1-(2,5-dichlorophenyl)piperazine Dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(2,5-dichlorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGXYKRUBKWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374213 | |
| Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-47-1 | |
| Record name | 1-(2,5-dichlorophenyl)piperazine Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827614-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key chemical intermediate in contemporary drug discovery and neuroscience research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and pharmacological significance of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of Arylpiperazines
Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals. Their versatile structure allows for modular modifications to achieve desired affinities for various G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors. 1-(2,5-dichlorophenyl)piperazine is a notable member of this class, serving as a crucial building block for more complex molecules with potential therapeutic applications in treating psychiatric disorders.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility, making it amenable to a wide range of experimental conditions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
Chemical Identification and Molecular Structure
The structure of 1-(2,5-dichlorophenyl)piperazine consists of a piperazine ring attached to a dichlorinated phenyl group at the 2 and 5 positions. The dihydrochloride salt is formed by the protonation of the two nitrogen atoms of the piperazine ring.
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of 1-(2,5-dichlorophenyl)piperazine and its dihydrochloride salt.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 827614-47-1 | [2] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂ | |
| Molecular Weight | 304.04 g/mol | |
| Appearance | Solid | |
| Melting Point | 251-253 °C (monohydrochloride) | [3] |
| Solubility | Soluble in water, DMSO, and methanol (inferred from related compounds) | [4] |
| InChI Key | CYCGXYKRUBKWHT-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of 1-(2,5-dichlorophenyl)piperazine typically proceeds via a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This method offers a versatile and efficient route to a wide range of N-arylpiperazines.[1][5]
Synthetic Workflow: Buchwald-Hartwig Amination
The synthesis involves the coupling of an aryl halide (1,4-dichlorobenzene or 1-bromo-2,5-dichlorobenzene) with piperazine, often using a Boc-protected form of piperazine to prevent double arylation.[6]
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Detailed Synthetic Protocol
The following protocol is a representative example for the synthesis of 1-(2,5-dichlorophenyl)piperazine.
Step 1: Buchwald-Hartwig Amination
-
To a stirred solution of 1-bromo-2,5-dichlorobenzene (1 equivalent) and N-Boc-piperazine (1.2 equivalents) in toluene, add a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a suitable phosphine ligand like XPhos (0.04 equivalents).
-
Add sodium tert-butoxide (1.4 equivalents) as the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-4-(2,5-dichlorophenyl)piperazine.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified 1-Boc-4-(2,5-dichlorophenyl)piperazine in a suitable solvent such as dioxane or diethyl ether.
-
Add an excess of a solution of hydrochloric acid in the same solvent.
-
Stir the mixture at room temperature, which should result in the precipitation of the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring and the methylene protons of the piperazine ring. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm. The piperazine protons will likely appear as two broad multiplets, corresponding to the two sets of non-equivalent methylene groups, typically in the range of δ 3.0-3.5 ppm. The N-H protons of the protonated piperazine will appear as a broad singlet at a downfield chemical shift.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six aromatic carbons and the two distinct methylene carbons of the piperazine ring. The aromatic carbons will resonate in the region of δ 115-150 ppm, with the carbons attached to chlorine atoms showing characteristic shifts. The piperazine carbons are expected to appear in the range of δ 40-55 ppm.[8]
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands. N-H stretching vibrations for the protonated amines are expected in the region of 2400-2800 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring will appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1400-1600 cm⁻¹ range. The C-N stretching vibration is expected around 1200-1350 cm⁻¹. The C-Cl stretching vibrations will be visible in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the free base. The fragmentation pattern in ESI-MS is expected to show a prominent molecular ion peak [M+H]⁺ for the free base. Characteristic fragment ions would result from the cleavage of the piperazine ring and the loss of the dichlorophenyl moiety.[4][9]
Chemical Reactivity and Stability
The chemical reactivity of 1-(2,5-dichlorophenyl)piperazine is primarily centered around the secondary amine of the piperazine ring, which can undergo various reactions such as alkylation, acylation, and condensation. The dihydrochloride salt is generally more stable and less hygroscopic than the free base.[10] Phenylpiperazines can degrade upon extended storage at room temperature, so proper storage is crucial.[10] Stability testing under accelerated conditions is recommended to determine the shelf life for specific applications.[11][][13][14]
Pharmacological Profile and Mechanism of Action
Arylpiperazines, including dichlorophenylpiperazine analogues, are known to interact with aminergic GPCRs.[2] The position of the chlorine atoms on the phenyl ring significantly influences the pharmacological activity.
Interaction with Serotonin and Dopamine Receptors
1-(2,5-dichlorophenyl)piperazine is expected to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptors. The specific binding profile determines its potential therapeutic applications. For instance, many arylpiperazines are ligands for 5-HT₁A, 5-HT₂A, and D₂ receptors.[15] The interaction with these receptors is crucial for the modulation of neurotransmission in the central nervous system.
Diagram: Ligand-Receptor Interaction
Caption: Schematic of arylpiperazine interaction with a G protein-coupled receptor.
Structure-Activity Relationships
The dichlorophenyl moiety plays a key role in the binding affinity and selectivity of the molecule. The 2,5-dichloro substitution pattern differentiates it from other isomers like the 2,3-dichloro analogue, which is a metabolite of the antipsychotic aripiprazole and a partial agonist at D₂ and D₃ receptors.[15] The specific pharmacological profile of the 2,5-dichloro isomer would need to be determined through in vitro binding and functional assays.
Experimental Protocols and Applications
This compound is a valuable tool in neuroscience research and a starting material for the synthesis of novel drug candidates.
Protocol for HPLC Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and quantifying the concentration of arylpiperazines.
Objective: To determine the purity of a sample of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Trifluoroacetic acid in water
-
Sample of this compound
-
Solvent for sample preparation (e.g., 50:50 acetonitrile/water)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% B, 5% A).
-
Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL) in the sample solvent.
-
Set the UV detector to an appropriate wavelength (e.g., 254 nm).
-
Inject a suitable volume of the sample (e.g., 10 µL).
-
Run a gradient elution program, for example:
-
0-2 min: 5% A
-
2-15 min: Ramp to 95% A
-
15-18 min: Hold at 95% A
-
18-20 min: Return to 5% A
-
-
Analyze the resulting chromatogram to determine the retention time of the main peak and the area percentage of any impurities.
Applications in Research
-
Drug Discovery: Serves as a key intermediate for the synthesis of novel compounds targeting serotonin and dopamine receptors for the treatment of depression, anxiety, and psychosis.
-
Neuroscience Research: Used as a research tool to probe the function of specific neurotransmitter systems and to characterize the binding sites of novel ligands.[16]
-
Pharmacological Studies: Employed in in vitro and in vivo studies to investigate the structure-activity relationships of arylpiperazines and to identify new therapeutic targets.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation.[2] May cause respiratory irritation.[2] It is important to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuroscience. Its well-defined chemical properties, accessible synthesis, and relevance as a pharmacological scaffold make it a valuable tool for the development of new therapeutics. This guide has provided a comprehensive overview of its key characteristics and applications, intended to support and inform the work of researchers and drug development professionals.
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Introduction: The Strategic Importance of a Dichlorinated Arylpiperazine
An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine Dihydrochloride
Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 827614-47-1), a key chemical intermediate in pharmaceutical research and development. This guide delves into its chemical identity, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a versatile building block for complex therapeutic agents. Detailed protocols for synthesis and analysis are provided, alongside critical safety and handling information, to support researchers, scientists, and drug development professionals in its effective and safe utilization.
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The specific substitution pattern on the phenyl ring critically dictates the pharmacological profile of these compounds. 1-(2,5-dichlorophenyl)piperazine and its salt forms are of particular interest due to the influence of the chlorine atoms on the molecule's reactivity and biological activity.[1] This guide focuses on the dihydrochloride salt, a common and stable form used in synthesis.
This compound serves not as an end-product therapeutic, but as a crucial starting material or intermediate in the synthesis of more complex molecules.[2] Its structural features make it a valuable precursor for developing agents targeting serotonergic and dopaminergic pathways, which are implicated in various mood and psychotic disorders.[2] Understanding the technical nuances of this intermediate—from its synthesis to its analytical verification—is paramount for ensuring the quality, purity, and ultimate success of the final active pharmaceutical ingredient (API).
Chemical Identity and Physicochemical Properties
Precise identification of chemical entities is fundamental. 1-(2,5-dichlorophenyl)piperazine is commonly available in its free base, monohydrochloride, and dihydrochloride forms. The dihydrochloride salt is often preferred for its stability and handling characteristics.
Chemical Identifiers
| Identifier | This compound | 1-(2,5-dichlorophenyl)piperazine Monohydrochloride | 1-(2,5-dichlorophenyl)piperazine (Free Base) |
| CAS Number | 827614-47-1[3][4][5] | 119438-13-0[6] | 1013-27-0[1] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂[3] | C₁₀H₁₃Cl₃N₂[6] | C₁₀H₁₂Cl₂N₂[1][7] |
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride[3] | 1-(2,5-dichlorophenyl)piperazine hydrochloride | 1-(2,5-dichlorophenyl)piperazine[7] |
| Synonyms | N/A | Piperazine, 1-(2,5-dichlorophenyl)-, monohydrochloride[6] | N-(2,5-Dichlorophenyl)-piperazine[1] |
| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N[3] | LHJNEDCRXXPMKC-UHFFFAOYSA-N | JHICIIDUQBMMRM-UHFFFAOYSA-N[1][7] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 304.04 g/mol [4] | Santa Cruz Biotechnology[4] |
| Melting Point | 243-248 °C | Echemi Safety Data Sheet[8] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | CymitQuimica[1] |
Synthesis and Manufacturing Pathway
The synthesis of arylpiperazines is a well-established process in organic chemistry. A common and effective method involves the condensation of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent. This approach provides a direct route to the core piperazine structure.
General Synthesis Protocol
The following protocol describes a representative synthesis of 1-(2,5-dichlorophenyl)piperazine, which is subsequently converted to its dihydrochloride salt. This process is adapted from established methods for similar arylpiperazines.[9][10]
Step 1: Condensation Reaction
-
To a round-bottom flask equipped with a reflux condenser, add 2,5-dichloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).
-
Add a high-boiling point solvent such as xylene or n-butanol. The solvent choice is critical for achieving the necessary reaction temperature to drive the cyclization.
-
Heat the mixture to reflux (typically 120-140 °C) for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the mixture to cool to room temperature.
Step 2: Work-up and Isolation of Free Base
-
Dilute the cooled reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with an aqueous base (e.g., 1M NaOH) to neutralize any remaining acid and remove unreacted starting materials.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)piperazine free base, often as a viscous oil or solid.
Step 3: Salt Formation
-
Dissolve the crude free base in a suitable solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (2.2 equivalents for the dihydrochloride salt) while stirring.
-
The dihydrochloride salt will precipitate out of the solution. The precipitation is driven by the poor solubility of the ionic salt in the organic solvent.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization
Verifying the identity, purity, and quality of the synthesized compound is a non-negotiable step in drug development. A combination of chromatographic and spectroscopic techniques is typically employed.
Key Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The compound is volatilized and separated on a GC column, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A UV detector is commonly used, as the phenyl ring is chromophoric. For piperazine moieties without a strong chromophore, derivatization with a UV-active agent like NBD-Cl may be necessary.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.
-
Infrared Spectroscopy (IR): IR can be used to identify the presence of key functional groups within the molecule.
General GC-MS Protocol for Identification
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of a suitable solvent like methanol.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatographic Separation: Utilize a capillary column (e.g., DB-5ms) with a temperature program designed to separate the analyte from any impurities or solvent peaks. A typical program might start at 100 °C and ramp up to 280 °C.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 50-500.
-
Data Analysis: Compare the obtained mass spectrum of the major peak with a reference library (e.g., NIST, Wiley) to confirm the identity of 1-(2,5-dichlorophenyl)piperazine. The retention time provides an additional layer of confirmation.
Analytical Workflow Diagram
Caption: Standard workflow for the identification of the target compound using GC-MS.
Applications in Research and Drug Development
This compound is not an active drug itself but a versatile building block for creating more complex pharmaceutical compounds. Its primary value lies in providing a pre-formed, functionalized scaffold that can be elaborated through further chemical reactions.
-
CNS Agents: The dichlorophenylpiperazine structure is a key component in the development of potential antipsychotic and antidepressant drugs.[2] It is often used in the synthesis of molecules that modulate serotonin and dopamine receptors.
-
Pharmacological Research: This compound and its analogues are used in preclinical pharmacological studies to investigate the role of specific receptor pathways in mood and cognitive disorders.[2]
-
Intermediate for APIs: It serves as a registered starting material or intermediate in the multi-step synthesis of various APIs, including potential antihistamines and antihypertensives.
Role in the Drug Discovery Pipeline
Caption: The role of 1-(2,5-DCPP)·2HCl as a foundational block in drug discovery.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).
Hazard Identification and Personal Protection
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][13] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[8]
-
Respiratory Protection: Use only in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary.[8]
-
First Aid and Emergency Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Seek medical help if unwell.[8] |
| Skin Contact | Take off contaminated clothing immediately. Wash skin with plenty of soap and water.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if feeling unwell.[8][14] |
Storage and Disposal
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[8] The material may be air-sensitive and should be stored under an inert atmosphere.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[8][14]
Conclusion
This compound is a foundational chemical intermediate whose value is realized through its incorporation into more complex, high-value molecules. Its synthesis is straightforward, its analytical characterization is achievable with standard laboratory equipment, and its applications are central to the discovery of new CNS-active agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for any scientist or researcher utilizing this important building block in the pursuit of novel therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Pharmaffiliates. [Link]
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A Comprehensive Technical Guide to 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key chemical intermediate and research tool in the field of medicinal chemistry and neuropharmacology. Phenylpiperazine derivatives are a critical class of compounds, frequently incorporated into the structure of centrally active drugs. This document details the fundamental physicochemical properties of the title compound, with a primary focus on its molecular weight and structure. Furthermore, it presents a detailed, logical framework for its chemical synthesis, explores its mechanism of action as a serotonergic agent, outlines its principal applications in drug discovery, and provides validated protocols for its analysis. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective use in a laboratory setting.
Introduction: The Significance of Arylpiperazines
The arylpiperazine moiety is a privileged scaffold in modern drug discovery, renowned for its presence in a multitude of approved drugs and clinical candidates targeting the central nervous system (CNS). Piperazine derivatives serve as versatile precursors and key pharmacophores in the synthesis of pharmaceuticals, including antipsychotics, antidepressants, and anxiolytics.[1] The specific substitution pattern on the phenyl ring dramatically influences the pharmacological activity, allowing for fine-tuning of receptor affinity and selectivity.[2] The compound 1-(2,5-dichlorophenyl)piperazine, particularly in its dihydrochloride salt form, serves as a crucial building block and a valuable tool for investigating serotonergic pathways.[2] Its dichlorinated phenyl ring contributes unique electronic and steric properties that modulate its interaction with biological targets.[3]
Physicochemical Characterization
The dihydrochloride salt of 1-(2,5-dichlorophenyl)piperazine is the most common form utilized in research settings. The protonation of the two nitrogen atoms in the piperazine ring to form a hydrochloride salt significantly enhances the compound's aqueous solubility and stability, making it easier to handle and formulate for experimental use compared to its free base form.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 304.04 g/mol | [4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl (or C₁₀H₁₄Cl₄N₂) | [4][5][6][9] |
| CAS Number | 827614-47-1 | [5][6][7][8][9] |
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [9] |
| SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [9] |
| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [4][9] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 243-248 °C |[8] |
Synthesis and Manufacturing Logic
The synthesis of N-arylpiperazines is a well-established process in organic chemistry. A common and effective method involves the cyclization reaction between a substituted aniline and a bis(2-haloethyl)amine derivative. This pathway provides a direct and relatively high-yielding route to the desired piperazine ring structure.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established methods for analogous compounds.[10][11]
-
Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add 2,5-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq), p-toluenesulfonic acid (0.1 eq), and tetrabutylammonium bromide (0.1 eq) in a high-boiling solvent such as xylene.
-
Causality: Xylene is used as the solvent due to its high boiling point, which is necessary to drive the cyclization reaction that has a high activation energy. The acid (p-toluenesulfonic acid) catalyzes the reaction, while the phase-transfer catalyst (tetrabutylammonium bromide) improves the interaction between reactants.
-
-
Cyclization: Heat the reaction mixture to reflux (approximately 130-140 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: Cool the mixture to room temperature. Adjust the pH to 7-8 with a base (e.g., aqueous ammonia) to neutralize the catalytic acid and the hydrochloride salt of the reactant.
-
Causality: This step is crucial to convert the protonated amine products into their free base form, rendering them soluble in organic solvents for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds with a solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation: Dissolve the crude 1-(2,5-dichlorophenyl)piperazine free base in a suitable solvent (e.g., diethyl ether or isopropanol). Add a stoichiometric excess (at least 2.0 eq) of hydrochloric acid (as a solution in the solvent) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold solvent to remove impurities, and dry in a vacuum oven. The purity can be confirmed via HPLC and NMR.
Pharmacology and Mechanism of Action
Phenylpiperazine derivatives are well-documented ligands for various neurotransmitter receptors, with a particular affinity for serotonin (5-HT) and dopamine (D) receptor families.[2] The specific biological activity is highly dependent on the substitution pattern of the phenyl ring.
Research indicates that 1-(2,5-dichlorophenyl)piperazine acts as an agonist at the serotonin 5-HT₂C receptor.[2] The 5-HT₂C receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which subsequently leads to the production of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively, influencing a wide range of neuronal functions.
Caption: The signaling pathway of the 5-HT2C receptor activated by an agonist.
Applications in Research and Drug Development
-
Chemical Intermediate: The primary application of this compound is as a versatile building block for the synthesis of more complex and potent pharmaceutical agents. Its reactive secondary amine in the piperazine ring allows for further functionalization to create novel drug candidates.
-
Pharmacological Tool Compound: Due to its activity at serotonergic receptors, it is used in in vitro and in vivo studies to probe the function of the 5-HT₂C receptor. This helps researchers understand the receptor's role in physiological and pathological states, such as mood disorders, appetite control, and psychosis.[2]
-
Scaffold for Library Synthesis: It serves as a foundational scaffold in combinatorial chemistry for the generation of libraries of novel compounds. These libraries can then be screened for activity against a wide range of biological targets, accelerating the early stages of drug discovery.
Analytical Methodologies
Confirming the identity and purity of this compound is essential for its valid use in research. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for this purpose.
Protocol: Identity Confirmation by GC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol. The dihydrochloride salt must be neutralized to its more volatile free base form for GC analysis. This can be done by adding a small amount of a base (e.g., ammonium hydroxide) and extracting with an organic solvent, or by using a derivatizing agent.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Causality: The temperature program ensures that the compound volatilizes and travels through the column, separating from any impurities based on boiling point and column interaction.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 40-400 m/z.
-
Causality: EI at 70 eV provides a reproducible fragmentation pattern. The mass spectrometer acts as a detector, breaking the molecule apart and measuring the mass-to-charge ratio of the fragments.
-
-
Data Interpretation: The resulting chromatogram should show a single major peak at a specific retention time. The mass spectrum of this peak should display a molecular ion (M⁺) corresponding to the free base (C₁₀H₁₂Cl₂N₂) and a characteristic fragmentation pattern, including isotopic peaks from the two chlorine atoms, which serves as a definitive fingerprint for the compound.
Safety, Handling, and Storage
-
Safety: This compound is intended for research use only and is not for diagnostic or therapeutic use.[5] Users should handle it in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[7] Room temperature storage is generally acceptable.
Conclusion
This compound is a compound of significant utility in the pharmaceutical sciences. Its well-defined physicochemical properties, led by a molecular weight of 304.04 g/mol , coupled with its established synthesis routes and defined serotonergic activity, make it an invaluable asset. For drug discovery professionals and researchers, a thorough understanding of its chemistry, pharmacology, and analytical validation is paramount for its successful application as both a synthetic building block and a pharmacological probe in the ongoing quest for novel CNS therapies.
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1-(2,5-dichlorophenyl)piperazine dihydrochloride structure
An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and robust analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the pharmacological significance of the dichlorophenylpiperazine scaffold, its applications in drug discovery, particularly for central nervous system (CNS) agents, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel therapeutic compounds.
Introduction and Scientific Context
1-(2,5-Dichlorophenyl)piperazine is a member of the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry. The presence of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts specific physicochemical properties, including basicity and the potential for diverse substitutions, making it a privileged structure in drug design. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various experimental settings.
The substitution pattern on the phenyl ring, in this case, chlorine atoms at the 2 and 5 positions, critically influences the molecule's electronic properties and its steric interactions with biological targets.[1] Dichlorophenylpiperazine analogues are extensively utilized as building blocks in the synthesis of more complex molecules targeting neurotransmitter systems.[2] For instance, the related compound 2,3-dichlorophenylpiperazine (2,3-DCPP) is a known precursor and metabolite of the atypical antipsychotic drug aripiprazole, which exhibits partial agonism at dopamine D2 and D3 receptors.[3] This highlights the established role of this chemical family in developing CNS-active pharmaceuticals for mood disorders and psychosis.[2] This guide serves to consolidate the technical knowledge required for the effective synthesis, characterization, and application of this compound in a research and development environment.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its structure and associated physical properties. These parameters are critical for its handling, reaction setup, and analytical characterization. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [4] |
| CAS Number | 827614-47-1 | [5] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂ | [6] |
| Molecular Weight | 304.04 g/mol | [5][6] |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [4] |
| InChI Key | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [4][6] |
| Appearance | Solid | [6] |
| Parent Compound | 1-(2,5-Dichlorophenyl)piperazine (CID: 2758188) | [4][7] |
Synthesis and Purification Protocol
The synthesis of arylpiperazines is a well-established process in organic chemistry. The most common approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis(2-haloethyl)amine derivative. This protocol outlines a reliable method for the synthesis of 1-(2,5-dichlorophenyl)piperazine, followed by its conversion to the dihydrochloride salt.
Causality in Experimental Design
The choice of a high-boiling solvent like xylene is deliberate; the reaction requires elevated temperatures (130-135 °C) to overcome the activation energy for the double N-alkylation and cyclization steps.[8] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed to facilitate the interaction between the aqueous and organic phases of the reactants, enhancing the reaction rate. p-Toluenesulfonic acid acts as a catalyst for the initial amine condensation.[8] The final conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, which precipitates the more stable and handleable salt form.
Step-by-Step Synthesis Workflow
Materials:
-
2,5-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Xylene
-
p-Toluenesulfonic acid
-
Tetrabutylammonium bromide (TBAB)
-
Aqueous ammonia
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), p-toluenesulfonic acid (0.1 eq), and tetrabutylammonium bromide (0.1 eq) in xylene.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 130-135 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 8-9 with aqueous ammonia to neutralize the acids and deprotonate the product to its free base form.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)piperazine as an oil or solid.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (2.2 eq) while stirring.
-
Purification: The this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. Piperazine derivatives, lacking a strong native chromophore, often present a challenge for UV-based detection methods.[9] Therefore, a derivatization step is typically required for sensitive quantification by HPLC-UV.
Rationale for Analytical Method Selection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry.[9] To overcome the low UV absorbance of the piperazine moiety, pre-column derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is an effective strategy. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling detection at low concentrations.[10][11] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. ¹H and ¹³C NMR provide detailed information about the molecular structure, while MS confirms the molecular weight.
Step-by-Step Analytical Protocol: HPLC-UV with NBD-Cl Derivatization
Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[10]
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine.[10]
-
This compound standard and sample.
-
4-chloro-7-nitrobenzofuran (NBD-Cl) solution in acetonitrile.
Protocol:
-
Standard/Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent.
-
Derivatization: Mix the sample/standard solution with an excess of the NBD-Cl solution. Heat the mixture at approximately 60°C for 30 minutes to ensure complete reaction.[9]
-
HPLC Analysis:
-
Data Analysis: Identify the derivatized product peak by comparing its retention time to that of the derivatized standard. Quantify purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
Expected Spectroscopic Data
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display signals corresponding to the ten carbon atoms in the molecule, with aromatic carbons appearing downfield and aliphatic piperazine carbons appearing upfield.[12]
-
Mass Spectrometry (MS): For the free base, the mass spectrum should show a molecular ion peak [M]+ at m/z corresponding to the molecular weight of C₁₀H₁₂Cl₂N₂ (230.04 g/mol ), along with a characteristic isotopic pattern due to the two chlorine atoms.[7]
Analytical Workflow Diagram
Caption: Analytical workflow for purity and structural verification.
Pharmacological Context and Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block.[2] The dichlorophenylpiperazine scaffold is a key pharmacophore in many centrally-acting agents due to its ability to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2]
The position of the chlorine atoms on the phenyl ring significantly modulates the pharmacological activity.[2] By using 1-(2,5-dichlorophenyl)piperazine as a starting material, medicinal chemists can synthesize libraries of novel compounds and probe their structure-activity relationships (SAR) for targets involved in:
-
Antipsychotic Activity: As a precursor for compounds targeting dopamine and serotonin pathways.[2]
-
Antidepressant and Anxiolytic Activity: As a building block for serotonin receptor modulators and reuptake inhibitors.
-
Other CNS Disorders: The scaffold is versatile and has been explored for a range of neurological and psychiatric conditions.[1]
The compound serves as a valuable tool for researchers investigating serotonergic and dopaminergic systems and their role in mood and behavior.[2]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.
-
Hazard Identification: The compound may cause skin and serious eye irritation.[6][13] It is advisable to avoid breathing dust, fumes, or vapors.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[13] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[13]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.[13]
-
Skin Contact: Wash off immediately with plenty of water and soap.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[13]
-
-
Storage: Store in a well-ventilated place with the container tightly closed.[13] It should be stored locked up in a dry environment.[13]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Abstract
1-(2,5-Dichlorophenyl)piperazine dihydrochloride is a substituted arylpiperazine, a chemical scaffold of significant interest in neuroscience and pharmacology. While primarily utilized as a synthetic intermediate in drug discovery programs, its structural characteristics suggest a distinct pharmacological profile.[1] This technical guide synthesizes the current understanding of arylpiperazine pharmacology to logically deduce the probable mechanism of action of 1-(2,5-dichlorophenyl)piperazine. We will delve into the structure-activity relationships of its isomers, infer its primary molecular targets, and detail the downstream signaling cascades it likely modulates. Furthermore, this document provides comprehensive, field-proven experimental protocols necessary to empirically validate these hypotheses, grounding theoretical analysis in practical application.
Introduction: The Arylpiperazine Pharmacophore
1-(2,5-Dichlorophenyl)piperazine is a member of the arylpiperazine class of compounds, a pharmacophore renowned for its interaction with aminergic G-protein coupled receptors (GPCRs), particularly those for serotonin and dopamine.[1][2] Its chemical structure consists of a piperazine ring linked to a dichlorinated phenyl group. The specific arrangement of the chlorine atoms on the phenyl ring is a critical determinant of receptor affinity and functional activity, a concept central to understanding its potential mechanism of action.[2] While extensive pharmacological data for the 2,5-dichloro isomer is not widely published, its identity as a research chemical in programs targeting neuropsychiatric disorders implies a bioactivity profile centered on central nervous system (CNS) targets.[2]
| Chemical Identifier | Data |
| Compound Name | This compound |
| CAS Number | 827614-47-1[3] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl[3] |
| Molecular Weight | 304.04 g/mol [4] |
| Parent Compound CAS | 1013-27-0[5] |
| Synonyms | N-(2,5-Dichlorophenyl)-piperazine |
Structure-Activity Relationships Among Dichlorophenylpiperazine Isomers
The pharmacological profile of an arylpiperazine is profoundly influenced by the substitution pattern on the aromatic ring. Examining the known mechanisms of action of its positional isomers provides a robust framework for predicting the activity of 1-(2,5-dichlorophenyl)piperazine.
-
1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP): This isomer is a well-characterized metabolite of the atypical antipsychotic aripiprazole.[6][7] It exhibits partial agonist activity at dopamine D2 and D3 receptors.[6] This establishes a clear precedent for dichlorophenylpiperazines directly modulating the dopaminergic system.
-
1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP): In contrast, the 3,4-dichloro isomer acts as a serotonin-releasing agent via the serotonin transporter (SERT) and as a blocker of the β1-adrenergic receptor, albeit with relatively low affinity.[6]
This isomeric analysis underscores a key principle: the spatial arrangement of the electron-withdrawing chlorine atoms dictates the molecule's interaction with specific receptor binding pockets. The 2,3-substitution pattern confers dopaminergic activity, while the 3,4-substitution directs activity towards serotonergic and adrenergic targets. Based on these data, it is logical to hypothesize that 1-(2,5-dichlorophenyl)piperazine also possesses significant activity at serotonin and/or dopamine receptors.
Inferred Primary Molecular Targets and Signaling Pathways
Based on the broader pharmacology of arylpiperazines and the specific insights from its isomers, the primary molecular targets for 1-(2,5-dichlorophenyl)piperazine are likely to be serotonin (5-HT) and dopamine (D) receptors. The closely related compound, m-chlorophenylpiperazine (mCPP), is a non-selective 5-HT receptor agonist, with prominent activity at the 5-HT2C subtype.[8] This provides strong inferential evidence that 1-(2,5-dichlorophenyl)piperazine may share this activity.
Serotonin Receptor Systems
Many arylpiperazines function as ligands for the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. Activation of these receptors initiates distinct downstream signaling cascades.
-
5-HT₂ Receptor Family (Gq/11-coupled): If 1-(2,5-dichlorophenyl)piperazine acts as an agonist at 5-HT₂ₐ or 5-HT₂C receptors, it would trigger the Gαq pathway. This involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to the phosphorylation of numerous downstream targets and modulation of neuronal excitability.
Dopamine Receptor Systems
Given the D₂/D₃ partial agonism of its 2,3-dichloro isomer, activity at D₂-like receptors is a strong possibility.
-
D₂-like Receptor Family (Gi/o-coupled): Agonism at D₂, D₃, or D₄ receptors typically leads to the activation of Gαi, which inhibits adenylyl cyclase, thereby decreasing intracellular levels of cyclic AMP (cAMP) and reducing the activity of protein kinase A (PKA).
Below is a diagram illustrating the canonical G-protein signaling pathways potentially modulated by this compound.
Caption: Putative G-protein signaling pathways for 1-(2,5-dichlorophenyl)piperazine.
The Concept of Biased Agonism
Modern pharmacology recognizes that GPCRs can signal through pathways independent of G-proteins, primarily mediated by β-arrestin proteins. A ligand may preferentially activate one pathway over the other—a phenomenon known as "biased agonism."
-
G-protein-biased agonists primarily activate the canonical G-protein signaling cascade (e.g., cAMP inhibition for D₂ receptors).
-
β-arrestin-biased agonists preferentially recruit β-arrestin, which can scaffold other signaling proteins like those in the MAP kinase (MAPK) pathway, leading to distinct cellular outcomes such as changes in gene expression and cell growth.
It is plausible that 1-(2,5-dichlorophenyl)piperazine could act as a biased agonist at its target receptors. This functional selectivity could lead to a more refined therapeutic effect, potentially separating desired efficacy from unwanted side effects.
Caption: Biased agonism preferentially activates one downstream pathway.
Experimental Workflows for Mechanistic Elucidation
To move from inferred activity to empirical evidence, a systematic pharmacological characterization is required. The following protocols outline the standard workflows to definitively determine the mechanism of action of this compound.
Workflow 1: Receptor Binding Affinity Profile
This workflow determines which receptors the compound binds to and with what affinity.
Caption: Workflow for determining receptor binding affinity.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) heterologously expressing a single human receptor subtype (e.g., 5-HT₂ₐ, 5-HT₂C, D₂, D₃).
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]spiperone for D₂), and a range of concentrations of 1-(2,5-dichlorophenyl)piperazine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Equilibrium: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis (Cheng-Prusoff equation) to calculate the inhibitor constant (Ki), which represents the binding affinity of the compound for the receptor.
Workflow 2: Functional Activity and Pathway Bias
These workflows determine if the compound is an agonist or antagonist and if it exhibits pathway bias.
Protocol: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
-
Assay Setup: Use the same receptor-expressing cell membranes as in the binding assay.
-
Incubation: Incubate membranes with a range of concentrations of 1-(2,5-dichlorophenyl)piperazine, GDP (to ensure G-proteins are in an inactive state), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination & Measurement: Terminate the reaction and measure the amount of [³⁵S]GTPγS incorporated into the membranes via scintillation counting.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. Plotting the data yields potency (EC₅₀) and efficacy (Eₘₐₓ) values for G-protein activation.
Protocol: β-Arrestin Recruitment Assay
-
Assay System: Use a cell-based assay, such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher), where β-arrestin is fused to an enzyme fragment and the receptor is fused to the complementary fragment.
-
Cell Treatment: Treat the engineered cells with a range of concentrations of 1-(2,5-dichlorophenyl)piperazine.
-
Recruitment: Agonist-induced receptor activation causes the tagged β-arrestin to bind to the tagged receptor, forcing the enzyme fragments into proximity and generating a functional enzyme.
-
Signal Detection: Add a substrate that is converted by the active enzyme into a chemiluminescent or fluorescent signal.
-
Analysis: Quantify the signal using a plate reader. An increase in signal indicates β-arrestin recruitment. This provides EC₅₀ and Eₘₐₓ values for the β-arrestin pathway, which can be compared to the G-protein activation data to quantify bias.
Conclusion and Future Directions
While direct experimental evidence remains to be published, a comprehensive analysis of the structure-activity relationships of its chemical congeners strongly suggests that this compound functions as a modulator of serotonin and/or dopamine receptors. The specific 2,5-dichloro substitution pattern likely confers a unique profile of affinity and efficacy at these targets.
The immediate priority for future research is the systematic pharmacological characterization of this compound using the experimental workflows detailed herein. Determining its binding affinity profile, functional activity (agonist, antagonist, or partial agonist), and potential for biased agonism is essential. These data will not only elucidate its fundamental mechanism of action but also clarify its potential utility as a research tool or as a scaffold for the development of novel therapeutics for CNS disorders.
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1-(2,5-dichlorophenyl)piperazine dihydrochloride pharmacology
An In-Depth Technical Guide to the Pharmacology of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Abstract
This compound (DCMPP) is a derivative of the phenylpiperazine class of compounds, a chemical scaffold of significant interest in medicinal chemistry and pharmacology.[1] While primarily utilized as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents, its intrinsic pharmacological profile warrants detailed investigation.[2] This technical guide provides a comprehensive analysis of the pharmacology of DCMPP, synthesizing available data with established principles of neuropharmacology. We will explore its mechanism of action, receptor binding profile, and the downstream signaling cascades it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its potential applications in neuroscience research.
Introduction to the Phenylpiperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[3] This moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[2] When attached to a phenyl group, the resulting phenylpiperazine structure becomes a pharmacophore renowned for its interaction with various neurotransmitter receptors, particularly those in the serotonin (5-HT) and dopamine (D) systems.[4][5]
The pharmacological activity of phenylpiperazine derivatives is profoundly influenced by the substitution pattern on the phenyl ring.[2] The presence, number, and position of substituents, such as the chlorine atoms in DCMPP, can dramatically alter receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[1][2]
Pharmacodynamics: Receptor Interactions and Mechanism of Action
The primary pharmacological activity of DCMPP, like other phenylpiperazines, is centered on its interaction with G-protein coupled receptors (GPCRs) within the central nervous system.
Primary Target: Serotonin Receptors
Research indicates that the main mechanism of action for many phenylpiperazine derivatives involves their interaction with serotonin (5-HT) receptors.[2] Specifically, 1-(2,5-dichlorophenyl)piperazine has been identified as an agonist at the 5-HT2C receptor.[2] The 2,5-dichloro substitution pattern is a key determinant of this biological activity.[2]
The analog, m-chlorophenylpiperazine (m-CPP), demonstrates the broad-spectrum serotonergic activity typical of this class, binding to multiple 5-HT receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C).[6][7][8][9] While specific binding affinities for DCMPP are not extensively documented in publicly available literature, its structural similarity to other chlorinated phenylpiperazines suggests a complex binding profile.
Dopamine and Adrenergic Receptor Interactions
Phenylpiperazine derivatives are also known to interact with dopamine and adrenergic receptors. For example, the positional isomer 2,3-dichlorophenylpiperazine (2,3-DCPP), a metabolite of the atypical antipsychotic aripiprazole, acts as a partial agonist at dopamine D2 and D3 receptors.[10][11] Another isomer, 3,4-dichlorophenylpiperazine, is known to block β1-adrenergic receptors.[2] Given these precedents, it is plausible that DCMPP possesses some affinity for dopamine and adrenergic receptor subtypes, which would contribute to its overall pharmacological effect.
Receptor Binding Profile Summary
The following table summarizes the known and inferred receptor binding characteristics of DCMPP and its close analogs. It is critical to note that specific quantitative data for DCMPP is limited, and much of the profile is inferred from related compounds.
| Receptor Target | Known/Inferred Activity for DCMPP & Analogs | Significance in CNS Function |
| Serotonin 5-HT2C | Agonist activity reported for DCMPP.[2] | Regulation of mood, appetite, and locomotion.[7] |
| Serotonin 5-HT1A | Likely interaction; m-CPP shows significant binding.[6] | Anxiolytic and antidepressant effects. |
| Serotonin 5-HT2A | Likely interaction; m-CPP shows significant binding.[6] | Involved in perception, cognition, and mood. |
| Dopamine D2 | Possible partial agonist activity, based on 2,3-DCPP.[10] | Key target for antipsychotic medications.[12] |
| Dopamine D3 | Possible partial agonist activity, based on 2,3-DCPP.[10] | Implicated in reward, cognition, and motor control.[13] |
| Adrenergic α2 | Possible interaction; m-CPP displays affinity.[8] | Regulation of sympathetic outflow, blood pressure, and alertness. |
| Adrenergic β1 | Possible antagonist activity, based on 3,4-DCPP.[2] | Primarily involved in cardiac function, but also present in CNS. |
Downstream Signaling Pathways
As ligands for GPCRs, the binding of DCMPP initiates a cascade of intracellular signaling events. Upon agonist binding to a receptor like 5-HT2C, the receptor undergoes a conformational change, allowing it to couple with and activate an intracellular G-protein.[2] This activation leads to the dissociation of the G-protein subunits, which in turn modulate the activity of effector enzymes such as adenylyl cyclase or phospholipase C. These enzymes alter the concentration of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3), which propagate and amplify the signal throughout the cell, leading to a physiological response.[2]
Caption: Generalized GPCR signaling cascade initiated by an agonist.
Pharmacokinetics: ADME Profile
Detailed pharmacokinetic studies specifically on this compound are not widely published. However, the physicochemical properties of the molecule allow for informed predictions.
-
Absorption: The piperazine moiety generally confers good water solubility, which can aid in oral absorption.[2] However, the dichlorophenyl group increases lipophilicity, which can also enhance membrane permeability. The dihydrochloride salt form is used to improve solubility and stability.[14]
-
Distribution: Phenylpiperazines are typically small molecules capable of crossing the blood-brain barrier to exert their effects on the central nervous system. The extent of plasma protein binding is unknown but would be a critical factor in its distribution.
-
Metabolism: Like other arylpiperazines, DCMPP is expected to be metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes. Potential metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine ring. The specific CYP isozymes involved would need to be determined experimentally.
-
Excretion: Metabolites and any unchanged parent compound are typically eliminated from the body via the kidneys (urine) and to a lesser extent in the feces.
Key Research Applications
Given its pharmacological profile and chemical nature, DCMPP serves several key roles in research and development:
-
Pharmacological Probe: It is used in pharmacological studies to investigate serotonergic pathways and their role in physiological and pathological states, such as mood disorders.[2]
-
Synthetic Intermediate: DCMPP is a crucial building block for synthesizing more complex and potentially more potent and selective drug candidates.[2] It is a component in the development of potential antipsychotic drugs that target serotonin pathways.[2]
-
Structure-Activity Relationship (SAR) Studies: By comparing the activity of DCMPP with its various isomers (e.g., 2,3-DCPP, 3,4-DCPP, m-CPP), researchers can elucidate the structural requirements for affinity and selectivity at specific neurotransmitter receptors.[6][10]
Experimental Protocols: Receptor Binding Assay
To determine the affinity of a compound like DCMPP for a specific receptor, a competitive radioligand binding assay is a standard and essential methodology.
Objective: To determine the inhibitory constant (Ki) of DCMPP for the human 5-HT2C receptor expressed in a stable cell line.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor.
-
Radioligand: A high-affinity 5-HT2C antagonist, e.g., [³H]-Mesulergine.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific binding control: A high concentration of a known, non-labeled 5-HT2C ligand (e.g., Mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
-
Filtration apparatus (cell harvester) and glass fiber filters.
Step-by-Step Methodology:
-
Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of DCMPP in assay buffer, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-Specific Binding (NSB): Add assay buffer, radioligand, non-specific control ligand, and cell membranes.
-
Competitive Binding: Add assay buffer, radioligand, a specific concentration of DCMPP, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add liquid scintillation cocktail, and allow them to equilibrate.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the DCMPP concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of DCMPP that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a pharmacologically active molecule whose primary known effect is agonism at the 5-HT2C receptor. Its broader receptor binding profile, likely encompassing other serotonin, dopamine, and adrenergic receptors, makes it a compound of interest for CNS research. While it serves predominantly as a synthetic precursor for novel drug candidates, a deeper characterization of its own pharmacodynamic and pharmacokinetic properties could yield valuable insights for neuropharmacology and support the rational design of future therapeutics for psychiatric and neurological disorders.
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1-(2,5-dichlorophenyl)piperazine dihydrochloride serotonin receptor activity
An In-Depth Technical Guide to the Serotonin Receptor Activity of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Abstract: This technical guide provides a comprehensive examination of this compound, a phenylpiperazine derivative, and its expected interactions with the serotonin (5-HT) receptor system. Phenylpiperazines are a well-established class of compounds with significant activity at various neurotransmitter receptors, making them valuable tools in neuroscience research and drug development.[1][2][3] This document details the fundamental principles and state-of-the-art methodologies for characterizing the binding affinity and functional activity of such compounds at serotonin receptors. We will explore the causality behind experimental design, from initial radioligand binding assays to sophisticated functional screens that elucidate signaling pathways and potential biased agonism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the serotonergic profile of novel chemical entities.
1.1. The Phenylpiperazine Scaffold
1-(2,5-dichlorophenyl)piperazine is a chemical entity belonging to the arylpiperazine class.[1][2] This scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of G protein-coupled receptors (GPCRs), most notably serotonin and dopamine receptors.[3][4] The specific substitutions on the phenyl ring and the piperazine nitrogen atom dictate the affinity and selectivity for different receptor subtypes.[1] The dihydrochloride salt form enhances solubility and stability for experimental use.
-
Chemical Identity:
1.2. The Serotonin (5-HT) Receptor Superfamily
The serotonin system is one of the most complex neurotransmitter systems, modulating a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[8] It exerts its effects through at least 14 distinct receptor subtypes, classified into seven families (5-HT₁ through 5-HT₇).[9] With the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel, all other serotonin receptors are GPCRs.[9][10] These GPCRs couple to different intracellular G proteins to initiate signaling cascades.[11][12]
-
Gαi-coupled receptors (e.g., 5-HT₁ family): Activation typically leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[9]
-
Gαq/11-coupled receptors (e.g., 5-HT₂ family): Activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺).[9][13]
-
Gαs-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Activation stimulates adenylyl cyclase, increasing cAMP levels.
Understanding which of these receptors and pathways a compound like 1-(2,5-dichlorophenyl)piperazine modulates is fundamental to defining its pharmacological profile.
Core Methodologies for Characterizing Serotonergic Activity
To build a comprehensive profile of a compound's interaction with serotonin receptors, a tiered experimental approach is employed. This process begins with assessing the compound's ability to physically bind to the receptors and then progresses to characterizing the functional consequences of that binding.
2.1. Tier 1: Determining Binding Affinity
The first critical question is: does the compound bind to any serotonin receptors, and if so, with what affinity? Radioligand binding assays are the gold-standard for answering this.[14][15]
Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor," e.g., 1-(2,5-dichlorophenyl)piperazine) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
Principle: The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The result is expressed as an inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Use cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing a single human serotonin receptor subtype (e.g., 5-HT₂A).[16]
-
Homogenize cells in an ice-cold lysis buffer and pellet the membranes via high-speed centrifugation (e.g., 40,000 x g).[16][17]
-
Wash and resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[16] Determine protein concentration via a standard method (e.g., BCA assay).[17]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.[16]
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-radioactive drug ("displacer") that will saturate all specific binding sites (e.g., 10 µM ketanserin for 5-HT₂A).[16]
-
Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (e.g., 1-(2,5-dichlorophenyl)piperazine) across a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).[16]
-
-
Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[16][17]
-
Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[17]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16][17]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[17]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
2.2. Tier 2: Elucidating Functional Activity
Once binding is confirmed, functional assays are required to determine if the compound activates the receptor (agonist), blocks the endogenous ligand (antagonist), or has no effect.
Second Messenger Assays
These assays measure the downstream consequences of receptor activation.
-
Calcium (Ca²⁺) Mobilization Assay (for Gq-coupled receptors like 5-HT₂A, ₂B, ₂C):
-
Principle: Activation of Gq-coupled receptors leads to a transient increase in intracellular Ca²⁺.[13] This is measured using a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) that increases its fluorescence upon binding to Ca²⁺.
-
Methodology: Cells expressing the target receptor are loaded with the dye. The baseline fluorescence is measured, then the test compound is added. An increase in fluorescence indicates agonist activity. To test for antagonist activity, cells are pre-incubated with the test compound before adding a known agonist; a block of the agonist's signal indicates antagonism.[18]
-
-
Cyclic AMP (cAMP) Assays (for Gi/Gs-coupled receptors):
-
Principle: Measures changes in intracellular cAMP levels. For Gi-coupled receptors (e.g., 5-HT₁A), an agonist will decrease cAMP. For Gs-coupled receptors (e.g., 5-HT₇), an agonist will increase cAMP.
-
Methodology: Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer) are commonly used.[19] They employ competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
β-Arrestin Recruitment Assays & Biased Agonism
GPCRs can signal through G proteins or through another class of proteins called β-arrestins.[10] Some ligands can preferentially activate one pathway over the other, a phenomenon known as "functional selectivity" or "biased agonism".[10] This has profound implications for drug development, as it may be possible to design drugs that promote a desired signaling pathway while avoiding one that causes side effects.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure β-arrestin recruitment in real-time in living cells.[20][21][22] The receptor is tagged with a luciferase (the BRET donor, e.g., NanoLuc), and β-arrestin is tagged with a fluorescent protein (the BRET acceptor, e.g., Venus). When an agonist induces the receptor and β-arrestin to interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and the emission of light at the acceptor's wavelength.[19][23]
-
Methodology: Cells co-expressing the tagged receptor and β-arrestin are plated. The luciferase substrate is added, and a baseline BRET ratio is measured. Upon addition of a test compound, an increase in the BRET ratio indicates β-arrestin recruitment.
Predicted Serotonergic Profile of 1-(2,5-dichlorophenyl)piperazine
While specific, published binding and functional data for this compound are not extensively available, its activity can be predicted based on the well-characterized pharmacology of structurally similar phenylpiperazines, such as m-chlorophenylpiperazine (m-CPP).[2][24][25] These compounds are known to be non-selective ligands, often exhibiting affinity for multiple serotonin receptor subtypes, particularly within the 5-HT₁ and 5-HT₂ families.[26][27]
The dichlorophenyl moiety is expected to confer significant affinity for several key serotonin receptors. The following table presents illustrative data representative of this chemical class to guide experimental design.
Table 1: Illustrative Serotonin Receptor Activity Profile for a Representative Phenylpiperazine Compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of 5-HT) | Modality |
| 5-HT₁A | 15 - 50 | cAMP Inhibition | 50 - 200 | 40 - 60% | Partial Agonist |
| 5-HT₁B | 50 - 150 | [³⁵S]GTPγS Binding | > 500 | Low | Weak Partial Agonist / Antagonist |
| 5-HT₂A | 20 - 80 | Ca²⁺ Mobilization | 100 - 400 | 70 - 90% | Agonist |
| 5-HT₂B | 5 - 25 | Ca²⁺ Mobilization | 30 - 150 | 80 - 100% | Agonist |
| 5-HT₂C | 1 - 10 | Ca²⁺ Mobilization | 20 - 100 | 90 - 100% | Agonist |
| 5-HT₇ | 100 - 500 | cAMP Accumulation | > 1000 | Inactive | - |
| SERT | > 1000 | 5-HT Uptake | > 1000 | Inactive | - |
Note: This table contains hypothetical yet plausible data based on the known pharmacology of the phenylpiperazine class to serve as an example. Actual experimental values for 1-(2,5-dichlorophenyl)piperazine must be determined empirically.
Integrated Experimental Workflow
A logical workflow is essential for efficiently characterizing a novel compound. The process should be tiered to use initial, broader screening data to inform more specific, in-depth functional studies.
This workflow ensures that resources are focused on the most relevant targets identified in the initial binding screen. By comparing the potency and efficacy in G protein-mediated assays (Ca²⁺, cAMP) with β-arrestin recruitment, a comprehensive picture of the compound's signaling profile, including any potential bias, can be constructed.
Safety & Handling
As a research chemical, this compound requires careful handling. Based on safety data for similar dichlorophenylpiperazine compounds, the following precautions should be observed:
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[28][29][30]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[28][30]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[28][30]
-
Storage: Store in a well-ventilated place with the container tightly closed.[28]
Conclusion and Future Directions
This compound belongs to a class of compounds with a high probability of interacting with multiple serotonin receptors, particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes. Its dichlorinated phenyl ring suggests it will likely possess moderate to high affinity for these targets. The technical methodologies outlined in this guide, from foundational radioligand binding to advanced BRET-based functional assays, provide a robust framework for empirically determining its precise pharmacological profile.
Future research should focus on executing the tiered workflow described. A broad binding screen will unveil the compound's selectivity profile, which will then guide in-depth functional characterization to determine its modality, potency, and potential for biased agonism. These in vitro findings will be critical for informing subsequent electrophysiological and in vivo behavioral studies to fully understand the compound's impact on the central nervous system.
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1-(2,5-dichlorophenyl)piperazine dihydrochloride 5-HT2C receptor agonist
An In-depth Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride: A 5-HT2C Receptor Agonist
Introduction: Elucidating the Role of a Key Serotonergic Modulator
This compound is a synthetic organic compound belonging to the phenylpiperazine class of chemicals. In the field of neuroscience and pharmacology, it is primarily recognized for its activity as an agonist at the serotonin 2C (5-HT2C) receptor. As a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, the 5-HT2C receptor is a critical target for understanding and potentially treating a range of neuropsychiatric and metabolic disorders, including depression, anxiety, schizophrenia, and obesity.[1][2][3] The ability of 1-(2,5-dichlorophenyl)piperazine to selectively activate this receptor makes it an invaluable tool for researchers seeking to dissect the complex signaling pathways and physiological functions governed by the 5-HT2C system.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the compound's chemical properties, mechanism of action, pharmacological profile, and detailed protocols for its experimental application. The focus is on providing not just methodologies, but also the scientific rationale behind experimental choices to ensure robust and reproducible results.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride |
| CAS Number | 827614-47-1[4] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂[5] |
| Molecular Weight | 304.04 g/mol [4][5] |
| Form | Solid |
| Synonyms | This compound |
| PubChem CID | 2758187[6] |
Section 1: Molecular Profile and Synthesis Rationale
The structure of 1-(2,5-dichlorophenyl)piperazine is characterized by a piperazine ring linked to a dichlorinated phenyl group. The dihydrochloride salt form is common for piperazine derivatives to enhance stability and aqueous solubility, which is crucial for preparing stock solutions and for in vivo administration.[7]
While specific, proprietary synthesis routes may vary, a common approach for creating arylpiperazine compounds involves the nucleophilic substitution reaction between a substituted aniline and a bis(2-haloethyl)amine derivative.
General Synthesis Pathway: The synthesis of arylpiperazines like 1-(2,5-dichlorophenyl)piperazine can be conceptually understood through a reaction between 2,5-dichloroaniline and bis(2-chloroethyl)amine, often under heat in a suitable solvent like xylene.[8] The resulting free base is then treated with hydrochloric acid to precipitate the more stable and soluble dihydrochloride salt. This method provides a versatile scaffold for creating a library of derivatives for structure-activity relationship (SAR) studies.[9][10][11]
Section 2: Mechanism of Action at the 5-HT2C Receptor
As a 5-HT2C receptor agonist, 1-(2,5-dichlorophenyl)piperazine mimics the action of the endogenous neurotransmitter serotonin (5-HT) at this specific receptor subtype. The 5-HT2C receptor is a GPCR that primarily signals through the Gαq/11 protein pathway.
Canonical Gq/11 Signaling Cascade:
-
Agonist Binding: The process begins when the agonist binds to the 5-HT2C receptor, inducing a conformational change.
-
G-Protein Activation: This change facilitates the exchange of GDP for GTP on the associated Gαq subunit, leading to its activation and dissociation from the βγ dimer.
-
PLC Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC).[3]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12]
-
Downstream Effects:
This cascade ultimately modulates neuronal excitability, gene expression, and neurotransmitter release.[3] Recent research indicates that the 5-HT2C receptor can also engage in more complex signaling, coupling to other G-protein families like Gi/o and G12/13, and recruiting β-arrestins, which can lead to biased agonism where a ligand preferentially activates one pathway over another.[1][2]
Caption: Canonical 5-HT2C receptor Gq/11 signaling pathway.
Section 3: Experimental Protocols for In Vitro Characterization
To validate the activity of this compound, a combination of binding and functional assays is essential.
Receptor Binding Assay (Competitive Radioligand)
This protocol is designed to determine the binding affinity (Ki) of the compound for the human 5-HT2C receptor. It relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.
Expertise & Rationale: The choice of a high-affinity antagonist radioligand (e.g., [³H]mesulergine) is critical. Antagonists typically exhibit simpler, two-state binding kinetics compared to agonists, leading to more reliable and reproducible competition curves for calculating affinity constants.
Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) expressing a high density of the human 5-HT2C receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).
-
A fixed concentration of radioligand (e.g., [³H]mesulergine at its approximate Kd concentration).
-
Serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Control wells:
-
Total Binding: No competing compound.
-
Non-Specific Binding (NSB): A high concentration of a known, non-radiolabeled 5-HT2C antagonist (e.g., 10 µM mianserin) to saturate all specific binding sites.
-
-
-
Incubation: Add the prepared cell membranes to each well to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Sample Data Presentation for Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) |
|---|---|---|---|
| 1-(2,5-DCPP)·2HCl | h5-HT2C | [³H]mesulergine | Value |
| Reference Agonist | h5-HT2C | [³H]mesulergine | Value |
Functional Assay (Calcium Mobilization)
This protocol measures the functional potency (EC₅₀) and efficacy of the compound by quantifying the increase in intracellular calcium that results from Gq/11 pathway activation.
Expertise & Rationale: Calcium mobilization is a direct and robust downstream consequence of 5-HT2C receptor activation via the canonical Gq/PLC pathway. Using a fluorescent calcium indicator provides a high-throughput, real-time readout of receptor function.
Methodology:
-
Cell Culture: Plate cells stably expressing the human 5-HT2C receptor (e.g., CHO-h5-HT2C) in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C. The "AM" ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a stable baseline fluorescence reading for each well.
-
Agonist Addition: Program the instrument to automatically add the compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data, setting the baseline to 0% and the response to a saturating concentration of a known full agonist (e.g., serotonin) to 100%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy relative to the reference agonist).
-
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A Senior Application Scientist's Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride
An In-depth Examination of a Key Serotonergic Modulator for Research and Development
Introduction: Contextualizing 1-(2,5-dichlorophenyl)piperazine in Modern Research
1-(2,5-dichlorophenyl)piperazine is a derivative of the phenylpiperazine chemical class, a scaffold that is foundational to numerous centrally active pharmacological agents. As the dihydrochloride salt, it offers enhanced solubility and stability, making it a reliable tool for in vitro and preclinical research. This compound has garnered significant interest primarily for its activity as a ligand for serotonin (5-HT) receptors, particularly the 5-HT2C subtype.[1] Understanding its interaction with these receptors is crucial, as the serotonergic system modulates a vast array of physiological and psychological processes, including mood, appetite, and cognition.[2][3]
This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, moving from its fundamental properties to its detailed pharmacological characterization. It is designed for the laboratory professional, offering not just protocols but the scientific rationale required to generate robust and reproducible data in the pursuit of novel therapeutics.
Section 1: Core Chemical and Physical Properties
A precise understanding of a research chemical's properties is the bedrock of sound experimental design. The dihydrochloride salt form ensures consistent formulation in aqueous buffers, which is critical for the accuracy of bioassays.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [4] |
| CAS Number | 827614-47-1 (dihydrochloride); 119438-13-0 (hydrochloride) | [4][5] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂ | [4][6] |
| Molecular Weight | 304.04 g/mol | [4][6][7] |
| Physical Form | Solid | [6] |
| SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [4] |
| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [4][6] |
Section 2: Pharmacology and Mechanism of Action
The primary value of 1-(2,5-dichlorophenyl)piperazine as a research tool lies in its role as a serotonin receptor agonist, with a noted affinity for the 5-HT2C receptor.[1] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that is expressed almost exclusively in the central nervous system and is implicated in disorders such as obesity, depression, and schizophrenia.[8][9]
Primary Signaling Cascade: Gq/11 Pathway
Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, leading to the activation of its canonical signaling pathway through the Gαq/11 subunit of its associated heterotrimeric G protein.[9] This initiates a well-characterized downstream cascade:
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates the enzyme phospholipase C.[3][9]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[10]
-
Downstream Effects: The resulting transient increase in cytosolic Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), leads to a multitude of cellular responses, including the modulation of other signaling pathways like the extracellular signal-regulated kinases (ERK) 1/2.[8][9]
Recent research has revealed that 5-HT2C signaling is more complex, with the potential to also engage Gαi/o and Gα12/13 proteins.[2][11] This phenomenon, known as "biased agonism" or "functional selectivity," where a ligand can preferentially activate one pathway over another, is a critical area of modern drug discovery.[10][11] Characterizing a compound's signaling profile across these pathways is essential for predicting its therapeutic efficacy and potential side effects.
Section 3: In Vitro Experimental Protocols
To rigorously characterize this compound, two fundamental types of in vitro assays are indispensable: binding assays to determine affinity (how tightly the compound binds) and functional assays to determine efficacy (the biological response it elicits).
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled ligand for the target receptor.[12][13] The self-validating nature of this assay comes from running a parallel saturation binding experiment to determine the receptor density (Bmax) and the radioligand's affinity (Kd), which are essential for the accurate calculation of Ki.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL. Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]-Mesulergine) at a concentration near its Kd, and 50 µL of assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin) to saturate all specific binding sites.
-
Competitive Binding: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of this compound at serially diluted concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12] The optimal time and temperature should be determined empirically for the specific receptor and radioligand pair.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol: Cell-Based Calcium Flux Functional Assay
This functional assay directly measures the primary downstream consequence of 5-HT2C-Gq/11 pathway activation: the increase in intracellular calcium.[10][14] It is a robust, high-throughput method to determine a compound's potency (EC₅₀) and efficacy (Emax) as an agonist.
Methodology:
-
Cell Plating:
-
Seed cells expressing the 5-HT2C receptor into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion-transport inhibitor (e.g., probenecid) to prevent dye leakage from the cells.
-
Aspirate the cell culture medium from the plate and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Prepare these at a concentration that is 5X the final desired concentration.[10]
-
Include a positive control (e.g., serotonin) and a negative control (buffer only).
-
-
Signal Measurement:
-
Use a fluorescence plate reader equipped with automated injectors (e.g., FLIPR, FlexStation, or similar).
-
Set the reader to measure fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., Ex: ~490 nm, Em: ~525 nm for Fluo-4).[10]
-
Program a kinetic run: establish a stable baseline reading for 10-20 seconds, then inject 25 µL of the 5X compound solution, and continue to read the fluorescence signal for at least 60-120 seconds to capture the transient calcium peak.[10][14]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the response of the maximal concentration of the reference agonist (serotonin) set to 100%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Section 4: Applications in Research and Drug Development
This compound serves as a valuable pharmacological tool.
-
Probing the Serotonergic System: As a selective 5-HT2C agonist, it allows researchers to investigate the specific roles of this receptor in various physiological functions and disease models.[15]
-
Lead Compound for Drug Discovery: The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. This compound can serve as a starting point for structure-activity relationship (SAR) studies to develop novel therapeutics for obesity, substance use disorders, and depression.[9]
-
Validation of Screening Assays: It can be used as a reference agonist to validate the performance of high-throughput screening assays designed to identify new 5-HT2C receptor modulators.[16]
Section 5: Safety and Handling
As with any research chemical, proper safety protocols are mandatory.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a laboratory coat.[17][18]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[17][20]
By applying the principles and protocols outlined in this guide, researchers can effectively utilize this compound to generate high-quality, reproducible data, thereby advancing our understanding of serotonergic pharmacology and accelerating the development of next-generation therapeutics.
References
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- Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regul
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1-(2,5-Dichlorophenyl)piperazine Dihydrochloride: A Technical Guide for Neuroscience Research
Introduction: Unveiling the Potential of a Key Arylpiperazine
1-(2,5-Dichlorophenyl)piperazine dihydrochloride (DCPP) is a halogenated arylpiperazine that serves as a pivotal chemical intermediate and a subject of interest in neuroscience research.[1] While direct and extensive pharmacological data on DCPP is emerging, its structural similarity to a class of well-characterized psychoactive compounds, particularly those interacting with serotonergic and dopaminergic systems, positions it as a valuable tool for investigating the neurobiology of various central nervous system (CNS) disorders.[2][3] This guide provides a comprehensive technical overview of DCPP, synthesizing available data with established methodologies to empower researchers in their exploration of its neuropharmacological profile and potential therapeutic applications.
The strategic placement of dichloro-substituents on the phenyl ring is a common motif in medicinal chemistry, known to significantly influence the binding affinity and functional activity of ligands at their target receptors.[2] This guide will delve into the knowns and logical extrapolations of DCPP's properties, offering a framework for its rigorous scientific investigation.
Chemical & Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research.
| Property | Value | Source |
| CAS Number | 827614-47-1 (dihydrochloride); 1013-27-0 (free base) | [4] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl | |
| Molecular Weight | 304.04 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [4] |
| InChI Key | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The synthesis of arylpiperazines is a well-established process in medicinal chemistry. A common and effective method involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis(2-haloethyl)amine derivative.
General Synthetic Pathway
Caption: General synthetic route for this compound.
Step-by-Step Synthesis Protocol (Exemplary)
This protocol is a generalized procedure based on common methods for arylpiperazine synthesis and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a suitable high-boiling solvent such as xylene.
-
Cyclization: Heat the reaction mixture to reflux (typically between 120°C and 200°C) for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation of the Free Base:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an aqueous solution of a strong base (e.g., NaOH) to deprotonate the piperazine nitrogens.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(2,5-dichlorophenyl)piperazine free base.
-
-
Purification of the Free Base: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Formation of the Dihydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Add a stoichiometric amount (2 equivalents) of hydrochloric acid (either as a gas or a solution in a compatible solvent) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Pharmacological Profile: Insights from Structural Analogs
While specific binding and functional data for DCPP are not extensively published, a wealth of information on its structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), provides a strong predictive framework for its likely pharmacological activity.
Primary Target: The Serotonin System
Arylpiperazines are renowned for their interaction with serotonin (5-HT) receptors.[6] m-CPP is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT₂C receptor subtype.[7] The anxiogenic and hypophagic effects of m-CPP are largely attributed to its agonist activity at 5-HT₂C receptors.[7]
Structure-Activity Relationship (SAR) Considerations: The position of the chlorine atom on the phenyl ring significantly influences receptor affinity and selectivity. It is plausible that the 2,5-dichloro substitution pattern of DCPP modulates its affinity and efficacy at various 5-HT receptor subtypes compared to the 3-chloro substitution of m-CPP. For instance, some studies suggest that di-substitution can enhance affinity for the 5-HT₂A receptor.[2]
Potential Interaction with Dopamine Receptors
The structural relative, 2,3-dichlorophenylpiperazine (2,3-DCPP), a metabolite of the atypical antipsychotic aripiprazole, has been shown to act as a partial agonist at dopamine D₂ and D₃ receptors.[3] This suggests that DCPP may also possess some affinity for dopamine receptors, a common characteristic of many antipsychotic and antidepressant medications.[8]
Caption: Postulated pharmacological targets of DCPP based on structural analogs.
Experimental Protocols for Characterizing DCPP
To rigorously define the neuropharmacological profile of DCPP, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for characterizing arylpiperazine compounds.
In Vitro Assays
These assays determine the affinity of DCPP for various neurotransmitter receptors.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of DCPP at a panel of CNS receptors.
Materials:
-
Radioligands specific for each receptor of interest (e.g., [³H]mesulergine for 5-HT₂C, [³H]ketanserin for 5-HT₂A, [³H]8-OH-DPAT for 5-HT₁A, [³H]spiperone for D₂).
-
Cell membranes expressing the human recombinant receptor of interest.
-
DCPP dihydrochloride stock solution.
-
Assay buffer, scintillation cocktail, filter plates, and a scintillation counter.
Protocol:
-
Prepare serial dilutions of DCPP in the assay buffer.
-
In a 96-well filter plate, add the cell membranes, the specific radioligand at a concentration near its Kₔ, and the various concentrations of DCPP.
-
For non-specific binding control wells, add a high concentration of a known competing ligand.
-
Incubate the plates at an appropriate temperature and duration to reach equilibrium.
-
Rapidly filter the contents of the plates and wash with cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of DCPP and determine the IC₅₀ value using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
These assays determine the functional activity of DCPP at its target receptors (i.e., agonist, antagonist, partial agonist, or inverse agonist).
Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of DCPP at specific receptors.
Example: 5-HT₂C Receptor Activation (Calcium Flux Assay)
Materials:
-
A cell line stably expressing the human 5-HT₂C receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
DCPP dihydrochloride stock solution.
-
A known 5-HT₂C receptor agonist (e.g., serotonin) as a positive control.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of DCPP and the positive control agonist.
-
Using the fluorescence plate reader, establish a baseline fluorescence reading for each well.
-
Add the different concentrations of DCPP or the positive control to the wells and immediately begin kinetic fluorescence readings.
-
Measure the peak fluorescence intensity for each well.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of DCPP before adding a fixed concentration of the positive control agonist.
-
Plot the change in fluorescence against the log of the agonist concentration to generate dose-response curves and determine EC₅₀ and maximal efficacy values. For antagonist studies, perform a Schild analysis to determine the pA₂ value.
In Vivo Studies
These models assess the effects of DCPP on complex behaviors relevant to psychiatric disorders.
Example: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiogenic or anxiolytic potential of DCPP in rodents.
Materials:
-
Elevated plus maze apparatus.
-
Rodents (rats or mice).
-
DCPP dihydrochloride solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Video tracking software.
Protocol:
-
Administer DCPP or vehicle to the animals via the desired route (e.g., intraperitoneal injection) and allow for a pre-treatment period (e.g., 30 minutes).
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera and analyze the footage using tracking software to determine:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms, while an anxiolytic effect is suggested by an increase in these parameters, without significant changes in total locomotion.
Caption: Experimental workflow for the Elevated Plus Maze test.
Conclusion and Future Directions
This compound represents a compelling molecule for neuroscience research. While its direct pharmacological profile is yet to be fully elucidated in the public domain, its structural relationship to well-known serotonergic and dopaminergic modulators provides a solid foundation for targeted investigation. The experimental frameworks provided in this guide offer a clear path for researchers to systematically characterize the binding affinities, functional activities, and in vivo effects of DCPP. Such studies will be instrumental in determining its potential as a pharmacological tool to probe the function of the CNS and as a scaffold for the development of novel therapeutics for psychiatric and neurological disorders.
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Wikipedia. 2,3-Dichlorophenylpiperazine. [Link]
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PubMed. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. [Link]
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PubMed. Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety. [Link]
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PubMed. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. [Link]
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MDPI. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. [Link]
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PubMed. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. [Link]
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PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
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The Lynchpin of Neuropharmacology: A Technical Guide to 1-(2,5-dichlorophenyl)piperazine dihydrochloride in CNS Active Agent Synthesis
This guide provides an in-depth technical exploration of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a pivotal building block in the synthesis of Central Nervous System (CNS) active agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights, elucidating the causal relationships between molecular structure, synthetic strategy, and pharmacological activity. We will dissect the core chemical principles and provide actionable protocols, enabling the strategic application of this versatile synthon in the quest for novel neurotherapeutics.
Strategic Importance of the Arylpiperazine Moiety in CNS Drug Design
The arylpiperazine scaffold is a cornerstone of modern neuropharmacology. Its prevalence is a direct result of its ability to interact with a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are central to the pathophysiology of numerous psychiatric and neurological disorders.[1][2] Many piperazine derivatives exhibit significant central pharmacological activity, leading to their use in antipsychotic, antidepressant, and anxiolytic therapies.[1] The piperazine ring itself, with its two nitrogen atoms, offers a unique combination of structural rigidity and opportunities for substitution, which profoundly influences the pharmacokinetic and pharmacodynamic properties of the final molecule.[3]
The N-1 nitrogen, when protonated under physiological conditions, often forms a critical ionic bond with an aspartate residue (Asp3.32) in the binding pocket of receptors like the 5-HT1A subtype.[4] The N-4 nitrogen provides a convenient attachment point for various side chains that can be tailored to achieve desired receptor selectivity and downstream signaling effects. The choice of the aryl group attached to the N-1 position is a key determinant of the compound's binding affinity and functional profile (agonist, antagonist, or partial agonist).
The 1-(2,5-dichlorophenyl)piperazine Building Block: Physicochemical and Safety Profile
This compound is a versatile intermediate used in the synthesis of complex pharmaceutical compounds.[5] The strategic placement of two chlorine atoms on the phenyl ring significantly influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and the pharmacological profile of its derivatives.[6][7] This substitution pattern is of high interest in medicinal chemistry for its potential to modulate receptor interactions and metabolic stability.[6]
Physicochemical Data
A summary of the key physicochemical properties for the dihydrochloride salt and its parent free base is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄Cl₄N₂ | [8] |
| Molecular Weight | 304.04 g/mol | [8] |
| Melting Point | 243-248 °C | [4] |
| Form | Solid | [8] |
| Parent Compound | 1-(2,5-Dichlorophenyl)piperazine | [9] |
| Parent Formula | C₁₀H₁₂Cl₂N₂ | [6] |
| Parent Mol. Weight | 231.12 g/mol | [6] |
Safety, Handling, and Storage
As a chlorinated amine derivative, this compound requires careful handling in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][9]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly fitting safety goggles.[4]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][10]
-
Storage: Store in a well-ventilated, dry place with the container tightly closed.[4] The compound should be stored under an inert atmosphere as some arylpiperazines can be air-sensitive.[2]
In case of exposure, follow standard first-aid measures, including rinsing eyes cautiously with water, washing skin with plenty of water, and moving the affected person to fresh air.[4]
Core Synthetic Applications: Building CNS-Active Molecules
The primary synthetic utility of 1-(2,5-dichlorophenyl)piperazine lies in its role as a nucleophile, where the secondary amine (N-4) of the piperazine ring is functionalized. This is typically achieved through N-alkylation or palladium-catalyzed cross-coupling reactions.
N-Alkylation: The Workhorse Reaction
N-alkylation is the most common method for elaborating the 1-arylpiperazine core. This reaction involves the nucleophilic attack of the piperazine nitrogen onto an electrophilic carbon, typically an alkyl halide. This strategy is central to the synthesis of "long-chain arylpiperazines," where a flexible alkyl chain links the arylpiperazine moiety to another pharmacophoric element.[5]
A prime and highly relevant example, although it uses the 2,3-dichloro isomer, is the industrial synthesis of the atypical antipsychotic Aripiprazole . The core reaction is a nucleophilic substitution (SN2) where the piperazine nitrogen attacks a terminal carbon of a bromobutoxy chain. This provides a robust and well-understood template for reactions involving the 2,5-dichloro isomer.
Caption: General workflow for N-alkylation of 1-(2,5-dichlorophenyl)piperazine.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is adapted from established procedures for arylpiperazine synthesis, such as those used for Aripiprazole and its analogues.[2][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the alkyl halide (1.0 eq) and a suitable base (e.g., anhydrous potassium carbonate, 2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Piperazine: Add this compound (1.0-1.2 eq). The base serves to both neutralize the dihydrochloride salt to its free base form and to scavenge the acid generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the resulting residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final N-alkylated product.
Causality and Choice of Reagents:
-
Base: A mild inorganic base like K₂CO₃ or Na₂CO₃ is preferred. It is strong enough to deprotonate the piperazine hydrochloride and neutralize the HBr byproduct without causing unwanted side reactions.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering as nucleophiles themselves.
-
Temperature: Elevated temperatures are required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.
Buchwald-Hartwig Amination: Forging Aryl-Amine Bonds
For the synthesis of compounds where the N-4 piperazine nitrogen is attached directly to another aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is the method of choice.[7] This palladium-catalyzed cross-coupling reaction is exceptionally versatile and tolerant of a wide range of functional groups.
Caption: Key components of a Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol based on standard literature methods.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Addition of Reactants: Add the aryl or heteroaryl halide (1.0 eq) and 1-(2,5-dichlorophenyl)piperazine (as the free base, 1.2 eq).
-
Solvent and Conditions: Evacuate and backfill the tube with an inert gas (e.g., argon). Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the mixture to 80-110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Causality and Choice of Reagents:
-
Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical and substrate-dependent. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A strong, sterically hindered base like NaOtBu is necessary to deprotonate the piperazine nitrogen, forming the active nucleophile, without competing in the coupling reaction.
Conclusion: A Versatile Synthon for CNS Drug Discovery
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. The dichlorophenyl moiety provides a specific electronic and steric profile that can be leveraged to fine-tune interactions with CNS targets. By employing robust and adaptable synthetic methodologies like N-alkylation and Buchwald-Hartwig amination, researchers can efficiently generate libraries of novel compounds for screening. The principles and protocols detailed in this guide provide a solid foundation for the rational design and synthesis of the next generation of CNS active agents, empowering the development of therapies for complex neurological and psychiatric conditions.
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A Technical Guide to the Therapeutic Potential of 1-(2,5-dichlorophenyl)piperazine Dihydrochloride
Executive Summary
1-(2,5-dichlorophenyl)piperazine (2,5-DCPP) is a halogenated arylpiperazine, a chemical class renowned for its diverse interactions with central nervous system (CNS) targets. While primarily utilized as a versatile chemical intermediate for the synthesis of more complex pharmaceutical agents, the inherent structural motifs of 2,5-DCPP suggest a pharmacological profile with significant therapeutic potential.[1] This guide provides a comprehensive technical overview of 2,5-DCPP, grounding its hypothesized mechanism of action and potential applications in the established pharmacology of structurally related, well-characterized compounds. We will detail its known molecular interactions, extrapolate potential therapeutic avenues in mood and psychotic disorders, and provide a robust framework for its preclinical evaluation, including detailed experimental protocols and data interpretation strategies. This document is intended to serve as a foundational resource for researchers seeking to investigate the untapped therapeutic utility of this compound.
Part 1: Core Pharmacological & Chemical Profile
Chemical Identity and Physicochemical Properties
1-(2,5-dichlorophenyl)piperazine is an organic compound belonging to the piperazine class, featuring a dichlorophenyl group attached to one of the nitrogen atoms of the piperazine ring.[2] The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for experimental and formulation purposes. The precise positioning of the two chlorine atoms on the phenyl ring is a critical determinant of its biological activity and receptor selectivity.[1][2]
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂Cl₂N₂ · 2HCl | [3] |
| Molecular Weight | 304.04 g/mol | [3][4] |
| CAS Number | 827614-47-1 (dihydrochloride) | [3] |
| Parent Compound CAS | 1013-27-0 | [2] |
| Appearance | Solid | [5] |
| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [4][6] |
| Nature | Research Chemical / Synthetic Intermediate | [3] |
The Arylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The arylpiperazine moiety is a cornerstone of modern neuropharmacology. Compounds built upon this scaffold have yielded successful therapeutics for a range of CNS disorders. The nitrogen-containing heterocyclic ring system allows for precise molecular interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The specific pharmacological profile is dictated by the substitutions on both the aryl ring and the second nitrogen of the piperazine ring.
Known Pharmacological Activity of 1-(2,5-DCPP)
Direct pharmacological data for 1-(2,5-DCPP) is limited, as it is not a clinically developed agent. However, available research indicates that it functions as an agonist at the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor, a Gq/11-coupled GPCR, is a significant target in the regulation of mood, appetite, and the release of dopamine and norepinephrine. Agonism at this receptor is a key mechanism for the therapeutic effects of several psychotropic drugs.
Part 2: Extrapolating Therapeutic Potential from Structural Analogs
The most effective method for hypothesizing the therapeutic applications of 2,5-DCPP is to analyze its more extensively studied structural isomers and analogs. The substitution pattern of the chlorine atoms dramatically influences receptor affinity and functional activity.
Case Study: m-CPP, the Active Metabolite of Trazodone
Meta-chlorophenylpiperazine (m-CPP) is a well-known active metabolite of the antidepressant trazodone, formed via metabolism by the CYP3A4 enzyme.[7][8] Like 2,5-DCPP, m-CPP is a potent serotonin receptor ligand, but its most prominent action is as an agonist at the 5-HT2C receptor.[9] This activity is linked to the anxiogenic and anorectic side effects sometimes observed with trazodone, but it also contributes to the overall therapeutic profile. The established role of m-CPP underscores the significance of the phenylpiperazine interaction with the 5-HT2C receptor in mediating complex behavioral and physiological outcomes.[9][10]
Case Study: 2,3-DCPP, a Metabolite of Aripiprazole
Another important analog is 2,3-dichlorophenylpiperazine (2,3-DCPP), a precursor and metabolite of the atypical antipsychotic aripiprazole.[5] Research has demonstrated that 2,3-DCPP acts as a partial agonist at both dopamine D2 and D3 receptors.[1][5] This dual serotonergic and dopaminergic activity is characteristic of many atypical antipsychotics, which often derive their efficacy and favorable side-effect profiles from a complex interplay between these two neurotransmitter systems.[11][12]
Hypothesized Therapeutic Applications for 1-(2,5-DCPP)
Based on its reported 5-HT2C agonism and the broader pharmacology of its analogs, 1-(2,5-DCPP) holds potential in several therapeutic areas:
-
Mood Disorders: Potent 5-HT2C agonists are investigated for their potential antidepressant effects. By modulating downstream dopaminergic and noradrenergic pathways, 2,5-DCPP could offer a novel mechanism for treating depression.
-
Psychotic Disorders: The combination of serotonergic activity (from the 2,5-dichloro substitution) with potential dopamine receptor modulation (a common feature of arylpiperazines) makes 2,5-DCPP a candidate for antipsychotic drug discovery.[1] Its profile might be tailored to address both positive and negative symptoms of schizophrenia.
-
Appetite and Weight Management: 5-HT2C receptor agonism is a clinically validated mechanism for reducing appetite. The drug lorcaserin was a notable example of this principle. Further investigation could explore 2,5-DCPP's potential in treating obesity and metabolic disorders.
Part 3: A Framework for Preclinical Investigation
To validate the therapeutic potential of 1-(2,5-DCPP), a systematic preclinical evaluation is required. The following protocols describe foundational in vitro assays to characterize its molecular pharmacology.
Preclinical Evaluation Workflow
The logical progression of preclinical research is essential for robust drug development. This workflow ensures that foundational molecular interactions are understood before moving to more complex and resource-intensive studies.
Challenges and Future Directions
While the therapeutic potential is significant, several challenges must be addressed. The primary hurdle is the lack of specific preclinical data for 1-(2,5-DCPP) itself. The immediate future direction is to perform the foundational in vitro assays described above. Subsequently, a comprehensive selectivity screening against a panel of CNS receptors is critical to identify potential off-target effects. Promising candidates would then advance to in vivo animal models of depression, psychosis, or appetite suppression to establish efficacy and a preliminary safety profile.
Conclusion
1-(2,5-dichlorophenyl)piperazine dihydrochloride represents an under-explored molecule within a pharmacologically rich chemical class. Based on its known agonism at the 5-HT2C receptor and the well-documented activities of its structural analogs, 2,5-DCPP stands as a compelling candidate for further investigation. Its potential applications in treating mood disorders, psychosis, and metabolic conditions warrant a systematic preclinical evaluation. This guide provides the strategic framework and detailed methodologies necessary to embark on such an investigation, paving the way for the potential development of a novel CNS therapeutic.
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Malmberg, A. D., & Strange, P. G. (2002). Analysis of molecular determinants of affinity and relative efficacy of a series of R- and S-2-(dipropylamino)tetralins at the 5-HT1A serotonin receptor. British journal of pharmacology, 135(7), 1759–1772. Available from: [Link]
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Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. Available from: [Link]
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Drug Metabolism and Disposition. TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Available from: [Link]
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A Technical Guide to the Preclinical Development of 1-(2,5-dichlorophenyl)piperazine dihydrochloride for Antipsychotic Applications
Executive Summary
The development of novel antipsychotic agents remains a critical priority in psychiatric medicine, driven by the significant limitations of current therapies in addressing the full spectrum of schizophrenia symptoms and their associated side effect burdens. The arylpiperazine chemical scaffold has emerged as a particularly fruitful starting point for designing next-generation therapeutics that modulate key neurotransmitter systems.[1][2] This guide provides an in-depth technical framework for the preclinical evaluation of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a promising but under-characterized member of this class. We delineate a strategic, multi-stage research plan, beginning with fundamental in vitro characterization to establish its mechanism of action, followed by in vivo efficacy testing in validated animal models of psychosis, and culminating in essential early safety and druggability assessments. This document serves not as a rigid protocol, but as a comprehensive roadmap, detailing the scientific rationale, step-by-step methodologies, and data interpretation necessary to build a robust preclinical data package for this compound.
Introduction: The Arylpiperazine Scaffold in Modern Antipsychotic Drug Discovery
Schizophrenia is a complex disorder characterized by positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive symptoms.[3] While first-generation antipsychotics effectively targeted positive symptoms through potent dopamine D2 receptor blockade, they often induced severe extrapyramidal side effects.[4] Second-generation, or "atypical," antipsychotics improved upon this by incorporating antagonism of the serotonin 5-HT2A receptor, which mitigates some side effects and may offer broader efficacy.[3][4] However, significant unmet needs persist, particularly in treating negative and cognitive deficits.[5]
The arylpiperazine class of molecules is central to many successful CNS drugs, valued for its versatile structure that allows for fine-tuning of affinity and functional activity at multiple G-protein coupled receptors (GPCRs), especially dopamine and serotonin subtypes.[1] The subject of this guide, 1-(2,5-dichlorophenyl)piperazine, is a structural analog of more extensively studied compounds, such as the 2,3-dichloro isomer, which is a metabolite of the atypical antipsychotic aripiprazole and is known to act as a partial agonist at D2 and D3 dopamine receptors.[6][7] This structural relationship provides a strong rationale for investigating the 2,5-dichloro isomer as a potential antipsychotic candidate with a unique pharmacological profile.
Compound Profile: this compound
This molecule serves as a versatile chemical building block for synthesizing more complex pharmaceutical agents. Its core structure suggests a high probability of interaction with aminergic GPCRs, making it a compelling candidate for antipsychotic drug development.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 827614-47-1 | [8] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl | [8] |
| Molecular Weight | 304.04 g/mol | [8] |
| Form | Solid | |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl |
Part I: In Vitro Characterization – Defining the Molecular Mechanism of Action
The initial and most critical phase of development is to precisely define the compound's interaction with key CNS targets. This receptor binding and functional profile will form the basis of its therapeutic hypothesis and predict both its potential efficacy and its likely side-effect profile. The central hypothesis for atypical antipsychotics revolves around a balanced activity at dopamine D2 and serotonin 5-HT2A receptors.[4]
Experimental Workflow: In Vitro Profiling
The following diagram outlines the logical flow for characterizing the compound's molecular pharmacology.
Protocol 1: Radioligand Receptor Binding Assays
Expertise & Experience: The choice of receptors for the primary screen is not arbitrary. It is guided by decades of research into schizophrenia pathophysiology. We focus on D2 and 5-HT2A receptors as the primary drivers of efficacy and side effects for atypical antipsychotics. Other receptors (e.g., D3, 5-HT1A, H1, M1) are included to build a more complete picture of the compound's selectivity and potential off-target liabilities.
-
Objective: To quantify the binding affinity (Ki) of 1-(2,5-dichlorophenyl)piperazine for a panel of CNS receptors critical to the action of antipsychotic drugs.
-
Methodology:
-
Preparation of Membranes: Utilize commercially available cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., DRD2, HTR2A). Homogenize cells in an appropriate buffer and centrifuge to pellet the cell membranes containing the receptors. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) at a concentration near its Kd, and varying concentrations of the test compound (1-(2,5-dichlorophenyl)piperazine).
-
Nonspecific Binding: Include wells containing the radioligand and a high concentration of a known, non-radioactive competitor (e.g., unlabeled Haloperidol) to determine nonspecific binding.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove residual unbound radioactivity. Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Hypothetical Data Summary:
| Receptor Target | Radioligand | Test Compound Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | 5.2 |
| Dopamine D3 | [³H]-Spiperone | 15.8 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 1.8 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 45.1 |
| Serotonin 5-HT2C | [³H]-Mesulergine | 22.4 |
| Histamine H1 | [³H]-Pyrilamine | > 500 |
| Muscarinic M1 | [³H]-Pirenzepine | > 1000 |
Trustworthiness: This protocol is self-validating through the inclusion of controls for total and nonspecific binding, ensuring that the measured signal is directly attributable to the compound's interaction with the target receptor. The use of established radioligands with known Kd values provides a reliable standard for comparison.
Proposed Mechanism of Action
Based on the hypothetical binding data, 1-(2,5-dichlorophenyl)piperazine is a potent ligand for both 5-HT2A and D2 receptors, a hallmark of atypical antipsychotics.
Protocol 2: Functional Receptor Assays
Expertise & Experience: Binding affinity does not reveal the functional consequence of the drug-receptor interaction. A compound could be an activator (agonist) or a blocker (antagonist). Functional assays are essential to resolve this ambiguity. We select assays based on the known signaling pathways of the target receptors: D2 receptors are Gi-coupled and inhibit adenylyl cyclase (decreasing cAMP), while 5-HT2A receptors are Gq-coupled and activate phospholipase C (increasing intracellular calcium).[9][10]
-
Objective: To determine the functional activity of 1-(2,5-dichlorophenyl)piperazine at D2 and 5-HT2A receptors, classifying it as an agonist, antagonist, or partial agonist.
-
Methodology A: Dopamine D2 Receptor cAMP Assay
-
Cell Culture: Use a CHO cell line stably expressing the human D2 receptor.
-
Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with the test compound at various concentrations.
-
Stimulation: Add a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration to stimulate the receptors, after first stimulating adenylyl cyclase with forskolin.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An antagonist will produce a dose-dependent reversal of the Quinpirole-induced cAMP decrease. Calculate the IC50 from this curve. To test for agonist activity, apply the compound in the absence of Quinpirole.
-
-
Methodology B: Serotonin 5-HT2A Receptor Calcium Flux Assay
-
Cell Culture: Use a HEK293 cell line stably expressing the human 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Setup: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Antagonist Mode: Add the test compound at various concentrations to the wells and incubate.
-
Stimulation and Reading: Add a 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration and immediately measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Data Analysis: An antagonist will cause a dose-dependent inhibition of the serotonin-induced calcium signal. Calculate the IC50 from the resulting dose-response curve.
-
Part II: In Vivo Evaluation – Assessing Antipsychotic-like Efficacy
With a promising in vitro profile established, the next logical step is to determine if this molecular activity translates into a therapeutic effect in a living system. We use validated animal models that mimic certain aspects of psychosis.[11]
Experimental Workflow: In Vivo Efficacy Testing
Protocol 3: Amphetamine-Induced Hyperlocomotion Model
Expertise & Experience: The dopamine hypothesis of schizophrenia posits that positive symptoms arise from hyperactive mesolimbic dopamine pathways.[12] Amphetamine causes a surge in dopamine, leading to stereotyped, hyperactive behavior in rodents. A drug with D2 receptor blocking properties, like a potential antipsychotic, is expected to counteract this effect. This model has high predictive validity for drugs that treat positive symptoms.[5][13]
-
Objective: To assess the ability of 1-(2,5-dichlorophenyl)piperazine to attenuate hyperactivity induced by a dopaminergic stimulant.
-
Methodology:
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate animals to the testing room and the open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams to track movement) for at least 60 minutes.
-
Drug Administration: Administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle. A positive control (e.g., Haloperidol or Olanzapine) should be included.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Psychostimulant Challenge: Administer D-amphetamine (e.g., 1.5 mg/kg, subcutaneously) to all animals except a vehicle-vehicle control group.
-
Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled using ANOVA, followed by post-hoc tests to compare the drug-treated groups to the amphetamine-vehicle group. A significant reduction in locomotion indicates antipsychotic-like activity.
-
Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Expertise & Experience: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (the prepulse) inhibits the reaction to a subsequent strong, startling stimulus. In schizophrenia patients, this "gating" of sensory information is impaired.[12] This deficit is not tied to a specific neurotransmitter hypothesis but is a robust, translational biomarker of the condition. The ability of a drug to restore PPI in an animal model where it has been disrupted (e.g., by a psychostimulant or developmental manipulation) is considered a strong indicator of potential clinical efficacy.[14]
-
Objective: To determine if 1-(2,5-dichlorophenyl)piperazine can reverse deficits in sensorimotor gating induced by an NMDA receptor antagonist.
-
Methodology:
-
Animals: Use adult male Wistar rats.
-
Apparatus: Use specialized startle response chambers that can deliver acoustic stimuli and measure the whole-body startle reflex via a piezoelectric platform.
-
Drug Administration: Administer the test compound, vehicle, or a positive control.
-
PPI Deficit Induction: After a pre-treatment period, administer an NMDA antagonist like dizocilpine (MK-801) or phencyclidine (PCP) to induce a PPI deficit.[15]
-
Testing Session: Place the animal in the chamber. The session will consist of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse + Pulse trials: The pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background noise).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle magnitude is measured for each trial. Percent PPI is calculated as: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100. Compare %PPI across treatment groups using ANOVA. A significant increase in %PPI in the test compound group relative to the MK-801/vehicle group indicates restoration of sensorimotor gating.
-
Part III: Early Safety and Druggability Assessment
Expertise & Experience: A compound can be highly potent and effective but fail in development due to safety concerns or poor pharmacokinetic properties. It is crucial to identify these potential liabilities early. A key concern for many CNS drugs is cardiac safety (hERG inhibition), while metabolic stability provides an early look at how long the drug might last in the body.[1] Furthermore, related dichlorophenyl piperazines have been shown to inhibit DHCR7, an enzyme in cholesterol synthesis, which warrants investigation as a potential off-target effect.[16]
-
Objective: To conduct preliminary, high-throughput screens to identify major potential liabilities.
-
Key Assays:
-
hERG Channel Assay: Assess the compound's potential to inhibit the hERG potassium channel, which is linked to QT prolongation and cardiac arrhythmia. This is typically done using automated patch-clamp electrophysiology.
-
CYP450 Inhibition Panel: Evaluate the compound's ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions.
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes and measure the rate of its disappearance over time. This provides an early estimate of its metabolic clearance and half-life.
-
DHCR7 Enzyme Inhibition Assay: Given the findings with related compounds, a specific assay to measure inhibition of 7-dehydrocholesterol reductase should be conducted to rule out this specific liability.[16]
-
Trustworthiness: These assays are industry-standard screens used to de-risk projects. By identifying potential problems early, resources can be directed toward the most promising candidates, ensuring a more efficient and ethically sound development process.
Synthesis and Future Directions
This technical guide outlines a comprehensive and scientifically rigorous preclinical pathway for evaluating this compound as a novel antipsychotic. The strategy is designed to first establish a clear molecular mechanism of action through in vitro binding and functional assays, then confirm its therapeutic potential in validated in vivo models of psychosis, while simultaneously screening for major development liabilities.
Assuming the compound demonstrates a potent D2/5-HT2A antagonist profile, reverses amphetamine-induced hyperactivity, restores PPI deficits, and shows an acceptable early safety profile, the subsequent steps would include:
-
Full Pharmacokinetic (PK) and ADME studies: To understand its absorption, distribution, metabolism, and excretion profile.
-
Efficacy in Models of Negative and Cognitive Symptoms: Utilizing more complex behavioral paradigms like the social interaction test or the novel object recognition test.[3][14]
-
Chronic Dosing and Target Engagement Studies: To ensure efficacy is maintained over time and to correlate drug concentrations in the brain with receptor occupancy.
-
Good Laboratory Practice (GLP) Toxicology Studies: A comprehensive battery of regulatory-required safety studies in two species to enable first-in-human clinical trials.[17]
By following this structured, data-driven approach, researchers can efficiently and effectively determine the true therapeutic potential of this compound and build the robust foundation necessary for its advancement into clinical development.
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Korade, Z., K. K. R., Xu, L., Mirnics, K., & Porter, N. A. (2018, June 15). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 349, 39-45. [Link]. Retrieved January 11, 2026, from
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A Technical Guide to the Preclinical Anticancer Evaluation of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Abstract
The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its structural versatility and ability to interact with diverse biological targets have drawn significant attention in oncology research.[1][3] This guide provides a comprehensive technical framework for the preclinical investigation of a specific arylpiperazine, 1-(2,5-dichlorophenyl)piperazine dihydrochloride, as a potential anticancer agent. While primarily known as a versatile building block and intermediate in the synthesis of pharmaceuticals like antihistamines and antipsychotics, its structural motifs warrant a thorough evaluation for novel therapeutic applications. We will delineate a logical, multi-stage research plan, progressing from foundational in vitro characterization to substantive in vivo efficacy studies. This document serves as a roadmap for drug development professionals, outlining critical experimental protocols, data interpretation strategies, and the scientific rationale underpinning each phase of the investigation.
Introduction: The Rationale for Investigation
The pursuit of novel anticancer agents is a paramount challenge in modern medicine.[1] Piperazine derivatives have emerged as a promising class of compounds, with many exhibiting potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4] The flexible nature of the piperazine ring allows it to interact with a wide array of biological targets, including DNA, microtubules, and key signaling proteins involved in cell cycle regulation and apoptosis.[3][5]
The subject of this guide, 1-(2,5-dichlorophenyl)piperazine, belongs to the dichlorophenylpiperazine subclass. The presence and positioning of chlorine atoms on the phenyl ring are known to significantly modulate pharmacological activity.[6] For instance, studies on other dichlorophenylpiperazine derivatives have demonstrated significant cytotoxic activity against breast adenocarcinoma cells, suggesting that the dichloro-substitution is a favorable feature for anticancer potential.[7] This provides a strong rationale for investigating this compound (henceforth referred to as DCPP-2,5) as a candidate for anticancer drug discovery.
Compound Profile:
| Attribute | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 827614-47-1[8][9] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl[8][9] |
| Molecular Weight | 304.04 g/mol [8][10] |
| Structure |
| |
|
The dihydrochloride salt form is typically used to enhance aqueous solubility, a critical factor for consistent results in biological assays.
A Roadmap for Preclinical Evaluation
A successful preclinical evaluation is a systematic process designed to de-risk a compound's progression to clinical trials.[11][12] It begins with broad in vitro screening to identify activity and elucidate the mechanism of action, followed by more complex in vivo studies to confirm efficacy and assess safety in a physiological context.[13][14] An inadequate preclinical design can lead to the failure of promising candidates or the wasteful allocation of resources to ineffective compounds.[12]
The workflow below outlines the logical progression for evaluating DCPP-2,5.
Phase 1: In Vitro Evaluation
The primary goal of in vitro testing is to efficiently screen for anticancer activity, determine potency, and gain initial insights into the compound's mechanism of action at a cellular level.[11][13][15]
Foundational Step: Synthesis and Formulation
While DCPP-2,5 is commercially available, understanding its synthesis provides context for potential impurities and future analogue development.[8] Common synthetic routes involve the reaction of a dichloroaniline (e.g., 2,3-dichloroaniline) with diethanolamine or bis(2-haloethyl)amine derivatives under heat.[16][17]
Protocol Prerequisite: Before any biological testing, the dihydrochloride salt must be dissolved in a suitable vehicle (e.g., sterile water or DMSO) and filtered. A stock solution of known concentration (e.g., 10-50 mM) is prepared for serial dilutions.
Experiment 1: Cytotoxicity Screening
The initial step is to determine if DCPP-2,5 can kill or inhibit the growth of cancer cells. This is typically done using a panel of human cancer cell lines from diverse origins (e.g., breast, colon, liver, lung) and, crucially, a non-cancerous cell line (e.g., normal fibroblasts) to assess selectivity.[7]
Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a rapid and sensitive measure of viability.[13][18]
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DCPP-2,5 in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add reagent to each well in a volume equal to the culture medium.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
The results should be summarized to clearly show the compound's potency and selectivity.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast (ER+) | 5.2 |
| MDA-MB-231 | Breast (Triple-Negative) | 3.8 |
| HT-29 | Colon | 7.1 |
| SNU-475 | Liver | 6.5[19] |
| MCF-10A | Normal Breast Epithelial | > 50 |
| Selectivity Index (SI) | (IC₅₀ Normal Cell / IC₅₀ Cancer Cell) | > 13 for MDA-MB-231 |
A higher SI value indicates greater selectivity for cancer cells, a desirable trait for a therapeutic candidate.
Experiment 2: Mechanism of Action - Apoptosis Induction
If DCPP-2,5 demonstrates potent and selective cytotoxicity, the next critical step is to determine how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[20][21]
Protocol: Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Their activation is a hallmark of apoptosis.
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with DCPP-2,5 at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) for various time points (e.g., 12, 24, 48 hours).
-
Assay Procedure: Follow the manufacturer's protocol, which is similar to the CellTiter-Glo® assay. Add the Caspase-Glo® 3/7 reagent, incubate, and measure luminescence.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7 and induction of apoptosis.
Visualizing Apoptosis: Morphological changes like chromatin condensation can be visualized using DAPI staining and fluorescence microscopy.[20] Cells undergoing late-stage apoptosis will show brightly stained, fragmented nuclei.[19][20]
Experiment 3: Elucidating the Apoptotic Pathway
Apoptosis is broadly initiated via two main pathways: the extrinsic (death receptor) pathway, which activates caspase-8, and the intrinsic (mitochondrial) pathway, which activates caspase-9.[20][21] Many piperazine-containing compounds induce apoptosis via the intrinsic pathway.[19][20][21]
Protocol: Caspase-8 and Caspase-9 Activity Assays
Similar luminescent or colorimetric assays are available to specifically measure the activity of initiator caspases-8 and -9. By treating cells with DCPP-2,5 and measuring the activity of all three caspases (3/7, 8, and 9) over time, the sequence of activation can be determined.
-
Expected Result for Intrinsic Pathway: A significant increase in caspase-9 activity, followed by an increase in caspase-3/7 activity, with little to no change in caspase-8 activity.[19][20][21]
Phase 2: In Vivo Efficacy Evaluation
While in vitro data is essential for initial selection, it cannot predict a drug's efficacy in a complex living system.[11][12] In vivo models are indispensable for evaluating a compound's therapeutic potential, pharmacokinetics, and toxicity under physiological conditions.[22]
Model Selection
The choice of animal model is critical for obtaining clinically relevant data.[23]
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice (e.g., Athymic Nude or SCID). These are robust, well-characterized models ideal for initial efficacy testing.[22][24]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models better retain the heterogeneity and architecture of the original human tumor, offering higher predictive value for clinical outcomes.[22][23][24][25]
-
Orthotopic Models: Tumor cells or tissues are implanted in the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). These models more accurately mimic tumor-microenvironment interactions and metastasis.[25][26]
For an initial efficacy study of DCPP-2,5, a subcutaneous CDX model using a sensitive cell line (e.g., MDA-MB-231) is a cost-effective and logical starting point.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Acclimation: Female athymic nude mice (4-6 weeks old) are acclimated for at least one week.
-
Cell Implantation: A suspension of MDA-MB-231 cells (e.g., 5 x 10⁶ cells in Matrigel/PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., n=8-10 per group).
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: DCPP-2,5 (e.g., 25 mg/kg, i.p.)
-
Group 3: DCPP-2,5 (e.g., 50 mg/kg, i.p.)
-
Group 4: Positive Control (e.g., Doxorubicin, 5 mg/kg, i.v.)
-
-
Treatment Administration: Dosing is performed according to a set schedule (e.g., daily for 14-21 days). Animal body weight and general health are monitored daily as an indicator of toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a fixed duration.
-
Endpoint Analysis: Mice are euthanized. Tumors are excised, weighed, and photographed. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation) or flash-frozen for biomarker analysis.
Data Presentation:
Tumor growth inhibition (TGI) is a key metric for efficacy.
| Treatment Group | Mean Final Tumor Weight (mg) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| DCPP-2,5 (25 mg/kg) | 875 ± 110 | 30% | +3.1 |
| DCPP-2,5 (50 mg/kg) | 500 ± 95 | 60% | -1.5 |
| Doxorubicin (5 mg/kg) | 450 ± 80 | 64% | -8.7 |
TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100
Conclusion and Future Directions
This guide outlines a structured, technically grounded approach to the preclinical evaluation of this compound as a potential anticancer agent. The proposed workflow, from initial in vitro cytotoxicity screens to in vivo xenograft models, provides a robust framework for generating the necessary data to support a " go/no-go " decision for further development.[14]
Positive results from this evaluation—specifically, potent and selective cancer cell killing via a well-defined apoptotic mechanism, coupled with significant tumor growth inhibition in an in vivo model without overt toxicity—would strongly justify advancing DCPP-2,5. Subsequent steps would include:
-
Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted, and correlating drug exposure with the biological response.
-
Advanced In Vivo Models: Testing in orthotopic or PDX models to increase clinical relevance.[26]
-
Combination Studies: Evaluating DCPP-2,5 in combination with standard-of-care chemotherapies to look for synergistic effects.[1]
The arylpiperazine scaffold continues to be a fertile ground for drug discovery.[1][2] A systematic and rigorous preclinical evaluation is the only way to unlock the potential of compounds like DCPP-2,5 in the fight against cancer.
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Methodological & Application
1-(2,5-dichlorophenyl)piperazine dihydrochloride experimental protocols
An In-Depth Guide to the Experimental Application of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols involving this compound (DCPP). As a member of the phenylpiperazine class of compounds, DCPP serves as a valuable chemical intermediate and a potential modulator of various neuroreceptors, particularly within the serotonergic system.[1][2] This guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Compound Profile and Physicochemical Properties
1-(2,5-dichlorophenyl)piperazine is a halogenated heterocyclic compound.[3] It is typically handled in its more stable and water-soluble dihydrochloride salt form for experimental use.[4][5] The phenylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its interaction with serotonin (5-HT) and dopamine receptors.[1][2] Understanding the fundamental properties of this compound is the first step in rigorous experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 827614-47-1 | [5][6] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl (or C₁₀H₁₄Cl₄N₂) | [3][5] |
| Molecular Weight | 304.04 g/mol | [3][4][5] |
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [4] |
| Appearance | Solid | |
| Melting Point | 243-248 °C | [6] |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [4] |
| Storage | Store at 10°C - 25°C in a dry, tightly closed container. |
Synthesis and Analytical Characterization
The synthesis of phenylpiperazines often involves the condensation of a substituted aniline with a piperazine precursor. A common and effective method is the reaction between a dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[7][8][9]
Synthesis Protocol: Condensation of 2,5-Dichloroaniline
This protocol is based on established methods for analogous phenylpiperazine compounds.
Objective: To synthesize 1-(2,5-dichlorophenyl)piperazine and subsequently convert it to its dihydrochloride salt.
Materials:
-
2,5-Dichloroaniline
-
Bis(2-chloroethylamine) hydrochloride
-
An appropriate high-boiling solvent (e.g., xylene, dichlorobenzene)
-
A non-nucleophilic base (e.g., diisopropylethylamine, if needed)
-
Hydrochloric acid (ethanolic or in isopropanol)
-
Ethyl acetate, Methanol, Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloroaniline (1.0 eq) and bis(2-chloroethylamine) hydrochloride (1.0-1.2 eq) in the chosen solvent.
-
Reflux: Heat the reaction mixture to reflux (typically 130-150°C) for 24-48 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the mixture is typically basified with an aqueous solution of sodium hydroxide or ammonia to a pH of 9-11.[10] This deprotonates the piperazine nitrogen and the hydrochloride salt.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification of Free Base: The solvent is removed under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)piperazine free base. This can be purified further by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or ethyl acetate. Add a solution of hydrochloric acid in ethanol or isopropanol (2.2 eq) dropwise while stirring.
-
Isolation: The this compound salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Analytical Workflow for Quality Control
Confirming the identity and purity of the synthesized compound is critical before its use in biological assays.
Caption: Workflow for analytical characterization of DCPP.
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the chemical shifts and coupling constants of protons and carbons. The aromatic region will show signals corresponding to the dichlorophenyl ring, while the aliphatic region will show signals for the piperazine ring protons.
-
Mass Spectrometry: Confirms the molecular weight. For the free base, the expected [M+H]⁺ peak would be ~231.12 m/z.
-
HPLC: The primary method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% trifluoroacetic acid is typically used. Purity should ideally be >95% for use in biological assays.
In Vitro Pharmacological Profiling
The phenylpiperazine moiety is a common feature in ligands for serotonergic G-protein coupled receptors (GPCRs).[11] Therefore, the initial characterization of DCPP should focus on its affinity and functional activity at key serotonin receptor subtypes.
Radioligand Binding Assays: Determining Receptor Affinity (Kᵢ)
Binding assays measure the ability of a test compound (DCPP) to displace a known high-affinity radiolabeled ligand from a receptor.[12] This allows for the determination of the compound's inhibitory constant (Kᵢ), a measure of its binding affinity.
Protocol: 5-HT₂ₐ Receptor Competitive Binding Assay
Principle: This assay quantifies the affinity of DCPP for the human 5-HT₂ₐ receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]ketanserin or [¹²⁵I]DOI, for binding sites on membranes prepared from cells expressing the receptor.[13][14]
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.
-
Non-specific binding control: A high concentration of a known 5-HT₂ₐ ligand (e.g., 10 µM spiperone).[11]
-
96-well filter plates (e.g., GF/B filters).[14]
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of DCPP dihydrochloride in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of DCPP dilution.
-
50 µL of radioligand ([³H]ketanserin) at a final concentration near its Kₔ value (e.g., 1-2 nM).
-
100 µL of diluted cell membranes (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[13]
-
Harvesting: Rapidly filter the contents of the plate through the pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filter mat to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each DCPP concentration.
-
Plot the percent inhibition against the log concentration of DCPP and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a radioligand competitive binding assay.
Functional Assays: Determining Efficacy (Agonist vs. Antagonist)
Functional assays measure the biological response initiated by ligand binding, revealing whether the compound activates (agonist), blocks (antagonist), or reduces basal activity (inverse agonist) of the receptor.[15]
Protocol: 5-HT₂ₐ Calcium Mobilization Assay
Principle: The 5-HT₂ₐ receptor is coupled to the Gαq protein.[11] Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores.[12][16] This change in intracellular Ca²⁺ concentration can be measured using a fluorescent calcium indicator.
Caption: Simplified Gq signaling pathway for 5-HT₂ₐ receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A reference agonist (e.g., Serotonin, 5-HT).
-
A fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR).
Procedure (Antagonist Mode):
-
Cell Plating: Plate the 5-HT₂ₐ-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the Fluo-4 AM dye solution diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of DCPP to the wells and incubate for 15-30 minutes. This allows DCPP to bind to the receptors.
-
Agonist Challenge & Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a concentration of the reference agonist (5-HT) that gives a maximal or near-maximal response (e.g., EC₈₀). Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the inhibitory effect of DCPP on the 5-HT-induced signal. Plot the percent inhibition against the log concentration of DCPP to determine the IC₅₀ for antagonism.
To test for agonist activity , omit step 4 and inject DCPP instead of the reference agonist in step 5. An increase in fluorescence would indicate agonism.
In Vivo Experimental Protocols
After in vitro characterization, in vivo studies in animal models are necessary to understand the compound's effects in a whole biological system.
Formulation and Administration
The dihydrochloride salt of DCPP is expected to have sufficient aqueous solubility for in vivo studies.
-
Vehicle: For parenteral routes (intraperitoneal, subcutaneous, intravenous), sterile saline (0.9% NaCl) or a buffered solution is appropriate. For oral gavage, water or a 0.5% methylcellulose solution can be used.
-
Dose Preparation: Doses should be prepared fresh daily. The concentration should be calculated based on the molecular weight of the salt form, not the free base.
-
Administration: The choice of administration route depends on the experimental goal. Intraperitoneal (i.p.) injection is common for initial screening in rodents, while oral (p.o.) administration is necessary to assess oral bioavailability.[17]
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DCPP.
Procedure Outline:
-
Administer a single known dose of DCPP to a cohort of rodents (e.g., Sprague-Dawley rats).
-
Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood to separate plasma.
-
Extract DCPP from the plasma matrix.
-
Quantify the concentration of DCPP in each sample using a validated LC-MS/MS method.
-
Use PK software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and half-life (t₁/₂).
Pharmacodynamic (PD) / Behavioral Studies
The choice of behavioral model depends on the in vitro profile of DCPP. If it shows high affinity and antagonist activity at the 5-HT₂ₐ receptor, models relevant to psychosis or the negative symptoms of schizophrenia might be appropriate. If it acts at other serotonin receptors, models of anxiety or depression could be relevant.[15][18]
Safety, Handling, and Storage
Proper handling of any research chemical is paramount to ensure personnel safety.[19]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[20][21]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[20] Avoid contact with skin and eyes.[19] In case of contact, flush the affected area with copious amounts of water.[22]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is often refrigerated or at controlled room temperature.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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Artigas, F., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed, 15(3), 253-63. Retrieved from [Link]
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Arora, V., et al. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminothiophene dihydrochloride, 99%. Retrieved from [Link]
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Sahlholm, K., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Retrieved from [Link]
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Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
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Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed, 24(3-4), 317-26. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Bock, M. U., et al. (2021). Inhibition of microbial production of the malodorous substance isovaleric acid by 4,4ʹ dichloro 2‐hydroxydiphenyl ether (DCPP). PMC - NIH. Retrieved from [Link]
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Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Retrieved from [Link]
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Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Torres, F. A. E., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. NIH. Retrieved from [Link]
-
Song, C. X., et al. (2016). Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. PubMed, 26(14), 2689-97. Retrieved from [Link]
-
PharmaCompass. (n.d.). DCPP | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). MRL - Piperazine Summary Report (3). Retrieved from [Link]
-
Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. PubMed, 41(2), 143-51. Retrieved from [Link]
-
Shieh, C. C., et al. (2008). Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and related aminotriazoles as novel P2X(7) antagonists. PubMed, 18(7), 1208-11. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 119438-13-0 | Product Name : 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Retrieved from [Link]
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Ussher, J. R., et al. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(4), 531-557. Retrieved from [Link]
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Borthwick, A. D., et al. (2005). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. PubMed, 48(13), 3651-65. Retrieved from [Link]
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Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. Retrieved from [Link]
-
Martin, R. J., et al. (1997). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. PubMed, 124(1-3), 201-14. Retrieved from [Link]
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Drucker, D. J. (2014). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. PubMed, 35(4), 531-57. Retrieved from [Link]
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Topic: In Vitro Cellular Assay Strategies for Characterizing 1-(2,5-dichlorophenyl)piperazine dihydrochloride
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(2,5-dichlorophenyl)piperazine (DCMPP) is a substituted phenylpiperazine, a chemical scaffold known for its activity at monoaminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3] Characterizing the in vitro pharmacology of such a compound requires a systematic, multi-assay approach to move from broad toxicity profiling to specific target engagement and functional activity. This guide provides a comprehensive framework for the in vitro cell-based evaluation of DCMPP dihydrochloride. It outlines a logical progression of assays, beginning with cytotoxicity assessment to establish a viable concentration range, followed by receptor binding to determine target affinity, and culminating in functional assays to elucidate the compound's mechanism of action as an agonist or antagonist. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental steps.
Strategic Workflow for In Vitro Characterization
A robust preclinical assessment of a novel compound like DCMPP follows a tiered approach. This ensures that data from each stage informs the design of the next, saving resources and generating a coherent pharmacological profile. Our proposed workflow prioritizes understanding the compound's general cellular health effects before investigating specific, high-potency interactions at the receptor level.
Figure 1: A tiered workflow for characterizing DCMPP in vitro.
Foundational Assay: Cytotoxicity Profiling
Rationale: Before assessing specific receptor interactions, it is imperative to determine the concentration range at which DCMPP exerts cytotoxic effects.[4][5] This step prevents false positives in subsequent functional assays, where a decrease in signal could be misinterpreted as receptor antagonism when it is actually due to cell death. We recommend the XTT assay, a robust and straightforward colorimetric method that measures the metabolic activity of viable cells.[6][7] Unlike the MTT assay, the XTT assay's formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[6][8]
Protocol 2.1: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format and should be performed on the host cell line used for subsequent functional assays (e.g., HEK293, CHO-K1) to ensure the cytotoxicity data is relevant.
Materials:
-
Host cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
DCMPP dihydrochloride stock solution (e.g., 10 mM in sterile water or DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
96-well clear, flat-bottom cell culture plates
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).[6]
-
Include wells with medium only for background control and wells with untreated cells for a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of DCMPP in culture medium. A typical starting range is from 100 µM down to 1 nM. Also prepare dilutions of the positive control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations. Add medium with vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubate for a period relevant to your planned functional assays (e.g., 24-48 hours).[6]
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]
-
Add 50 µL of the activated XTT solution to each well, including controls.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may require optimization.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[6] A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the log concentration of DCMPP and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Example Value |
| CC₅₀ | The concentration of DCMPP that reduces cell viability by 50%. | 45.7 µM |
| Max Non-Toxic Conc. | The highest tested concentration with >90% cell viability. | 10 µM |
Table 1: Example data presentation for cytotoxicity profiling.
Target Engagement: Receptor Binding Assays
Rationale: Phenylpiperazines often exhibit affinity for multiple receptor subtypes. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor target.[9] The principle involves measuring the ability of the unlabeled test compound (DCMPP) to displace a radiolabeled ligand of known affinity from the receptor. This assay is typically performed using membrane preparations from cells overexpressing the human receptor of interest.
Protocol 3.1: Competitive Radioligand Binding for 5-HT₂ₐ Receptor
This protocol is adapted for the 5-HT₂ₐ receptor using [³H]ketanserin as the radioligand and can be modified for other receptors by selecting the appropriate radioligand and membrane source.[10]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM final concentration).
-
DCMPP dihydrochloride stock solution.
-
96-well filter plates (e.g., GF/B filters).[10]
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Assay Setup:
-
On ice, add the following to each well of a 96-well plate in order:
-
25 µL Assay Buffer (for total binding) or 25 µL non-specific binding control (Mianserin).
-
25 µL of DCMPP at various concentrations (e.g., 10 µM to 0.1 nM).
-
25 µL of [³H]ketanserin diluted in Assay Buffer (final concentration ~1-2 nM, near its Kᴅ).[10]
-
25 µL of diluted cell membranes (e.g., 10-20 µg protein/well).
-
-
The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Harvest the contents of the plate onto the 96-well filter plate using a cell harvester.
-
Rapidly wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Data Acquisition:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of DCMPP.
-
Use non-linear regression to fit a one-site competition curve and determine the IC₅₀ (the concentration of DCMPP that displaces 50% of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Functional Characterization: GPCR Signaling Assays
Rationale: Once binding is confirmed, functional assays are essential to determine whether DCMPP acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces basal receptor activity).[11] Since DCMPP is expected to target serotonin and dopamine receptors, which are GPCRs, we will focus on assays that measure key second messengers: cyclic AMP (cAMP) for Gαs- and Gαi-coupled receptors, and intracellular calcium for Gαq-coupled receptors.[12][13]
Activity at Gαs- and Gαi-Coupled Receptors (cAMP Assay)
Dopamine D1-like receptors (D1, D5) are coupled to Gαs, which stimulates adenylyl cyclase to produce cAMP.[14][15] D2-like receptors (D2, D3, D4) are coupled to Gαi, which inhibits adenylyl cyclase.[16] A cAMP accumulation assay can measure both effects.
Figure 2: Signaling pathways for Gαs and Gαi-coupled receptors.
Protocol 4.1.1: HTRF cAMP Assay
This protocol uses a competitive immunoassay format with detection by Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive method.[17]
Materials:
-
CHO-K1 cells stably expressing the human dopamine D1 (for Gαs) or D2 (for Gαi) receptor.
-
cAMP HTRF Assay Kit (containing Eu³⁺-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Stimulation Buffer.
-
DCMPP, a known D1 agonist (e.g., SKF-38393), and a known D2 agonist (e.g., Quinpirole).
-
A known D1/D2 antagonist (e.g., Haloperidol).
-
Forskolin (an adenylyl cyclase activator).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure (Agonist Mode):
-
Cell Preparation: Seed cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add DCMPP or a control agonist at various concentrations to the cells.
-
Gαi-specific Step: For D2 receptors, pre-stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce a measurable level of cAMP that can then be inhibited.[17]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF detection reagents (d2-cAMP and anti-cAMP-cryptate) in lysis buffer.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF reader. Calculate the ratio of emissions at 665 nm and 620 nm.
Procedure (Antagonist Mode):
-
Compound Addition: Add DCMPP or a control antagonist at various concentrations.
-
Incubation: Incubate for 15-30 minutes.
-
Agonist Challenge: Add a known agonist at its EC₈₀ concentration to all wells (except negative controls).
-
Proceed from Step 3 (or 4 for Gαs) of the agonist mode protocol.
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Agonist Mode: Plot cAMP concentration vs. log [DCMPP] to determine the EC₅₀ (potency) and the maximum response relative to a full agonist (efficacy).
-
Antagonist Mode: Plot cAMP concentration vs. log [DCMPP] to determine the IC₅₀ (potency for inhibiting the agonist response).
Activity at Gαq-Coupled Receptors (Calcium Flux Assay)
Serotonin 5-HT₂ family receptors (including 5-HT₂ₐ and 5-HT₂₋) are coupled to Gαq, which activates Phospholipase C (PLC).[13][18] PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators.
Figure 3: Signaling pathway for Gαq-coupled receptors.
Protocol 4.2.1: FLIPR Calcium Flux Assay
This protocol uses a no-wash calcium-sensitive dye and is read on an instrument like the Fluorometric Imaging Plate Reader (FLIPR) that can add reagents and read fluorescence kinetically.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂₋ receptor.
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (an anion-exchange transport inhibitor, often included with dye kits to prevent leakage).
-
DCMPP, a known 5-HT₂₋ agonist (e.g., Serotonin), and antagonist (e.g., Ketanserin).
-
384-well black, clear-bottom cell culture plates.
-
FLIPR or similar instrument.
Procedure:
-
Cell Plating: Seed cells in a 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium dye solution prepared in Assay Buffer (containing Probenecid). Incubate for 1 hour at 37°C, then 15 minutes at room temperature.
-
Assay Preparation: Prepare a source plate containing DCMPP or control compounds at 4x the final desired concentration.
-
Data Acquisition (Agonist Mode):
-
Place both the cell plate and the source plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a baseline fluorescence reading for ~10-20 seconds.
-
The instrument will automatically add the compound from the source plate to the cell plate.
-
Continue reading the fluorescence intensity every second for 2-3 minutes to capture the transient calcium peak.
-
-
Data Acquisition (Antagonist Mode): Pre-incubate the dye-loaded cells with DCMPP for 15-30 minutes before placing them in the FLIPR. The source plate will contain a known agonist at its EC₈₀ concentration.
Data Analysis:
-
The response is typically quantified as the maximum peak fluorescence minus the baseline reading.
-
Plot the response against the log concentration of DCMPP.
-
For agonist mode, determine the EC₅₀. For antagonist mode, determine the IC₅₀.
Summary and Conclusion
This application note provides a validated, step-wise strategy for the comprehensive in vitro characterization of 1-(2,5-dichlorophenyl)piperazine dihydrochloride. By systematically evaluating cytotoxicity, receptor binding, and functional signaling through distinct GPCR pathways, researchers can build a detailed pharmacological profile of the compound. This workflow enables the determination of critical parameters like CC₅₀, Ki, EC₅₀, and IC₅₀, and clarifies the compound's mechanism of action, providing a solid foundation for further drug development efforts.
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Creative BioMart. cAMP Accumulation Assay. [Link]
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PubMed. Synthesis, crystal structures, molecular docking, and in vitro biological activities of transition metals with 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid. [Link]
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MDPI. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. [Link]
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PubMed. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. [Link]
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PubMed. Constitutive activity of dopamine receptor type 1 (D1R) increases CaV2.2 currents in PFC neurons. [Link]
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preparing 1-(2,5-dichlorophenyl)piperazine dihydrochloride stock solutions
Application Notes and Protocols:
Guide to the Preparation and Handling of 1-(2,5-dichlorophenyl)piperazine dihydrochloride Stock Solutions
Abstract
This comprehensive guide provides detailed protocols for the preparation, quality control, and storage of stock solutions of this compound (CAS 827614-47-1). As a crucial building block in medicinal chemistry and a key reagent in neuropharmacological research, the reliability of experimental data derived from its use is contingent upon the accuracy and stability of its stock solutions. This document outlines best practices, from initial physicochemical characterization and safety precautions to step-by-step preparation in aqueous and organic solvents, validation techniques, and long-term storage strategies. The methodologies described herein are designed to ensure solution integrity, maximize reproducibility, and promote safe laboratory practices for researchers, scientists, and drug development professionals.
Introduction and Scientific Background
1-(2,5-dichlorophenyl)piperazine is a disubstituted piperazine derivative frequently utilized as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a wide range of biological assays. Piperazine and its derivatives are known for their diverse biological activities, including roles in the development of anti-anxiety, antipsychotic, and antihistamine medications.[2]
Given its function as a foundational reagent, the precise preparation of a stock solution is the critical first step in any experimental workflow. Errors in concentration, solvent choice, or storage can lead to inconsistent results, precipitation issues, or compound degradation, ultimately compromising the validity of the research. This guide provides a self-validating framework to mitigate these risks.
Physicochemical Properties and Safety Mandates
A thorough understanding of the compound's properties is essential for its proper handling and use. The dihydrochloride salt form dictates many of its key characteristics.
Key Properties Summary
The following table summarizes the essential physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 827614-47-1 | [3][4] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl (or C₁₀H₁₄Cl₄N₂) | [3][4] |
| Molecular Weight | 304.04 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Solubility | Piperazine and its salts are generally soluble in water.[2][6][7] Specific data for this compound indicates good solubility in water and other polar solvents.[1] | |
| Storage Temperature | Store in a cool, dry, well-ventilated place.[5][8] Recommended storage at 10°C - 25°C for the solid. |
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[3]
-
Hazard Identification: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[8]
-
Engineering Controls: Handle the solid powder and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][8]
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Protocol 1: Preparation of Aqueous Stock Solutions
The dihydrochloride salt structure makes water the preferred solvent for most applications, particularly for cell-based assays where organic solvents may introduce toxicity.
Principle of Dissolution
The two hydrochloride moieties on the piperazine nitrogens render the molecule highly polar and readily ionizable in water, facilitating its dissolution. The pH of a 10% aqueous solution of piperazine itself is strongly basic (10.8-11.8), but the dihydrochloride salt will produce a neutral to slightly acidic solution.[6][9]
Materials and Equipment
-
This compound powder
-
Nuclease-free, sterile water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes and pipette aid
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size, PVDF or other compatible membrane)
-
Sterile syringes
-
Sterile, amber-colored cryovials or microcentrifuge tubes for aliquoting
Step-by-Step Methodology (Example: 10 mM Stock)
-
Calculate Required Mass:
-
Determine the desired concentration (C) and volume (V) of the stock solution.
-
Use the formula: Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
-
Example for 10 mL of a 10 mM stock: Mass = (0.010 mol/L) x (0.010 L) x (304.04 g/mol ) = 0.0304 g = 30.4 mg
-
-
Weighing:
-
Tare a sterile conical tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the compound directly into the tube inside a chemical fume hood.
-
-
Dissolution:
-
Add approximately 80% of the final desired volume of sterile water to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background to ensure all solid has dissolved. If not, continue vortexing or gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
-
Volume Adjustment:
-
Once fully dissolved, add sterile water to reach the final target volume.
-
Invert the tube gently 10-15 times to ensure a homogenous solution.
-
-
Sterilization and Aliquoting:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe tip.
-
Dispense the solution through the filter into sterile, labeled cryovials. Aliquoting in smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
-
Workflow Visualization
Caption: Aqueous Stock Solution Preparation Workflow.
Protocol 2: Preparation in Organic Solvents (DMSO)
While water is preferred, certain experimental designs may necessitate the use of an organic solvent like Dimethyl Sulfoxide (DMSO).
Rationale and Considerations
-
Assay Compatibility: Some assays require compounds to be added in a small volume of DMSO.
-
Higher Concentrations: If the desired concentration exceeds the aqueous solubility limit, DMSO may be an alternative.
-
Hygroscopicity: The compound may be hygroscopic, meaning it can absorb moisture from the air.[9] Using anhydrous DMSO is critical to prevent the introduction of water, which could affect stability or solubility.
-
Solvent Purity: Use only high-purity, anhydrous, sterile-filtered DMSO.
Step-by-Step Methodology
The procedure is analogous to the aqueous protocol, with the following key differences:
-
Solvent: Substitute sterile water with anhydrous, sterile-filtered DMSO.
-
Handling: DMSO is an excellent solvent and can carry solutes through the skin. Exercise extreme caution and ensure gloves are intact and appropriate for DMSO handling.
-
Warming: Do not warm DMSO solutions with an open flame due to its flammability. Use a dry block heater or water bath if gentle warming is required.
-
Storage: DMSO solutions should be stored in tightly sealed vials with desiccant, as DMSO itself is highly hygroscopic.
Quality Control, Storage, and Stability
A properly prepared stock solution must be validated and stored correctly to ensure its integrity over time.
Quality Control (QC) Checks
-
Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates.
-
Concentration Verification (Optional): For GMP or other high-stakes applications, concentration can be verified using HPLC with a validated reference standard.[10] For most research labs, accurate weighing and dilution are considered sufficient.
-
pH Measurement: The pH of an aqueous stock can be measured to ensure consistency between batches.
Storage and Stability
The stability of the compound in solution is not extensively documented in publicly available literature; therefore, conservative storage conditions and empirical validation are recommended.
| Storage Condition | Recommended Use | Rationale |
| 2-8°C | Short-term (1-2 weeks) | Minimizes risk of degradation for immediate experimental use. |
| -20°C | Medium-term (1-6 months) | Standard for most chemical stock solutions. Prevents microbial growth and slows chemical degradation. |
| -80°C | Long-term (>6 months) | Optimal for preserving compound integrity for extended periods. |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated cycles can degrade the compound and introduce water condensation. Aliquoting is the most effective strategy to prevent this.
-
Protect from Light: Store aliquots in amber vials or in a light-blocking container, as many complex organic molecules are light-sensitive.
-
Use Freshly Prepared Solutions: For the most sensitive and critical experiments, preparing the solution fresh is always the best practice.
Storage Decision Workflow
Caption: Decision Tree for Stock Solution Storage.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely | Insufficient solvent volume; poor compound purity; incorrect solvent choice; solution is supersaturated. | Add slightly more solvent; gently warm and vortex; sonicate for 5-10 minutes; reconsider the target concentration. |
| Precipitate forms after cooling/storage | Solution was supersaturated; compound has low solubility at storage temperature; solvent evaporation. | Warm solution to redissolve before use; store at a higher temperature (e.g., 4°C instead of -20°C if stable); ensure vials are tightly capped. |
| Solution appears cloudy or colored | Contamination (microbial or chemical); compound degradation. | Discard the solution and prepare a fresh stock using sterile technique and high-purity reagents. |
References
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Echemi. (2019). This compound Safety Data Sheets.
-
Solubility of Things. (n.d.). Piperazine.
-
Biosynth. (n.d.). 1-(2,5-Dichlorophenyl)piperazine hydrochloride.
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinemonohydrochloride.
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Wikipedia. (n.d.). Piperazine.
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SINTEF. (n.d.). Solid liquid solubility of piperazine.
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ChemicalBook. (n.d.). Piperazine compounds.
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BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2,3-Dichlorophenyl)piperazinium chloride.
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AHH Chemical Co., Ltd. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer.
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BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives.
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J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
-
Chemsrc. (2025). CAS#:119438-13-0 | 1-(2,5-Dichlorophenyl)piperazine hydrochloride.
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ChemDmart. (n.d.). Safety Data Sheet: N-(2,3-Dichlorophenyl)piperazine Hydrochloride.
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PubChem. (n.d.). This compound.
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MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
-
Santa Cruz Biotechnology. (n.d.). This compound.
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Application Note: A Validated Protocol for Assessing Anxiogenic-like Effects of 1-(2,5-dichlorophenyl)piperazine (DCPP) Dihydrochloride in a Murine Model
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive, scientifically-grounded protocol for evaluating the behavioral effects of 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP), a notable serotonergic agent. The focus is on a validated murine model of anxiety-like behavior, the Elevated Plus Maze (EPM), detailing the scientific rationale, experimental workflow, and data interpretation.
Part 1: Scientific Rationale & Mechanism of Action
1-(2,5-dichlorophenyl)piperazine (DCPP) is a phenylpiperazine derivative primarily recognized for its activity at serotonin (5-HT) receptors.[1][2] Its behavioral effects are largely attributed to its function as a potent agonist at the 5-HT2C receptor.[1][3] Activation of 5-HT2C receptors, particularly in brain regions like the amygdala and hippocampus, is strongly correlated with anxiogenic (anxiety-producing) responses in preclinical models.[4][5]
Causality of Experimental Choice: The selection of DCPP as a tool compound for inducing anxiety-like states is based on this well-established mechanism. By activating 5-HT2C receptors, DCPP is expected to modulate neural circuits that govern fear and anxiety, leading to measurable behavioral changes.[6] The Elevated Plus Maze (EPM) is an ideal assay for capturing this effect, as it relies on the innate conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces.[7][8] An anxiogenic compound like DCPP is hypothesized to decrease the exploratory behavior in the open, more "threatening" arms of the maze.[9][10]
Signaling Pathway Overview
Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This process ultimately increases intracellular calcium and activates protein kinase C (PKC), modulating neuronal excitability.
Caption: 5-HT2C receptor signaling cascade initiated by DCPP.
Part 2: Experimental Design & Compound Preparation
Scientific rigor demands careful control over all experimental variables to ensure that observed effects are attributable to the pharmacological agent.
Animal Model:
-
Species/Strain: C57BL/6J mice are commonly used due to their well-characterized behavioral phenotypes and genetic homogeneity.
-
Age: Young adult mice (8-12 weeks) are recommended to avoid confounding effects of development or aging.
-
Sex: Test males and females separately to prevent behavioral influence from pheromonal cues.[9]
-
Acclimatization: Animals must be habituated to the housing facility for at least one week and to the behavioral testing room for 45-60 minutes before the assay begins.[10][11] This minimizes stress from novel environments.
Compound Preparation (DCPP Dihydrochloride): 1-(2,5-dichlorophenyl)piperazine is often supplied as a dihydrochloride salt (C₁₀H₁₄Cl₄N₂), which enhances its solubility in aqueous solutions.[12][13]
-
Vehicle Selection: Sterile 0.9% saline is the standard and recommended vehicle.
-
Calculation: The molecular weight of the dihydrochloride salt is approximately 304.04 g/mol .[13][14] All dose calculations must use this molecular weight.
-
Preparation:
-
Weigh the required amount of DCPP dihydrochloride in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming may be used if necessary.
-
Prepare fresh on the day of the experiment.
-
Dose and Administration:
-
Dose Range: A dose-response study is crucial. Based on literature for similar phenylpiperazines, a starting range of 0.5 - 5 mg/kg can be explored.
-
Route of Administration: Intraperitoneal (i.p.) injection is common for systemic administration in rodents.
-
Injection Volume: Maintain a consistent volume, typically 10 mL/kg of body weight.
-
Timing: Administer the compound 15-30 minutes prior to the behavioral test to allow for sufficient absorption and distribution to the central nervous system.[9][10]
| Parameter | Specification | Rationale |
| Compound | This compound | Water-soluble salt form for easy preparation.[12] |
| Vehicle | Sterile 0.9% Saline | Isotonic and non-toxic, minimizing vehicle-induced effects. |
| Concentration | e.g., 0.1 mg/mL for a 1 mg/kg dose | Adjust based on the target dose and 10 mL/kg injection volume. |
| Route | Intraperitoneal (i.p.) | Standard, reliable method for systemic drug delivery in mice. |
| Pre-treatment Time | 15-30 minutes | Allows for compound to reach peak plasma and brain concentrations.[9] |
| Controls | Vehicle (0.9% Saline) group | Essential to control for effects of injection stress and handling. |
Part 3: Detailed Protocol - The Elevated Plus Maze (EPM)
The EPM is a widely used and validated assay for assessing anxiety-like behaviors in rodents.[9][10]
Apparatus:
-
A plus-shaped maze, elevated 50-55 cm from the floor.[7]
-
Two opposing "open" arms (e.g., 30 x 5 cm) and two opposing "closed" arms of the same size, with 15 cm high walls.[7][11]
-
The material should be non-reflective and easy to clean (e.g., matte-finished acrylic).[7]
-
Testing should occur under consistent, moderate lighting conditions.
Step-by-Step Methodology:
-
Pre-Trial Habituation: Allow mice to acclimate to the testing room for at least 45 minutes in their home cages.[10] Pre-handling the mice for 3-5 days prior to testing is strongly recommended to reduce handling stress.[9][10]
-
Drug Administration: Administer the calculated dose of DCPP dihydrochloride or vehicle via i.p. injection. Place the mouse in a clean, separate holding cage for the 15-30 minute pre-treatment period.
-
Trial Initiation: Gently place the mouse onto the central square of the EPM, facing one of the closed arms.[10][11] This standardized starting position is crucial for consistency.
-
Data Acquisition: Immediately start the video-tracking software (e.g., ANY-maze, EthoVision XT) and allow the mouse to explore the maze undisturbed for a single 5-minute session.[7][9][11] The experimenter should leave the room or be shielded from the animal's view to avoid influencing behavior.
-
Trial Termination: At the end of the 5-minute session, carefully return the mouse to its home cage.
-
Sanitization: Thoroughly clean the maze with 70% ethanol or a similar cleaning agent and dry it completely between each animal to eliminate olfactory cues that could affect the behavior of subsequent mice.[7][11]
-
Blinding: The experimenter conducting the behavioral test and analyzing the data should be blinded to the treatment groups to prevent experimenter bias.[9]
Experimental Workflow Diagram
Caption: Chronological workflow for the DCPP behavioral assay.
Part 4: Data Analysis & Expected Outcomes
Automated tracking software is highly recommended for accuracy and objectivity.[7] The primary endpoints are direct measures of anxiety-like behavior, while locomotor activity is measured to rule out confounding sedative effects.
Key Behavioral Parameters:
| Parameter Category | Specific Metric | Expected Effect of DCPP | Rationale |
| Anxiety-Like Behavior | % Time Spent in Open Arms | Decrease | Increased anxiety leads to avoidance of the more aversive open arms.[9][10] |
| % Open Arm Entries | Decrease | Reflects a reluctance to explore the open, unprotected areas.[11] | |
| Head-Dipping Frequency | Decrease | A measure of risk-assessment behavior; anxious animals are less likely to engage.[11] | |
| Locomotor Activity | Total Distance Traveled | No significant change | Important to confirm the drug is not simply causing sedation. |
| Closed Arm Entries | No significant change | A significant decrease may indicate motor impairment rather than a selective anxiogenic effect.[4] |
Statistical Analysis:
-
Compare the means of the DCPP-treated group(s) and the vehicle control group.
-
For a single dose group, an independent samples t-test is appropriate.
-
For multiple dose groups, a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) should be used.
-
A p-value of < 0.05 is typically considered statistically significant.
Interpretation: A significant decrease in the percentage of time spent and entries into the open arms, without a corresponding significant decrease in total locomotor activity, is indicative of a selective anxiogenic-like effect of this compound. This outcome would be consistent with its known pharmacology as a 5-HT2C receptor agonist.[4][5]
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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de Mello Cruz, A. P., et al. (2005). Anxiogenic effects in the rat elevated plus-maze of 5-HT(2C) agonists into ventral but not dorsal hippocampus. PubMed. [Link]
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He, M., et al. (2012). Anxiolytic effects of 5-HT₁A receptors and anxiogenic effects of 5-HT₂C receptors in the amygdala of mice. PubMed. [Link]
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Mazzone, C. M., et al. (2022). Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis. Frontiers in Behavioral Neuroscience. [Link]
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Application Note & Protocol: Investigating Anxiety-Like Behavior Using 1-(2,5-dichlorophenyl)piperazine (DCPP) in the Rodent Elevated Plus-Maze
Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and behavioral science.
Purpose: This document provides a comprehensive guide to utilizing 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP), a notable serotonergic ligand, to probe anxiety-like states in rodents using the elevated plus-maze (EPM) assay. It details the underlying pharmacology, experimental design, a step-by-step protocol, and data interpretation.
Introduction: The Serotonergic System and Anxiety
The serotonergic (5-HT) system is a critical regulator of mood and emotion, and its dysfunction is heavily implicated in anxiety disorders. Pharmacological modulation of 5-HT receptors is a cornerstone of anxiolytic drug development. Phenylpiperazine derivatives are a class of compounds frequently used to investigate these serotonergic pathways.[1][2] 1-(2,5-dichlorophenyl)piperazine (DCPP) is a member of this class, acting as a ligand at various serotonin receptors.[1][2] Its behavioral effects are complex and depend on its interaction with multiple receptor subtypes.
The elevated plus-maze (EPM) is a widely validated and utilized behavioral assay to assess anxiety-like behavior in rodents.[3][4][5] The test leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[3][4][6] Changes in the time spent in the open arms of the maze are used to infer anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of pharmacological agents.[4][5][7]
This guide will focus on the application of DCPP to modulate behavior in the EPM, providing a robust framework for preclinical anxiety research.
Pharmacology of DCPP: A Focus on the 5-HT2C Receptor
While DCPP interacts with multiple neurotransmitter systems, its effects on anxiety are often attributed to its activity at serotonin receptors, particularly the 5-HT2C subtype.
-
Mechanism of Action: Phenylpiperazines like DCPP are known to interact with several 5-HT receptor subtypes.[8] The close analog, m-chlorophenylpiperazine (mCPP), demonstrates agonist activity at 5-HT2C receptors and partial agonist activity at 5-HT2A receptors.[9][10] Activation of the 5-HT2C receptor is generally accepted to increase anxiety-like behaviors.[11] Studies have consistently shown that 5-HT2C receptor agonists are anxiogenic, while antagonists possess anxiolytic properties.[11] Therefore, DCPP, acting as a potential 5-HT2C agonist, is hypothesized to produce an anxiogenic-like phenotype in the EPM. This is characterized by a reduction in open arm exploration.
-
Significance: Understanding the role of specific receptors like 5-HT2C is crucial for developing targeted therapies for anxiety disorders.[11] Using compounds like DCPP in well-defined behavioral models such as the EPM allows researchers to dissect the neurobiological circuits underlying anxiety.
Caption: Hypothesized mechanism of DCPP-induced anxiety-like behavior.
The Elevated Plus-Maze: Apparatus and Principles
The EPM apparatus is a plus-shaped maze elevated from the floor.[12][13] It consists of four arms: two open arms (exposing the animal to height and open space) and two closed arms (enclosed by high walls).[5]
-
Core Principle: The model is based on the unconditioned fear response of rodents to heights and open spaces.[4][6] Anxiolytic compounds, like diazepam, reliably increase the proportion of time spent and entries made into the open arms, while anxiogenic compounds decrease these measures.[4][7]
-
Key Parameters Measured:
-
Time Spent in Open/Closed Arms: The primary measure of anxiety. Anxiolytics increase open arm time.
-
Number of Entries into Open/Closed Arms: A secondary measure of anxiety and exploratory behavior.
-
Total Arm Entries: Often used as a measure of general locomotor activity. A significant change in this parameter can confound the interpretation of anxiety-related measures.[5]
-
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting an EPM study with DCPP.
Materials and Reagents
-
Test Compound: this compound (CAS: 827614-47-1)[14]
-
Vehicle: Sterile 0.9% saline is a standard and recommended vehicle.[15] If solubility is an issue, a small percentage of a co-solvent like DMSO or Tween 80 can be used, but the vehicle must be tested alone to ensure it has no behavioral effects.[16][17][18]
-
Positive Control (Optional but Recommended): An anxiolytic agent like Diazepam (e.g., 2 mg/kg) or an anxiogenic agent like FG-7142.
-
Animals: Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), 8-10 weeks old. Male and female animals should be tested separately.[12]
-
Apparatus: Elevated Plus-Maze for mice or rats. Typical mouse dimensions are arms of 25-35 cm in length and 5 cm in width, with closed arms having 15-16 cm high walls, elevated 50 cm from the floor.[5][12]
-
Software: Video tracking software (e.g., ANY-maze, EthoVision) for automated recording and analysis.[12]
Experimental Workflow
Caption: Step-by-step experimental workflow for the EPM test.
Step-by-Step Procedure
-
Animal Acclimation: Upon arrival, house animals in groups for at least one week to acclimate to the facility. Provide food and water ad libitum. Handle the mice for 3-5 days prior to testing to reduce handling stress.[12]
-
Habituation: On the day of the experiment, transfer the animals to the testing room and allow them to habituate for at least 45-60 minutes before starting the procedure.[6][12]
-
Drug Preparation: Prepare fresh solutions of DCPP and vehicle on the day of testing. A dose-response study (e.g., 0.5, 1, 2 mg/kg) is recommended to characterize the compound's effects. The dihydrochloride salt form is generally soluble in saline.
-
Administration:
-
EPM Testing:
-
Place the mouse onto the central platform of the maze, facing one of the closed arms.[12]
-
Immediately start the video recording software.
-
Allow the animal to explore the maze freely for a 5-minute session.[3][12] The experimenter should leave the room to avoid influencing the animal's behavior.
-
After 5 minutes, gently remove the animal from the maze and return it to its home cage.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.[6][12]
-
Blinding and Counterbalancing: The experimenter conducting the test and scoring the behavior should be blind to the treatment conditions.[12] The order of testing for different treatment groups should be counterbalanced.
Data Analysis and Interpretation
Data Presentation
Organize the collected data in a structured table for clear analysis and comparison.
| Animal ID | Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Arm Entries |
| 001 | Vehicle | 0 | 28.5 | 9.5% | 8 | 22.2% | 36 |
| 002 | DCPP | 1.0 | 12.3 | 4.1% | 4 | 11.8% | 34 |
| 003 | DCPP | 2.0 | 8.1 | 2.7% | 2 | 6.1% | 33 |
| ... | ... | ... | ... | ... | ... | ... | ... |
% Time in Open Arms = (Time in Open Arms / 300s) * 100 % Open Arm Entries = (Open Arm Entries / Total Arm Entries) * 100
Statistical Analysis
-
Use an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's), to compare the different treatment groups.
-
The primary dependent variables are the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze total arm entries separately to assess for potential effects on general locomotion.
Interpretation of Results
-
Anxiogenic Effect: A statistically significant decrease in the percentage of time spent and/or entries into the open arms by the DCPP group(s) compared to the vehicle control group indicates an anxiogenic-like effect. This would be consistent with the hypothesized 5-HT2C agonist activity.
-
Anxiolytic Effect: An increase in open arm exploration would suggest an anxiolytic effect, which might occur if DCPP's primary action involves other receptor systems (e.g., antagonism at other 5-HT receptors).
-
Locomotor Effects: If DCPP significantly alters the total number of arm entries, the interpretation of the anxiety measures must be made with caution. A decrease in overall activity (hypoactivity) could lead to less exploration of all arms, including the open ones, which could be misinterpreted as an anxiogenic effect.[11] Conversely, hyperactivity could artificially inflate open arm entries. In such cases, the percentage of open arm time/entries becomes a more reliable measure than absolute values.[5]
References
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Stevenson, C. W., et al. (2009). Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity. PMC - PubMed Central. [Link]
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Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
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Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]
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Spaccapaniccia, C., et al. (2022). Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay. Frontiers in Aging Neuroscience. [Link]
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Browne, P. J., et al. (2017). Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice. Neuropsychopharmacology. [Link]
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Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]
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Wall, S. C., et al. (1996). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neural Transmission. [Link]
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Fletcher, P. J., et al. (2023). Effects of 5-HT2C receptor stimulation in male mice on behaviour and Fos expression: Feeding, reward and impulsivity. European Journal of Neuroscience. [Link]
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Cremers, T. I., et al. (2000). Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Koskinen, T., et al. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. Psychopharmacology. [Link]
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Application Notes and Protocols for Investigating 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP) in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application of 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP), a phenylpiperazine derivative, in preclinical rodent models of anxiety. While direct and extensive research on DCPP's anxiogenic profile is emerging, its structural similarity to known anxiogenic compounds, such as 1-(3-chlorophenyl)piperazine (m-CPP), provides a strong rationale for its investigation as a tool to study anxiety-related neural circuits and screen novel anxiolytic drug candidates. This document provides a theoretical framework for DCPP's mechanism of action, detailed experimental protocols for established behavioral assays, and expert insights into experimental design and data interpretation.
Introduction: The Rationale for Investigating DCPP in Anxiety Research
Phenylpiperazine compounds are a class of molecules known for their diverse pharmacological activities, primarily through their interaction with serotonergic and dopaminergic receptor systems.[1] A prominent member of this class, m-CPP, is well-established as a compound that induces anxiety-like behaviors in both human subjects and animal models.[2][3] These anxiogenic effects are largely attributed to its agonist activity at serotonin 5-HT2C receptors.[2]
1-(2,5-dichlorophenyl)piperazine (DCPP) is a structural analog of m-CPP, suggesting a similar pharmacological profile. The dichlorophenyl moiety is anticipated to influence its binding affinity and selectivity for various neurotransmitter receptors.[4] Therefore, DCPP presents itself as a valuable pharmacological tool for several key applications in anxiety research:
-
Probing Neurocircuits of Anxiety: By inducing an anxiogenic-like state, DCPP can be used to activate and study the neural pathways underlying anxiety.
-
Screening Novel Anxiolytics: A reliable DCPP-induced anxiety model can serve as a platform for testing the efficacy of potential anxiolytic compounds.
-
Investigating Serotonergic Modulation of Anxiety: DCPP can be utilized to further elucidate the role of specific serotonin receptor subtypes in the manifestation of anxiety-related behaviors.
This guide provides the necessary protocols and theoretical background to empower researchers to effectively incorporate DCPP into their preclinical anxiety research programs.
Postulated Mechanism of Action: The Serotonergic Hypothesis
Based on the pharmacology of related phenylpiperazine derivatives, the anxiogenic-like effects of DCPP are hypothesized to be primarily mediated through its interaction with the serotonergic system, with a key role for the 5-HT2C receptor.
The Central Role of the 5-HT2C Receptor
The 5-HT2C receptor, a G-protein coupled receptor, is predominantly expressed in brain regions critically involved in the regulation of mood and anxiety, including the hippocampus, amygdala, and prefrontal cortex. Activation of these receptors is generally associated with anxiogenic responses.[5][6] Studies with 5-HT2C receptor agonists have consistently demonstrated an increase in anxiety-like behaviors in various rodent models.[7][8]
Signaling Pathway
The proposed signaling cascade following DCPP-mediated activation of 5-HT2C receptors is illustrated below. This pathway leads to increased neuronal excitability in key anxiety-related brain regions.
Caption: Postulated signaling pathway of DCPP-induced anxiety.
Experimental Protocols for Assessing Anxiogenic-like Effects
The following protocols describe standardized and widely validated behavioral assays for assessing anxiety-like behavior in rodents. These tests are based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents.[5] The test is based on the natural aversion of rodents to open and elevated spaces.[6]
3.1.1. Apparatus
The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
3.1.2. Procedure
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.[4]
-
Drug Administration: Administer DCPP or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and testing should be determined based on the pharmacokinetic profile of the compound. For initial studies with DCPP, a 30-minute pretreatment time is a reasonable starting point.
-
Test Initiation: Place the animal in the center of the maze, facing one of the enclosed arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period.[6] Record the session using a video camera positioned above the maze.
-
Behavioral Parameters: Analyze the video recordings to quantify the following:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Interpretation: An anxiogenic-like effect is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.
Light-Dark Box (LDB) Test
The LDB test is another common assay for anxiety-like behavior, based on the conflict between the drive to explore and the aversion to a brightly lit environment.[9]
3.2.1. Apparatus
The apparatus is a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
3.2.2. Procedure
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer DCPP or vehicle as described for the EPM test.
-
Test Initiation: Place the animal in the center of the brightly lit compartment, facing away from the opening to the dark compartment.
-
Data Collection: Allow the animal to freely explore the apparatus for a 5 to 10-minute session. Record the session with a video camera.
-
Behavioral Parameters: Quantify the following from the video recordings:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Data Interpretation: An anxiogenic-like effect is characterized by a significant decrease in the time spent in the light compartment and potentially a decrease in the number of transitions.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
3.3.1. Apparatus
The apparatus is a square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
3.3.2. Procedure
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer DCPP or vehicle.
-
Test Initiation: Gently place the animal in the center of the open field.
-
Data Collection: Record the animal's activity for a 5 to 10-minute period using an overhead video camera.
-
Behavioral Parameters: Analyze the recordings for:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
-
Data Interpretation: An anxiogenic-like effect is indicated by a reduction in the time spent and distance traveled in the center of the arena (thigmotaxis). A significant change in total distance traveled can indicate effects on general locomotor activity.
Experimental Design and Considerations
DCPP Dosage and Administration
While specific dose-response data for DCPP in anxiety models is not yet widely published, studies with the related compound m-CPP have used intraperitoneal (i.p.) doses in the range of 0.125 to 1.0 mg/kg in rats.[2] For initial studies with DCPP in mice, a similar dose range is a reasonable starting point, for example, 0.1, 0.3, and 1.0 mg/kg.
| Parameter | Recommendation | Rationale |
| Route of Administration | Intraperitoneal (i.p.) | Common and reliable route for systemic administration in rodents. |
| Vehicle | 0.9% Saline or 0.5% Tween 80 in Saline | Inert vehicles commonly used for dissolving compounds for injection. |
| Pretreatment Time | 30 minutes | A standard pretreatment time for many psychoactive compounds. |
| Dosage Range (mice) | 0.1 - 1.0 mg/kg | Based on effective doses of the structurally related compound m-CPP. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anxiogenic-like effects of DCPP.
Caption: A typical experimental workflow for assessing DCPP's effects.
Conclusion and Future Directions
This compound holds promise as a pharmacological tool for investigating the neurobiology of anxiety. Based on its structural similarity to known anxiogenic phenylpiperazines, it is hypothesized to induce anxiety-like behaviors in rodents, likely through the activation of 5-HT2C receptors. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the effects of DCPP.
Future research should focus on establishing a clear dose-response relationship for DCPP in various anxiety models, elucidating its full receptor binding profile, and characterizing its pharmacokinetic properties in rodents. Such studies will be crucial for validating DCPP as a reliable and valuable tool for the advancement of anxiety research and the development of novel anxiolytic therapies.
References
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- Carobrez, A. P., & Bertoglio, L. J. (2005). The elevated plus-maze as an animal model of anxiety. Neuroscience & Biobehavioral Reviews, 29(8), 1191-1199.
- da Silva, G. L., de Oliveira, C. V., de Almeida, V. A., de Souza, G. E., de Castro, M. S., & de Barros, A. L. (2018). Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice. Pharmaceutical Biology, 56(1), 535-542.
- de Mello Cruz, A. P., Pinheiro, G., Alves, S. H., Ferreira, G., Mendes, M., & Faria, M. (2005). Behavioral effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. Psicologia: Reflexão e Crítica, 18(2), 247-254.
- Graeff, F. G., Guimarães, F. S., De Andrade, T. G., & Deakin, J. F. (1996). Role of 5-HT in stress, anxiety, and depression. Pharmacology Biochemistry and Behavior, 54(1), 129-141.
- Griebel, G., Misslin, R., Pawlowski, M., & Vogel, E. (1991). m-Chlorophenylpiperazine enhances neophobic and anxious behaviour in mice. Neuroreport, 2(10), 627-629.
- Haleem, D. J., & Shireen, E. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 262-268.
- Kennett, G. A., Whitton, P., Shah, K., & Curzon, G. (1989). Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. European journal of pharmacology, 164(3), 445-454.
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Wikipedia. (2023). Light-dark box test. In Wikipedia. Retrieved from [Link]
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- Machata, A. M., Zang, T., & Mayer, F. P. (2020). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & medicinal chemistry, 28(1), 115183.
- Wright, I. K., Heaton, M., Upton, N., & Marsden, C. A. (1992). Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. Psychopharmacology, 107(2-3), 213-220.
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PubChem. (n.d.). 1-(2,5-Dichlorophenyl)piperazine. Retrieved from [Link]
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Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
- Whitton, P., & Curzon, G. (1990). Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. Psychopharmacology, 100(1), 138-140.
- Vetulani, J., Sansone, M., Bednarczyk, B., & Hano, J. (1982). Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. Naunyn-Schmiedeberg's archives of pharmacology, 319(3), 271-274.
- Pálvölgyi, A., & Palkovits, M. (1998). mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity. Psychopharmacology, 136(3), 254-260.
- D'Souza, M. S., & Battell, M. (2012). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 101(4), 536-543.
- Rajkumar, R., & Mahesh, R. (2009). 1-(m-Chlorophenyl)piperazine induces depressogenic-like behaviour in rodents by stimulating the neuronal 5-HT(2A) receptors: proposal of a modified rodent antidepressant assay. European journal of pharmacology, 608(1-3), 32-41.
- de-Mello-Neto, B. B., de-Mello-Cruz, A. P., Pinheiro, G., Alves, S. H., & Landeira-Fernandez, J. (2011). Antidepressant- and anxiogenic-like effects of acute 5-HT2C receptor activation in rats exposed to the forced swim test and elevated plus maze.
- Guedes-da-Silva, J. H., da-Silva, G. L., de-Oliveira, C. V., de-Almeida, V. A., de-Souza, G. E., de-Castro, M. S., & de-Barros, A. L. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Basic & clinical pharmacology & toxicology, 121(5), 415-421.
- Getova, D., & Georgieva, V. (1993). Behavioural and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties. Acta physiologica et pharmacologica Bulgarica, 19(4), 43-47.
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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RSC Publishing. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
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ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
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NIH. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
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NIH. (2019). Meta-chlorophenylpiperazine attenuates formalin-induced nociceptive responses through 5-HT1/2 receptors in both normal and diabetic mice. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Effect of 1-(2,5-dichlorophenyl)piperazine dihydrochloride on the ERK Signaling Pathway
Abstract
This document provides a comprehensive technical guide for investigating the effects of 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP-dihydrochloride) on the Extracellular signal-Regulated Kinase (ERK) signaling pathway. DCPP is a known ligand for various serotonin receptors, many of which are G-protein coupled receptors (GPCRs) capable of modulating intracellular signaling cascades, including the ERK/MAPK pathway. This guide details the scientific rationale, experimental design, and step-by-step protocols for assessing cell viability and quantifying ERK1/2 activation via Western blotting. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[3]
1-(2,5-dichlorophenyl)piperazine (DCPP) is an arylpiperazine derivative recognized primarily for its interaction with serotonin (5-HT) receptors.[4] Many 5-HT receptors are GPCRs that, upon ligand binding, can initiate downstream signaling through various G-proteins (Gαs, Gαi/o, Gαq).[5][6] It is well-established that GPCRs can activate the ERK pathway through G-protein-dependent and β-arrestin-mediated mechanisms.[7] Specifically, Gαi/o and Gαq coupled receptors can activate the canonical Ras-Raf-MEK-ERK cascade.[8][9]
Given DCPP's activity at serotonergic GPCRs, it is plausible that it modulates ERK signaling. Understanding this interaction is crucial for characterizing its pharmacological profile and predicting its cellular effects, both therapeutic and off-target. This guide provides the foundational experiments to test the hypothesis that DCPP alters ERK1/2 phosphorylation.
Hypothesized Mechanism of Action
The central hypothesis is that DCPP, by acting as an agonist or antagonist at specific 5-HT receptor subtypes expressed by the cell model, modulates the activity of the canonical ERK signaling cascade. This modulation could either stimulate or inhibit the phosphorylation of ERK1/2.
Caption: Hypothesized signaling cascade from DCPP to cellular response.
Experimental Design and Workflow
A logical, phased approach is essential for a clear interpretation of results. The workflow is designed to first establish a non-toxic working concentration range for DCPP and then to directly measure its impact on ERK1/2 phosphorylation.
Caption: Overall experimental workflow for the investigation.
Core Protocols
Protocol 1: Cell Culture and Treatment
This protocol provides a general framework. Specific cell densities and media will depend on the cell line chosen.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for Western blotting) at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Critical Step): Once cells are attached and have reached ~60-70% confluency, replace the growth medium with serum-free or low-serum (0.5%) medium. Incubate for 12-18 hours.
-
Rationale: Growth factors in serum are potent activators of the ERK pathway. Serum starvation reduces basal ERK phosphorylation, creating a low-noise background against which the effects of DCPP can be accurately measured.[9]
-
-
Preparation of DCPP Working Solutions: Prepare a series of dilutions of the DCPP-dihydrochloride stock solution in serum-free medium immediately before use.
-
Cell Treatment: Remove the starvation medium and add the medium containing the desired concentrations of DCPP, vehicle, or positive control (e.g., 100 ng/mL EGF).
-
Incubation: Incubate the cells for the desired time points. For ERK activation, effects are often rapid, peaking between 5 and 30 minutes. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is highly recommended for initial characterization.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][10] This is crucial for distinguishing a specific effect on signaling from general cytotoxicity.
-
Seeding: Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace medium with fresh medium containing a range of DCPP-dihydrochloride concentrations (e.g., 0.1 µM to 100 µM) and appropriate controls (vehicle, untreated). Incubate for a period relevant to your planned signaling experiments (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8][10]
Protocol 3: Western Blotting for ERK1/2 Activation
Western blotting is the standard method for detecting and quantifying the phosphorylation state of specific proteins like ERK.[9]
-
Cell Lysis: After treatment, place the culture plate on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins like ERK after cell lysis.
-
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of total protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, p44/42) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution (typically 1:1000 in 5% BSA/TBST).
-
Washing & Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Re-probing: To ensure accurate normalization, the same membrane must be probed for total ERK levels.[9]
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes.
-
Wash thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with a primary antibody for total ERK1/2 and repeat the detection steps.
-
Optionally, re-probe for a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes.
-
Data Analysis and Expected Results
Cell Viability Data
| DCPP Conc. (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle Control | 0.950 | 100% |
| 0.1 | 0.945 | 99.5% |
| 1.0 | 0.931 | 98.0% |
| 10 | 0.893 | 94.0% |
| 50 | 0.618 | 65.1% |
| 100 | 0.428 | 45.1% |
Table 1: Example MTT assay data. From this, researchers can determine the concentration range that results in >90% viability for use in signaling experiments.
Western Blot Data
Data from Western blots should be quantified using densitometry software (e.g., ImageJ). The signal intensity of the p-ERK band is normalized to the intensity of the total ERK band for each sample.
Expected Outcomes:
-
Activation of ERK Signaling: DCPP treatment leads to a time- and dose-dependent increase in the ratio of p-ERK to total ERK compared to the vehicle control. This would suggest DCPP acts as an agonist at a 5-HT receptor subtype that couples to the ERK pathway.
-
Inhibition of ERK Signaling: DCPP treatment leads to a decrease in the ratio of p-ERK to total ERK. This could indicate an antagonist effect at a receptor that has tonic (baseline) activity or that it inhibits ERK activation stimulated by another factor.
-
No Effect: DCPP has no significant impact on ERK phosphorylation, suggesting that in this cell model, the targeted receptors do not couple to the ERK pathway, or the compound has no activity at the expressed receptors.
References
-
Al-Samydai, A. et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Sittner, A. et al. (2012). Phospho-ERK Assays. NCBI Bookshelf. [Link]
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AnyGenes. (n.d.). ERK Signaling Pathway. AnyGenes. [Link]
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Oak, J. H. et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. STAR Protocols. [Link]
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Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]
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Norum, J. H. et al. (2003). Ras-dependent ERK activation by the human G(s)-coupled serotonin receptors 5-HT4(b) and 5-HT7(a). Journal of Biological Chemistry. [Link]
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QIAGEN. (n.d.). Understanding the ERK/MAPK Signaling Pathway. QIAGEN GeneGlobe. [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]
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Della Rocca, G. J. et al. (1999). Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. Journal of Biological Chemistry. [Link]
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Johnson, B. N. et al. (2016). 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS. ACS Chemical Neuroscience. [Link]
-
Raymond, J. R. (1995). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. Pharmacology Biochemistry and Behavior. [Link]
-
Polter, A. M. & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology. [Link]
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- 4. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Characterizing 1-(2,5-dichlorophenyl)piperazine dihydrochloride Binding at Serotonin Receptors
Introduction: The Significance of Phenylpiperazine Analogs in Neuropharmacology
The phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally active therapeutic agents. The specific substitution pattern on the phenyl ring dramatically influences the pharmacological profile, particularly the affinity and selectivity for various neurotransmitter receptors. 1-(2,5-dichlorophenyl)piperazine belongs to this versatile class of compounds and is an important tool for investigating serotonergic systems. Its analogs, such as m-chlorophenylpiperazine (mCPP), are known to be potent serotonin (5-HT) receptor agonists[1]. The positioning of chlorine atoms on the phenyl ring, as in the 2,5-dichloro substitution, is hypothesized to modulate binding affinity, potentially enhancing interactions with specific receptor subtypes like the 5-HT2A and 5-HT2C receptors.
This guide provides a comprehensive framework for researchers to precisely determine the binding affinity (Ki) of 1-(2,5-dichlorophenyl)piperazine dihydrochloride at key serotonin receptor subtypes, namely 5-HT2A and 5-HT2C. The protocols detailed herein are grounded in established methodologies, such as those utilized by the NIMH Psychoactive Drug Screening Program (PDSP), to ensure data integrity and reproducibility. We will explore both traditional filtration-based assays and homogeneous scintillation proximity assays (SPA), offering flexibility based on laboratory capabilities.
Pharmacological Context and Expected Binding Profile
While a comprehensive binding profile for 1-(2,5-dichlorophenyl)piperazine is not extensively documented in publicly accessible databases like the NIMH PDSP Ki Database, its structural similarity to other dichlorophenylpiperazine analogs suggests significant interaction with the serotonin receptor family. For instance, 2,3-dichlorophenylpiperazine (a metabolite of aripiprazole) is a partial agonist at dopamine D2 and D3 receptors. It is therefore crucial to experimentally determine the binding profile of the 2,5-dichloro isomer to fully characterize its pharmacological activity. The following protocols will enable the generation of a high-quality dataset to populate the following table:
| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5-HT2A | [³H]-Ketanserin | User-determined | Risperidone | User-determined |
| 5-HT2C | [³H]-Mesulergine | User-determined | Mianserin | User-determined |
| Other subtypes | e.g., [³H]-8-OH-DPAT | User-determined | e.g., 5-CT | User-determined |
Core Principles of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. The fundamental principle involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand that binds to the receptor with high affinity and specificity. The binding of the radioligand can be displaced by an unlabeled test compound in a concentration-dependent manner. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50), one can calculate the inhibitory constant (Ki) of the test compound using the Cheng-Prusoff equation. This equation corrects for the concentration of the radioligand used in the assay and its affinity for the receptor (Kd).
The Cheng-Prusoff Equation
The Ki is calculated from the experimentally determined IC50 value using the following formula:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
This equation is a cornerstone of receptor pharmacology, allowing for the standardization and comparison of binding affinities across different experiments and laboratories.
Experimental Workflow Overview
The general workflow for a competitive radioligand binding assay involves several key stages, from the preparation of the biological material to the final data analysis.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocols
Part 1: Preparation of Receptor-Containing Cell Membranes
This protocol describes the preparation of crude cell membranes from cultured cells stably expressing the serotonin receptor of interest (e.g., HEK293 or CHO cells).
Materials:
-
Cultured cells expressing the target receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail, ice-cold
-
Resuspension Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 6).
-
Resuspend the final membrane pellet in Resuspension Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Radioligand Binding Assay Protocols
Two common methods for performing radioligand binding assays are presented below: the traditional filter binding assay and the more modern, homogeneous scintillation proximity assay (SPA).
This protocol is adapted for determining the binding affinity of 1-(2,5-dichlorophenyl)piperazine at the human 5-HT2A receptor using [³H]-Ketanserin as the radioligand.
Materials:
-
5-HT2A receptor-containing membranes
-
[³H]-Ketanserin (specific activity ~50-80 Ci/mmol)
-
This compound
-
Risperidone (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of diluted 5-HT2A membranes (5-20 µg protein/well).
-
Non-Specific Binding (NSB): 50 µL of Risperidone (at a final concentration of 10 µM), 50 µL of [³H]-Ketanserin, and 100 µL of diluted membranes.
-
Competition Binding: 50 µL of each dilution of 1-(2,5-dichlorophenyl)piperazine, 50 µL of [³H]-Ketanserin, and 100 µL of diluted membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
This homogeneous assay format is well-suited for higher throughput screening and avoids a filtration step. This protocol is designed for the human 5-HT2C receptor using [³H]-Mesulergine.
Materials:
-
5-HT2C receptor-containing membranes
-
[³H]-Mesulergine (specific activity ~70-90 Ci/mmol)
-
This compound
-
Mianserin (for non-specific binding determination)
-
SPA Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wheat Germ Agglutinin (WGA)-coated SPA beads
-
96-well clear bottom microplates
-
Microplate scintillation counter
Procedure:
-
Reconstitute the WGA-coated SPA beads in SPA Assay Buffer according to the manufacturer's instructions.
-
In a 96-well microplate, add the 5-HT2C membranes (10-25 µg protein/well) and the reconstituted SPA beads (e.g., 0.5 mg/well).
-
Incubate for 30-60 minutes at room temperature with gentle agitation to allow the membranes to bind to the beads.
-
Set up the following in triplicate:
-
Total Binding: Add SPA Assay Buffer and [³H]-Mesulergine (at a final concentration near its Kd, e.g., 1-3 nM).
-
Non-Specific Binding (NSB): Add Mianserin (at a final concentration of 10 µM) and [³H]-Mesulergine.
-
Competition Binding: Add serial dilutions of 1-(2,5-dichlorophenyl)piperazine and [³H]-Mesulergine.
-
-
Seal the plate and incubate for 60-120 minutes at room temperature with gentle agitation.
-
Centrifuge the plate briefly to pellet the beads.
-
Measure the light emission from each well using a microplate scintillation counter.
Data Analysis and Interpretation
-
Calculate the mean counts per minute (CPM) for each condition (total, NSB, and competition).
-
Determine the specific binding by subtracting the mean NSB CPM from the mean total binding CPM.
-
For the competition curve, express the data as a percentage of specific binding at each concentration of 1-(2,5-dichlorophenyl)piperazine.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, ensuring the Kd of the radioligand has been experimentally determined under similar assay conditions.
Signaling Pathways of Target Receptors
Understanding the downstream signaling cascades of the target receptors provides a more complete picture of the functional consequences of ligand binding.
5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to the Gq/11 family of G proteins. Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Caption: 5-HT2A receptor Gq-mediated signaling pathway.
5-HT2C Receptor Signaling
Similar to the 5-HT2A receptor, the 5-HT2C receptor also predominantly couples through Gq/11, leading to the activation of the PLC-IP₃-DAG pathway. This results in increased intracellular calcium and activation of PKC, ultimately modulating neuronal excitability and gene expression.
Caption: 5-HT2C receptor Gq-mediated signaling pathway.
Conclusion
The protocols and methodologies outlined in this document provide a robust and scientifically rigorous approach to characterizing the binding profile of this compound at serotonin receptors. By adhering to these detailed procedures, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the structure-activity relationships within the phenylpiperazine class of compounds and their potential as pharmacological tools or therapeutic leads.
References
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National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). (n.d.). Assay Protocol Book. Retrieved from [Link]
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Pälvimäki, M. J., Roth, B. L., & Majasuo, H. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Psychopharmacology, 119(3), 339–341. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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ChEMBL. (n.d.). Assay: Displacement of [3H]mesulergine from human 5HT2C receptor expressed in CHO cells after 1 hr by scintillation counting (CHEMBL2033454). Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]
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Kahl, S. D., Hubbard, F. R., Sittampalam, G. S., & Zock, J. M. (1997). Configuring radioligand receptor binding assays for HTS using scintillation proximity assay technology. In Methods in Molecular Biology (Vol. 190, pp. 245-263). Humana Press. [Link]
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Investigating the Impact of 1-(2,5-dichlorophenyl)piperazine dihydrochloride on Intracellular Calcium Dynamics
An Application and Protocol Guide for Researchers
Prepared by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to characterize the effects of 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DC-DPP) on intracellular calcium ([Ca²⁺]i) signaling pathways. This guide emphasizes the rationale behind experimental choices, provides detailed, field-proven protocols, and integrates data interpretation strategies to ensure scientific rigor and trustworthiness.
Scientific Introduction & Rationale
The Target Compound: 1-(2,5-dichlorophenyl)piperazine
1-(2,5-dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class.[1] Phenylpiperazines are a significant scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs.[2][3] Specifically, dichlorophenylpiperazine analogues are key intermediates in the synthesis of therapeutics targeting serotonergic and dopaminergic pathways, which are often implicated in mood and psychotic disorders.[2] While often used as a building block for more complex molecules, understanding the intrinsic activity of DC-DPP is crucial for interpreting the pharmacology of its derivatives and for identifying potential off-target effects. Many of these neurological receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate intracellular second messengers, including calcium ions (Ca²⁺).[2][4]
Intracellular Calcium: A Ubiquitous Second Messenger
Intracellular Ca²⁺ is a critical second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and cell death.[5][6][7] In resting cells, the concentration of free cytosolic Ca²⁺ is maintained at a very low level (around 100 nM).[4] Upon stimulation, cells can rapidly increase this concentration by 5- to 10-fold or more, either through the influx of extracellular Ca²⁺ via ion channels or by releasing Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER).[4][8]
This precise control of [Ca²⁺]i makes calcium signaling a key indicator of cellular responses to external stimuli, including pharmacological agents. Therefore, cell-based calcium flux assays are a cornerstone of drug discovery, particularly for screening compounds that target GPCRs and ion channels.[9][10]
Hypothesized Mechanism of Action
Given its structure, DC-DPP is hypothesized to interact with GPCRs, such as serotonin receptors. Many of these receptors are coupled to the Gq alpha subunit. Activation of a Gq-coupled GPCR initiates a well-defined signaling cascade:
-
Receptor Activation: DC-DPP binds to and activates the receptor.
-
Gq Protein Activation: The receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the ER, triggering the release of stored Ca²⁺ into the cytosol.
This rapid increase in [Ca²⁺]i can be detected using fluorescent calcium indicators. Alternatively, some piperazine derivatives have been shown to directly block T-type calcium channels, which could lead to an attenuation of calcium influx.[11][12] The following protocols are designed to empirically test these hypotheses.
}
Figure 1. Hypothesized Gq-coupled GPCR signaling cascade for DC-DPP.
Application: High-Throughput Calcium Mobilization Assay
This section details a robust, high-throughput screening (HTS)-compatible protocol for measuring DC-DPP-induced changes in intracellular calcium using a fluorescent plate reader (e.g., a FLIPR® or FlexStation®).[13][14][15]
Principle of the Assay
The assay utilizes a fluorescent calcium indicator, such as Fluo-8® AM or Cal-520® AM, which can passively diffuse across the cell membrane.[4][16] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active, calcium-sensitive dye in the cytoplasm.[17] In its calcium-free form, the dye is weakly fluorescent. Upon binding to Ca²⁺ released into the cytosol, the dye undergoes a conformational change, resulting in a significant increase in fluorescence intensity (>100-fold for some dyes).[9] A specialized plate reader with an integrated liquid handler adds the test compound (DC-DPP) to the cells while simultaneously and kinetically measuring the fluorescence emission from each well, allowing for real-time monitoring of the calcium response.[14][18]
Materials & Reagents
| Reagent/Material | Supplier Example | Purpose |
| This compound | Sigma-Aldrich, Santa Cruz Biotechnology | Test Compound |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for compound stock |
| HEK293, CHO, or other suitable host cells | ATCC | Cellular system for the assay |
| Cell Culture Medium (e.g., DMEM, Ham's F12) | Gibco, Irvine Scientific | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Hyclone | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Irvine Scientific | Cell detachment for passaging |
| Black-wall, clear-bottom 96- or 384-well plates | Greiner, Costar | Assay plates for fluorescence reading |
| FLIPR® Calcium Assay Kit (e.g., Calcium 5 or 6) | Molecular Devices | Contains calcium indicator and quench dye |
| Probenecid (often included in kits) | Sigma-Aldrich | Anion-exchange inhibitor to prevent dye leakage[19] |
| Hanks' Balanced Salt Solution (HBSS) | Invitrogen | Component of assay buffer |
| HEPES | Invitrogen | Buffering agent for assay buffer |
| Ionomycin or ATP | Sigma-Aldrich | Positive controls for calcium mobilization |
Experimental Design & Self-Validation
A robust experimental design with integrated controls is essential for trustworthy data.
-
Cell System Selection: The choice of cell line is critical.
-
Endogenous Expression: Use a cell line known to endogenously express a target of interest (e.g., a specific serotonin receptor). This provides a more physiologically relevant system.
-
Recombinant Expression: If the target is unknown or to confirm specificity, use a host cell line (e.g., HEK293, CHO) transiently or stably transfected to express a specific receptor. A parallel experiment with the untransfected "parental" cell line serves as a crucial negative control to rule out non-specific effects.
-
-
Compound Plate Preparation:
-
Stock Solution: Prepare a high-concentration stock of DC-DPP (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Create a dose-response curve by performing serial dilutions in an appropriate assay buffer or DMSO. This allows for the determination of potency (EC₅₀).
-
-
On-Plate Controls (Crucial for Validation):
-
Negative (Vehicle) Control: Wells treated with the same final concentration of DMSO as the highest concentration of DC-DPP. This establishes the baseline fluorescence and accounts for any solvent effects.
-
Positive Control (Known Agonist): Wells treated with a known agonist for the receptor of interest (e.g., Serotonin for a 5-HT receptor). This confirms that the cellular signaling pathway is intact and responsive.
-
Maximal Response Control (Ionomycin): Wells treated with a calcium ionophore like Ionomycin at the end of the run. This permeabilizes the membrane to Ca²⁺, revealing the maximum possible signal from the dye-loaded cells and is used for data normalization.[20]
-
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format using a FLIPR® system. Adjust volumes accordingly for other plate formats.[21]
}
Figure 2. Step-by-step workflow for the calcium mobilization assay.
Part A: Cell Culture and Plating (Day 1)
-
Cell Culture: Maintain your chosen cell line in the appropriate culture medium supplemented with FBS and antibiotics in a 37°C, 5% CO₂ incubator.
-
Cell Harvest: When cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.[22] Neutralize the trypsin with complete culture medium.
-
Cell Counting: Count the cells using a hemocytometer or automated cell counter and determine cell viability.
-
Plating: Dilute the cells in culture medium to the desired density (e.g., 1 x 10⁶ cells/mL for a target of 20,000 cells in 20 µL). Dispense 20 µL of the cell suspension into each well of a black-wall, clear-bottom 384-well plate.
-
Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow the cells to attach and form a monolayer.[21]
Part B: Fluorescent Dye Loading (Day 2)
-
Prepare Assay Buffer: Prepare 1X Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare Loading Buffer: Reconstitute the FLIPR® Calcium Assay Kit components in the Assay Buffer according to the manufacturer's instructions. This buffer will contain the calcium-sensitive dye and, if required for your cell line, probenecid.[19]
-
Dye Loading: Remove the cell plate from the incubator. Add an equal volume of the Loading Buffer to each well (e.g., 20 µL). This is a "no-wash" protocol; the kit contains a masking agent to quench extracellular dye fluorescence.[15][19]
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂, protected from light. Some protocols may suggest a subsequent 30-minute incubation at room temperature.[20]
Part C: Compound Addition & Fluorescence Measurement (Day 2)
-
Instrument Setup: Turn on the fluorescence plate reader and allow the lamp to warm up. Set up the instrument protocol:
-
Read Mode: Kinetic fluorescence measurement.
-
Excitation/Emission: Set wavelengths appropriate for your chosen dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-8®).[22]
-
Protocol:
-
Establish a stable baseline reading for 15-20 seconds.
-
Program the integrated pipettor to add your compounds (e.g., 10 µL) from the compound plate to the cell plate.
-
Continue the kinetic read for an additional 120-180 seconds to capture the full response profile (peak and decay).
-
-
-
Run Assay: Place the dye-loaded cell plate and the prepared compound plate into the instrument.
-
Execute Protocol: Start the measurement protocol. The instrument will automatically add the compounds and record the fluorescence data over time.
Data Analysis & Interpretation
Raw Data Processing
The output will be a kinetic trace of Relative Fluorescence Units (RFU) over time for each well.
-
Baseline Correction: For each well, calculate the average RFU from the initial 15-20 seconds (before compound addition). Subtract this baseline value from the entire kinetic trace for that well.
-
Response Calculation: The response can be quantified in several ways:
-
Peak RFU: The maximum RFU value achieved after compound addition.
-
Area Under the Curve (AUC): The integral of the RFU trace after compound addition. This can be more robust if the signal is prolonged.
-
Dose-Response Analysis
-
Normalization: Normalize the data to your controls. The response of the vehicle control is set to 0%, and the response of a maximal agonist or ionomycin is set to 100%.
-
Curve Fitting: Plot the normalized response against the logarithm of the DC-DPP concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, Origin).
-
Potency and Efficacy:
-
EC₅₀ (Half-maximal effective concentration): The concentration of DC-DPP that produces 50% of the maximal response. This is a measure of the compound's potency .
-
Eₘₐₓ (Maximum effect): The maximal response elicited by the compound, expressed as a percentage of the positive control. This is a measure of the compound's efficacy .
-
Interpreting the Results
| Observation | Interpretation | Next Steps |
| DC-DPP produces a dose-dependent increase in [Ca²⁺]i. | DC-DPP is an agonist that triggers intracellular calcium mobilization, likely via the hypothesized GPCR-PLC-IP₃ pathway. | Confirm target engagement using receptor antagonists or siRNA knockdown. |
| DC-DPP has no effect on its own but reduces the response to a known agonist. | DC-DPP is an antagonist at the target receptor. | Determine the IC₅₀ (inhibitory concentration) and whether the antagonism is competitive or non-competitive. |
| DC-DPP has a weak effect on its own but potentiates the response to a sub-maximal concentration of a known agonist. | DC-DPP may be a positive allosteric modulator (PAM) . | Conduct further pharmacological characterization to confirm allosteric behavior. |
| DC-DPP shows activity in both parental and transfected cells. | The effect may be non-specific or mediated by an endogenously expressed receptor in the host cell line. | Test in a panel of cell lines or use pharmacological inhibitors to dissect the pathway. |
| DC-DPP reduces baseline calcium or inhibits calcium influx from a depolarizing stimulus. | DC-DPP may be an ion channel blocker (e.g., T-type calcium channel inhibitor).[11] | Redesign the assay to measure inhibition of calcium influx (e.g., using KCl to depolarize the membrane). |
By following this comprehensive guide, researchers can generate high-quality, reproducible data to elucidate the effects of this compound on intracellular calcium signaling, providing valuable insights into its pharmacological profile.
References
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Mann, M., et al. (2022). Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities. PMC - NIH. Retrieved from [Link]
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ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
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Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium. Retrieved from [Link]
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Ramirez-Gomez, H. A., et al. (2019). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol. Retrieved from [Link]
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University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
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United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?. Retrieved from [Link]
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Markossian, S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In H. An (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
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Garcia-Caballero, A., et al. (2018). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Scientific Reports. Retrieved from [Link]
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Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]
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Yang, F., et al. (2023). Intracellular calcium imaging for agonist screening. Cell Regeneration. Retrieved from [Link]
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Biocompare. (2015). Time-Dependent Measurement of Intracellular Calcium Levels in Live Cells by Flow Cytometry. Retrieved from [Link]
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Butini, S., et al. (2013). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Lee, J. Y., et al. (2013). Synthesis and Biological Evaluation of 1-(2-hydroxy-3-phenyloxypropyl)piperazine Derivatives as T-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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MDPI. (2021). Marine Heterocyclic Compounds That Modulate Intracellular Calcium Signals: Chemistry and Synthesis Approaches. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2023). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]
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Lee, H. Y., et al. (2021). Intracellular cAMP signaling-induced Ca2+ influx mediated by calcium homeostasis modulator 1 (CALHM1) in human odontoblasts. Scientific Reports. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]
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Juberg, D. R., et al. (1995). Dde chlorinated insecticide 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (p,p'-DDD) increases intracellular calcium in rat myometrial smooth muscle cells. Toxicology and Applied Pharmacology. Retrieved from [Link]
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Coban, D., et al. (2023). Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity. International Journal of Molecular Sciences. Retrieved from [Link]
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PubMed. (2017). Differential cytotoxicity and intracellular calcium-signalling following activation of the calcium-permeable ion channels TRPV1 and TRPA1. Retrieved from [Link]
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Skrenkova, K., et al. (2024). Intracellular Calcium Changes Correlate with Mitochondrial Dynamics After Differential Modulation of KATP Channels in a Cellular Model of Parkinson's Disease. Cellular and Molecular Neurobiology. Retrieved from [Link]
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The Versatile Scaffolding of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride in Modern Drug Discovery
For Immediate Release to the Research Community
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the privileged structures frequently employed for targeting the central nervous system (CNS), the arylpiperazine moiety stands out for its remarkable versatility. This application note provides an in-depth technical guide on the utility of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key synthetic building block for the development of novel therapeutics, particularly those modulating serotonergic and dopaminergic pathways.
Introduction to a Privileged Scaffold
This compound is a research chemical that has garnered significant attention as a versatile intermediate in the synthesis of complex, pharmacologically active molecules.[1] The dichlorophenyl group, in conjunction with the piperazine ring, offers a unique combination of lipophilicity and basicity, which can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2] The presence and positioning of the chlorine atoms on the phenyl ring significantly influence the molecule's electronic properties and its interactions with biological targets.[3] This building block has been instrumental in the synthesis of a range of compounds, including potential antipsychotics, antidepressants, antihistamines, and antihypertensives.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂N₂·2HCl | [4] |
| Molecular Weight | 304.04 g/mol | [5] |
| CAS Number | 827614-47-1 | [4] |
| Appearance | Solid | [5] |
| Melting Point | 243-248 °C | [6] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [3] |
Safety Information:
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[6]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: N-Alkylation and Reductive Amination
The primary utility of 1-(2,5-dichlorophenyl)piperazine lies in the reactivity of its secondary amine, which readily undergoes N-alkylation and reductive amination reactions. These transformations allow for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The Causality Behind the Reactivity
The nucleophilicity of the secondary amine in the piperazine ring is the driving force for its synthetic applications. In the dihydrochloride salt form, the amine is protonated and therefore non-nucleophilic. In-situ neutralization with a suitable base is a prerequisite for its reaction. The choice of base and solvent is critical to control the reactivity and minimize side reactions.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to perform a thorough literature search and risk assessment before commencing any new reaction.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the nucleophilic substitution reaction between 1-(2,5-dichlorophenyl)piperazine and an alkyl halide. This method is widely used for the synthesis of long-chain arylpiperazines, which are prevalent in CNS drug candidates.[7]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (3.0 eq). The base is crucial for neutralizing the hydrochloride salt and the acid generated during the reaction.[8]
-
Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the starting material.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to an appropriate temperature (typically 50-80°C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Self-Validation: The progress of the reaction should be monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is particularly useful for introducing a wider variety of substituents onto the piperazine nitrogen. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or ketone (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (DCM or DCE).
-
Add the aldehyde or ketone (1.1-1.2 eq) to the suspension.
-
Add the base (TEA or DIPEA) (2.2-2.5 eq) to neutralize the hydrochloride salt and facilitate the formation of the iminium ion.[8]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[9]
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.
Self-Validation: The reaction can be monitored by the disappearance of the carbonyl peak of the starting aldehyde/ketone in the IR spectrum and the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the newly formed C-N bond and alkyl group. Mass spectrometry will confirm the molecular weight of the product.
Applications in the Synthesis of Bioactive Molecules
The true value of a synthetic building block is demonstrated by its successful application in the synthesis of molecules with significant biological activity. While specific blockbuster drugs derived from the 2,5-dichloro isomer are not as prominent as those from its 2,3-dichloro counterpart, its utility is evident in the development of novel therapeutic candidates.
A notable example is in the synthesis of analogues of Naftopidil , an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[10] Researchers have synthesized novel naftopidil-based arylpiperazine derivatives, including those incorporating the 1-(2,5-dichlorophenyl)piperazine moiety, to explore their potential as anti-prostate cancer agents.[7][9] These studies highlight the adaptability of this building block in creating libraries of compounds for screening against various therapeutic targets.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward reactivity through N-alkylation and reductive amination provides a reliable platform for the synthesis of diverse libraries of compounds, particularly for targeting CNS disorders. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, paving the way for the development of novel and improved therapeutics.
References
-
Synthesis, Biological Evaluation and SAR of Naftopidil-Based Arylpiperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 28(10), 1745-1750. (2018). [Link]
-
Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(5), 787-798. (2020). [Link]
-
Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(7), 769-783. (2016). [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. (2022). [Link]
-
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-185. (2010). [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-Dichlorophenyl)piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]
-
Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug. Journal of Chemical Biology, 8(1), 5-9. (2015). [Link]
Sources
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- 2. rsc.org [rsc.org]
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- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. US9278933B2 - Synthesis of a neurostimulative piperazine - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a new pharmacological activity of the phenylpiperazine derivative naftopidil: tubulin-binding drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-(2,5-dichlorophenyl)piperazine Dihydrochloride Solutions
Welcome to the technical support center for 1-(2,5-dichlorophenyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of solutions containing this compound. By understanding the underlying chemical principles and following the recommended protocols, you can ensure the integrity and reliability of your experiments.
Introduction: The Challenge of Stability
This compound is a valuable arylpiperazine intermediate used in the synthesis of various pharmacologically active molecules.[1] However, like many amine-containing compounds, its solutions can be susceptible to degradation, impacting experimental reproducibility and the quality of downstream applications. This guide will address common stability concerns and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
The stability of your solution is influenced by a combination of intrinsic properties of the molecule and extrinsic environmental factors.[2] The key factors to consider are:
-
pH: The piperazine ring contains two nitrogen atoms, making the molecule basic. The dihydrochloride salt form is acidic. The pH of the solution can significantly impact the equilibrium between the salt and free base forms, influencing solubility and susceptibility to degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.[2][3]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[2][3]
-
Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents.[2][4]
-
Solvent Choice: The polarity and protic nature of the solvent will affect the solubility and stability of this polar, ionic salt.
Q2: My solution of this compound has turned a slight yellow color. What could be the cause?
A color change, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to oxidative processes or the formation of chromophoric degradation products. It is crucial to investigate the cause to ensure the integrity of your stock solution.
Q3: What are the expected degradation products of 1-(2,5-dichlorophenyl)piperazine?
While specific degradation pathways for the 2,5-dichloro-substituted variant are not extensively detailed in publicly available literature, general degradation patterns for piperazine and its derivatives can be inferred. Potential degradation products may arise from:
-
Oxidation: Formation of N-oxides and other oxidized species.[4]
-
Hydrolysis: While the piperazine ring is generally stable to hydrolysis, extreme pH and high temperatures can promote ring-opening or other hydrolytic reactions.[4]
-
Photolysis: Light-induced reactions can lead to a variety of degradation products.
Studies on piperazine itself have identified degradation products such as ethylenediamine (EDA), N-formylpiperazine (FPZ), and N-(2-aminoethyl)-piperazine (AEP) under certain conditions.[5][6]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Poor Solubility or Precipitation
Symptoms:
-
Incomplete dissolution of the solid material.
-
Formation of a precipitate in a previously clear solution.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent | This compound is a polar salt and will have poor solubility in non-polar solvents like hexane or dichloromethane.[4] | Use polar protic solvents such as water, methanol, or ethanol. For some applications, dimethyl sulfoxide (DMSO) may be suitable for preparing stock solutions.[7] |
| pH Shift | Changes in the solution's pH can alter the ionization state of the molecule, potentially leading to precipitation of the less soluble free base. | Ensure the pH of your aqueous solution is maintained in the acidic range to keep the compound in its more soluble protonated form. The use of buffers can help maintain a stable pH.[3] |
| Low Temperature | Solubility generally decreases at lower temperatures. Storing a concentrated solution at low temperatures can lead to crystallization. | If storing at low temperatures is necessary, consider using a slightly lower concentration. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. |
Issue 2: Solution Discoloration and Degradation
Symptoms:
-
The initially colorless solution develops a yellow or brown tint over time.
-
Inconsistent results in downstream assays.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | Exposure to atmospheric oxygen can lead to oxidative degradation of the piperazine moiety.[2][4] | Prepare solutions fresh whenever possible. If storage is necessary, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Photodegradation | Exposure to ambient or UV light can provide the energy for photolytic degradation reactions.[2][3] | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[9] |
| Thermal Degradation | High storage temperatures accelerate the rate of all degradation pathways.[2][3] | Store stock solutions at recommended temperatures, typically 2-8°C, unless otherwise specified by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Contamination | The presence of impurities, such as metal ions, can catalyze degradation reactions. | Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. |
Workflow for Investigating Solution Instability
Caption: Troubleshooting workflow for solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stable stock solution of this compound.
Materials:
-
This compound solid
-
High-purity solvent (e.g., sterile water, DMSO, or ethanol)
-
Calibrated balance
-
Volumetric flasks
-
Vortex mixer or sonicator
-
Sterile filter (if applicable)
-
Amber storage vials
Procedure:
-
Pre-dissolution: Allow the solid compound and the solvent to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean weighing vessel.
-
Dissolution: Transfer the solid to a volumetric flask. Add a portion of the solvent (approximately 50-70% of the final volume).
-
Mixing: Mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Final Volume: Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: Aliquot the solution into amber vials to minimize headspace and protect from light. Store at the recommended temperature (typically 2-8°C).
Protocol 2: Forced Degradation Study (for method validation)
A forced degradation study is essential for developing a stability-indicating analytical method. This involves subjecting the solution to harsh conditions to intentionally induce degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solution stored at 60°C for 24 hours.
-
Photolytic Degradation: Solution exposed to light according to ICH Q1B guidelines.
Analytical Method: A stability-indicating HPLC-UV or LC-MS method should be used to separate the parent compound from its degradation products.[10] This allows for the quantification of the remaining active compound and the identification of degradation products.
Caption: Workflow for a forced degradation study.
Summary of Stability-Influencing Factors
| Factor | Influence on Stability | Mitigation Strategy |
| pH | Can affect solubility and susceptibility to hydrolysis. | Maintain an acidic pH for aqueous solutions; use buffers. |
| Temperature | Higher temperatures increase degradation rates. | Store solutions at 2-8°C; avoid excessive heat during preparation. |
| Light | Can cause photolytic degradation. | Use amber vials or protect from light.[9] |
| Oxygen | Can lead to oxidative degradation. | Prepare solutions fresh; store under an inert atmosphere.[8] |
| Solvent | Incorrect solvent can lead to poor solubility. | Use polar protic solvents (e.g., water, methanol, ethanol). |
By understanding these factors and implementing the recommended handling and storage procedures, researchers can significantly enhance the stability of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Sikora, J., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0121438. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Retrieved from [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. Retrieved from [Link]
-
Sikora, J., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. ResearchGate. Retrieved from [Link]
-
Al-arfaj, N. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
Archer, R. P., et al. (2011). Analytical methods for the determination of piperazines in seized materials. Analytical Methods, 3(6), 1335-1343. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Tse, R., et al. (2013). Development and validation of a chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials. Analytical Methods, 5(22), 6429-6436. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
-
Freeman, S. A., et al. (2011). Piperazine Degradation in Pilot Plants. Energy Procedia, 4, 1914-1921. Retrieved from [Link]
-
Rochelle, G. T., et al. (2011). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 4, 1907-1913. Retrieved from [Link]
Sources
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- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 1-(2,5-dichlorophenyl)piperazine dihydrochloride. Here, we address common questions and troubleshooting scenarios encountered during experimental procedures, grounding our advice in established safety protocols and chemical principles.
Product Overview and Specifications
This compound is a substituted piperazine derivative frequently utilized as a key intermediate and building block in the synthesis of complex pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Its purity and stability are critical for reproducible downstream applications.
The dihydrochloride salt form is typically a solid, crystalline powder, which enhances stability and handling compared to the free base.[1]
| Identifier | Value |
| CAS Number | 827614-47-1[3][4][5] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ · 2HCl (or C₁₀H₁₄Cl₄N₂)[4][5] |
| Molecular Weight | 304.04 g/mol [4][5] |
| Typical Appearance | Solid; White to off-white powder or crystals[1] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the definitive long-term storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][6] The recommended temperature range is typically between 10°C and 25°C (Room Temperature).[7] It is crucial to prevent exposure to moisture, as some related compounds are known to be hygroscopic and sensitive to air.[8][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage, to prevent potential degradation from atmospheric components.[8][9]
Q2: The Safety Data Sheet (SDS) mentions the compound may be hygroscopic. What does this mean for my experiments?
A2: Hygroscopicity means the compound has a tendency to absorb moisture from the air.[8] This has two primary implications for your work:
-
Inaccurate Weighing: If the compound absorbs water, the measured weight will be artificially high, leading to stock solutions with a lower-than-calculated concentration.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the compound's integrity over time. Causality: The hydrochloride salt form can readily attract polar water molecules. To mitigate this, always handle the compound quickly in a low-humidity environment (e.g., a glovebox or a room with a dehumidifier) and store the container with a desiccant.
Q3: What solvents are recommended for preparing stock solutions?
A3: Solubility information for the dihydrochloride salt can be limited. However, based on the properties of related phenylpiperazine hydrochlorides, solubility can be expected in polar solvents.[1][10]
-
Water: Should be soluble due to the salt form.[1]
-
DMSO and Methanol: Also reported as effective solvents for similar compounds.[10] Experimental Approach: Always perform a small-scale solubility test before preparing a large stock solution. Start with your desired solvent and assess solubility. If needed, gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation.
Q4: What is the minimum required Personal Protective Equipment (PPE) when handling the solid powder?
A4: This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[3][4][6] Therefore, stringent adherence to safety protocols is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to government standards like NIOSH (US) or EN 166 (EU).[3][7]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7][11]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][12] If dust formation is unavoidable or exposure limits are exceeded, use a certified particulate respirator.[11]
Troubleshooting Guide
This guide provides a logical framework for diagnosing and resolving common experimental issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent Solubility / Failure to Dissolve | 1. Improper Solvent: The selected solvent may not be optimal for the dihydrochloride salt. 2. Compound Degradation: The compound may have degraded due to improper storage (moisture/air exposure), reducing its solubility. 3. Low Temperature: The solvent may be too cold, reducing the dissolution rate. | Solution: First, verify the solvent choice against available data.[10] Attempt dissolution in an alternative polar solvent like DMSO or water. Gentle warming or brief sonication can be applied to increase the rate of dissolution. If solubility issues persist, it is highly likely the compound's integrity has been compromised. Use a fresh, unopened vial for comparison. |
| Unexpected Analytical Peaks (e.g., HPLC, LC-MS) | 1. Degradation Products: Piperazine rings can be susceptible to oxidative or thermal degradation, leading to new chemical species.[13][14] 2. Contamination: Contamination may have occurred from a shared spatula, glassware, or solvent. 3. Incompatible Materials: The compound may have reacted with strong acids, alkalis, or oxidizing agents in your solution.[15] | Solution: Review the compound's storage history. Was it sealed tightly? Stored with a desiccant? Prepare a fresh sample from a new vial using clean glassware and high-purity solvents. Ensure all components of your experimental buffer or solution are compatible with the compound.[15] |
| Visible Change in Appearance (e.g., clumping, discoloration) | 1. Moisture Absorption: Clumping or turning into a sticky solid is a classic sign of hygroscopicity.[8] 2. Chemical Degradation: Discoloration (e.g., turning yellow or brown) often indicates oxidation or other decomposition pathways. | Solution: Do not use the compound. A visible change in physical appearance is a strong indicator of chemical impurity or degradation. The material no longer matches its specification and will produce unreliable results. Dispose of the vial according to your institution's hazardous waste protocols and obtain a fresh lot.[3] |
Experimental Protocols & Workflows
Protocol 1: Safe Handling and Weighing of Solid Compound
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.
-
Environment Control: If available, perform weighing inside a glovebox with controlled humidity. Otherwise, work efficiently in the fume hood to minimize air exposure.
-
Aliquot Transfer: Use a clean, dedicated spatula for this compound. Open the primary container and quickly transfer the approximate amount needed to a tared, clean weigh boat or vial.
-
Sealing: Immediately and tightly reseal the primary container. Wrap the cap junction with paraffin film for an enhanced seal and place it back into its designated storage location with a desiccant.
-
Final Weighing: Record the precise weight of the transferred aliquot.
-
Cleanup: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the appropriate chemical waste stream.
Diagram 1: Troubleshooting Solubility Issues Workflow
This diagram outlines a logical process for addressing challenges with dissolving the compound.
Caption: A decision tree for troubleshooting solubility problems.
Diagram 2: Recommended Storage and Handling Workflow
This diagram illustrates the best-practice lifecycle for the compound within the lab.
Caption: Workflow for proper compound handling from receipt to use.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-(2,3-Dichlorophenyl)piperazinium chloride. Retrieved from [Link]
-
IndiaMART. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (2009). MSDS of 1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
-
ResearchGate. (2013). Piperazine Degradation in Pilot Plants. Retrieved from [Link]
-
ResearchGate. (2010). Degradation of aqueous piperazine in carbon dioxide capture. Retrieved from [Link]
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- 1. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
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- 4. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. combi-blocks.com [combi-blocks.com]
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- 9. fishersci.com [fishersci.com]
- 10. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride
Welcome to the technical support center for 1-(2,5-dichlorophenyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yield during recrystallization is a common issue that typically points to one of two main problems: either the compound has significant solubility in the cold solvent, or material was lost during transfers.
-
Causality: The goal of recrystallization is to dissolve the solute in a hot solvent and have it crash out upon cooling, leaving impurities behind. If the chosen solvent is too effective even when cold, a substantial portion of your product will remain in the mother liquor. For hydrochloride salts like this one, which are generally polar, highly polar solvents like methanol or ethanol are often used.[1] However, their effectiveness can sometimes be too high.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Instead of a single solvent, try a binary system. For a polar compound like this dihydrochloride salt, a good approach is to dissolve it in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., isopropanol, ethyl acetate, or diethyl ether) until turbidity (cloudiness) appears. Re-heat to clarify and then allow to cool slowly. This technique significantly reduces the solubility of the product at lower temperatures.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, take the filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator. Cool the concentrated solution to see if a second crop of crystals forms. Be aware that this second crop may be less pure than the first.
-
Ensure Proper Seeding: If crystallization is slow or fails to initiate, add a single, pure seed crystal to the cooled, supersaturated solution to encourage nucleation.
-
Minimize Transfer Losses: Ensure all vessels are thoroughly scraped and rinsed with a small amount of the cold recrystallization solvent to recover all possible material.
-
Question 2: After purification, my product is an oil or a sticky solid, not the expected white crystalline powder. Why is this happening?
Answer: "Oiling out" instead of crystallizing is a frustrating but solvable problem. It typically occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when the concentration of impurities is very high.
-
Causality: The compound is dissolving in the hot solvent but, upon cooling, it separates as a liquid phase before it reaches its crystallization temperature. This is often exacerbated by the presence of impurities which depress the melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
-
Corrective Actions:
-
Reduce Solvent Temperature: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional solvent. Then, allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Increase Solvent Volume: The concentration of your compound may be too high. Add more solvent to the hot solution and re-cool.
-
Pre-Purification: If impurities are the cause, perform a preliminary purification. For example, convert the dihydrochloride salt to the free base with a mild base (e.g., NaHCO₃ solution), extract with an organic solvent like ethyl acetate, wash the organic layer, and then re-form the salt with HCl before attempting recrystallization again. This can remove non-basic impurities.
-
Question 3: My HPLC analysis shows a persistent impurity peak. How can I identify and remove it?
Answer: A persistent impurity suggests its chemical properties are very similar to your target compound, making separation difficult. The most common impurities in phenylpiperazine syntheses are unreacted starting materials, isomers, or dimers formed during the reaction.[2][3]
-
Identification:
-
Reference Standards: The most reliable method is to obtain reference standards for likely impurities, such as 2,5-dichloroaniline (a common starting material) or potential isomers, and compare their retention times with your impurity peak.[2][4]
-
LC-MS Analysis: If standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. The mass-to-charge ratio (m/z) of the impurity can often reveal its identity. For example, a dimer would have a mass approximately double that of the product.[3]
-
-
Removal Strategies:
-
Chromatography: If recrystallization fails, column chromatography is the next logical step. Since the dihydrochloride salt is highly polar and may not behave well on standard silica gel, it's often better to purify the free base. Neutralize the salt, extract the free base, and run it on a silica gel column using a solvent system like hexane/ethyl acetate with a small amount of triethylamine (to prevent tailing). After collecting the pure fractions, re-form the dihydrochloride salt.
-
pH-Controlled Extraction: The basicity (pKa) of your product may differ slightly from the impurity. You can exploit this by performing a careful pH-controlled liquid-liquid extraction.
-
| Potential Impurity | Likely Source | Identification (HPLC/MS) | Removal Strategy |
| 2,5-Dichloroaniline | Unreacted starting material[4] | Match retention time to standard; check for m/z of ~162.0 | Acid wash (aniline is a weaker base than piperazine) |
| Positional Isomers | Impure starting materials | May have identical m/z; requires good HPLC separation[2] | Fractional recrystallization or preparative HPLC |
| Piperazine Dimer | Side reaction during synthesis[3] | m/z value significantly higher than the product | Column chromatography or recrystallization |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: It is typically a white to off-white crystalline solid or powder.[1] As a dihydrochloride salt, it is expected to be freely soluble in water and have good solubility in polar organic solvents like methanol and ethanol, with lower solubility in nonpolar solvents.[1][5] The molecular weight of the dihydrochloride form is approximately 304.04 g/mol .[6]
Q2: What is the best way to store this compound to ensure its stability?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] As a hydrochloride salt, it can be hygroscopic (absorb moisture from the air), so protecting it from humidity is critical to maintaining its integrity.
Q3: What are the standard starting parameters for purity analysis by HPLC?
A3: A robust method for analyzing related phenylpiperazine compounds has been established and can be adapted.[2] A good starting point would be a reversed-phase HPLC method.
| Parameter | Recommendation | Rationale |
| Column | C18 (Octadecyl silane), 3-5 µm particle size | Provides excellent separation for moderately polar aromatic compounds.[2] |
| Mobile Phase | A: 0.05 M Phosphate Buffer (pH ~5.5) with 1% TriethylamineB: Acetonitrile | The buffer controls the ionization state of the amine, and triethylamine acts as a competing base to reduce peak tailing. Acetonitrile is a common organic modifier.[2] |
| Detection | UV at ~254 nm | The dichlorophenyl group is a strong chromophore with significant absorbance at this wavelength.[2] |
| Column Temp. | 30 °C | Provides reproducible retention times.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns.[2] |
Q4: Can I convert the dihydrochloride salt to its free base form? If so, how?
A4: Yes, converting to the free base is a common and useful procedure, especially for purification by chromatography or for use in subsequent reactions requiring the neutral amine.
Caption: Experimental workflow for free base conversion.
Protocol:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a base like sodium bicarbonate (for a mild reaction) or 1M sodium hydroxide until the pH of the aqueous layer is greater than 9. You may see the free base precipitate or make the solution cloudy.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which may be an oil or a low-melting solid.[8]
References
-
1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. (n.d.). IndiaMART. Retrieved from [Link]
- CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.). Google Patents.
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
- CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.). Google Patents.
- CN114743453A - Preparation method of 1-(2, 3-dichlorophenyl) piperazine. (n.d.). Google Patents.
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1-(2,5-Dichlorophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Process development of the synthesis of 2, 3-dichlorophenylpiperazine. (2007). ResearchGate. Retrieved from [Link]
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1-(2,3-Dichlorophenyl)piperazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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2,3-Dichlorophenylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat [kaivalchem.com]
- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 3. 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | 119532-26-2 [chemicalbook.com]
- 6. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
potential off-target effects of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Technical Support Center: 1-(2,5-dichlorophenyl)piperazine dihydrochloride
A Guide for Researchers on Navigating Potential Off-Target Effects
Welcome to the technical support hub for this compound. As Senior Application Scientists, we understand that unexpected results are a challenging yet integral part of research. This guide is designed to provide you with the insights and tools to troubleshoot experiments, understand the nuances of this compound, and validate your findings with confidence.
Section 1: Compound Profile & Known Pharmacological Interactions
1-(2,5-dichlorophenyl)piperazine is a phenylpiperazine derivative. This class of compounds is well-known for interacting with neurotransmitter systems, particularly serotonin receptors.[1][2]
Primary Target Interaction: The primary pharmacological activity of many phenylpiperazine derivatives, including 1-(2,5-dichlorophenyl)piperazine, is centered on serotonin (5-HT) receptors. Specifically, it has been identified as an agonist at the 5-HT2C receptor.[1] The positioning of the chlorine atoms on the phenyl ring is a key determinant of its biological activity and binding affinity.[1][2]
Known & Potential Off-Target Profile: The complexity of the central nervous system means that pharmacologically active small molecules rarely exhibit absolute specificity. Phenylpiperazine compounds are known for their promiscuity, often binding to a range of serotonin receptor subtypes and sometimes other receptor families.
For instance, the closely related compound m-chlorophenylpiperazine (m-CPP), a metabolite of the antidepressant trazodone, demonstrates the broad activity profile typical of this class.[3][4][5][6] m-CPP binds with high affinity to multiple 5-HT1 and 5-HT2 receptor subtypes and even shows affinity for the serotonin transporter (SERT).[7][8] This broad-spectrum activity can lead to a complex physiological response that is a summation of its effects at various targets.[7]
Furthermore, some dichlorophenyl piperazines have been shown to be potent inhibitors of DHCR7, the final enzyme in the cholesterol biosynthesis pathway.[9] This represents a significant, non-GPCR off-target effect that could have profound impacts on cellular function, especially in long-term studies.
| Potential Target | Interaction Type | Potential Confounding Effect in Experiments |
| 5-HT2C Receptor | Agonist (Primary) | Expected effects on appetite, mood, locomotion.[1][10][11] |
| 5-HT1A/1B/1D Receptors | Agonist / Partial Agonist | May modulate locomotor activity, anxiety-like behaviors, and hormone release, potentially opposing or synergizing with 5-HT2C effects.[7][12] |
| 5-HT2A Receptor | Agonist / Antagonist | The 2,5-dichloro substitution may enhance affinity for the 5-HT2A receptor, which can influence a wide range of CNS functions.[1] |
| Serotonin Transporter (SERT) | Binding/Inhibition | Could alter synaptic serotonin levels, confounding interpretation of direct receptor agonism.[8] |
| Dopamine D2/D3 Receptors | Partial Agonist | The related 2,3-DCPP isomer acts as a partial agonist at D2/D3 receptors, suggesting a potential for dopaminergic system interaction.[13] |
| DHCR7 Enzyme | Inhibitor | Inhibition of cholesterol synthesis could lead to cytotoxicity or altered membrane properties in long-term cell culture or in vivo studies.[9] |
Section 2: Troubleshooting Unexpected Experimental Outcomes
This section is formatted to address specific problems you may encounter during your research.
Question 1: I'm using 1-(2,5-dichlorophenyl)piperazine as a selective 5-HT2C agonist, but my phenotypic results (e.g., in a locomotor activity assay) are inconsistent or opposite to published data for this receptor. What's going on?
Answer: This is a classic challenge when working with phenylpiperazines. The observed phenotype is the net result of the compound's action on all its targets, not just the intended one.
-
Causality: The related compound m-CPP demonstrates this complexity well. While its 5-HT2C agonism is known to decrease locomotor activity, it can also induce hyperactivity by stimulating 5-HT1A and 5-HT1B/1D receptors.[7][14] The final behavioral output depends on the compound's relative affinity and efficacy at each of these receptors and the specific neural circuits engaged. Your observed effect could be the result of a dominant off-target interaction.
-
Troubleshooting Workflow:
-
Validate with a Selective Antagonist: The most direct way to confirm the involvement of the 5-HT2C receptor is to perform a rescue experiment. Pre-treat your model system (cells or animals) with a highly selective 5-HT2C antagonist before administering 1-(2,5-dichlorophenyl)piperazine. If the antagonist blocks the observed effect, it confirms that the effect is, at least in part, mediated by the 5-HT2C receptor.
-
Test for Off-Target Involvement: Similarly, use selective antagonists for the most likely off-targets (e.g., a 5-HT1A antagonist like WAY-100635 or a 5-HT2A antagonist like ketanserin).[7][12] If one of these antagonists blocks your unexpected phenotype, you have identified an off-target effect.
-
Dose-Response Analysis: Conduct a full dose-response curve. Off-target effects often emerge at higher concentrations as the compound begins to engage lower-affinity sites. If your unexpected effect only appears at the upper end of the dose range, it strongly suggests an off-target mechanism.
-
Question 2: I'm observing significant cytotoxicity in my cell culture experiments, especially after 24-48 hours of treatment, which seems unrelated to serotonin receptor signaling. What could be the cause?
Answer: While acute cytotoxicity can occur for many reasons, delayed toxicity with dichlorophenyl piperazines should prompt an investigation into non-receptor-mediated off-target effects.
-
Causality: A significant and often overlooked off-target of this compound class is the inhibition of the enzyme 7-dehydrocholesterol reductase (DHCR7).[9] DHCR7 is the terminal enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to an accumulation of the precursor 7-dehydrocholesterol (7-DHC) and a depletion of cellular cholesterol. This disruption of sterol metabolism can impair cell membrane integrity, disrupt signaling, and ultimately lead to apoptosis. This effect is particularly relevant in long-duration experiments where metabolic changes have time to manifest.
-
Troubleshooting Workflow:
-
Cholesterol Rescue Experiment: The hallmark of DHCR7 inhibition-mediated cytotoxicity is that it can be rescued by the addition of exogenous cholesterol. Supplement your cell culture media with cholesterol (typically complexed with cyclodextrin for solubility) alongside 1-(2,5-dichlorophenyl)piperazine. If the addition of cholesterol alleviates the observed cytotoxicity, it is strong evidence for DHCR7 inhibition being the cause.
-
Sterol Analysis: For a definitive diagnosis, perform mass spectrometry-based analysis of cellular lipids. In treated cells, you would expect to see a significant increase in the 7-DHC to cholesterol ratio compared to vehicle-treated controls.
-
Time-Course Experiment: Carefully map the onset of cytotoxicity. Effects mediated by receptor signaling are often rapid (minutes to hours), whereas metabolic disruptions like DHCR7 inhibition typically manifest over a longer timescale (12-72 hours).
-
Section 3: Experimental Protocols for Target Validation
Protocol 1: Antagonist Rescue Experiment in Cell-Based Functional Assay (e.g., Calcium Flux)
This protocol validates that an observed cellular response is mediated by the intended target receptor.
-
Cell Preparation: Plate cells expressing the target receptor (e.g., HEK293 cells with human 5-HT2C) at an appropriate density for your assay (e.g., a 96-well plate for a FLIPR calcium assay).
-
Assay Buffer Preparation: Prepare a standard physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Preparation:
-
Agonist: Prepare a 2X stock of 1-(2,5-dichlorophenyl)piperazine at various concentrations for a dose-response curve in assay buffer.
-
Antagonist: Prepare a 4X stock of a selective antagonist for the primary target (e.g., a 5-HT2C antagonist) at a concentration known to be effective (typically 10-100x its Ki).
-
Vehicle Control: Use assay buffer containing the same final concentration of solvent (e.g., DMSO) as your compound stocks.
-
-
Antagonist Pre-incubation:
-
To "Antagonist" wells, add 50 µL of the 4X antagonist stock.
-
To "Agonist Only" and "Vehicle" wells, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add 50 µL of the 2X agonist stock to both "Antagonist" and "Agonist Only" wells.
-
Add 50 µL of the vehicle control to "Vehicle" wells.
-
-
Data Acquisition: Immediately measure the functional response (e.g., fluorescence change for calcium flux) according to your instrument's protocol.
-
Analysis: Compare the dose-response curve of the agonist in the presence and absence of the antagonist. A rightward shift in the EC50 in the presence of the antagonist confirms competitive interaction at the target receptor.
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
This diagram illustrates the logical steps to dissect an unexpected experimental result.
Caption: A logical workflow for diagnosing unexpected experimental outcomes.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the appropriate vehicle solvent for this compound?
-
A: this compound is generally soluble in water or saline. For cell culture, sterile water or PBS is recommended. Always check the solubility of your specific lot number.
-
-
Q: How does the dihydrochloride salt form affect its use?
-
Q: Are there isomeric versions of this compound I should be aware of?
-
A: Yes. The position of the chlorine atoms is critical. For example, 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) is a known metabolite of the antipsychotic aripiprazole and has its own distinct pharmacological profile, including activity at dopamine D2 and D3 receptors.[13][18][19] Ensure you are using the correct 2,5-dichloro isomer for your experiments.
-
References
-
Wikipedia. 2,3-Dichlorophenylpiperazine. Available at: [Link]
-
PharmaCompass. DCPP | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
-
Rotstein, B. H., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology, 352, 119-124. Available at: [Link]
-
PubChem. This compound | C10H14Cl4N2. Available at: [Link]
-
PubChem. 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2. Available at: [Link]
-
Rotter, A., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(10), 1014-1019. Available at: [Link]
-
Caccia, S. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 55(1), 1-15. Available at: [Link]
-
Salay, L. C., & Geyer, M. A. (1998). Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. Psychopharmacology, 135(2), 163-170. Available at: [Link]
-
Wall, S. C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Journal of Neurochemistry, 64(4), 1839-1842. Available at: [Link]
-
Kennett, G. A., et al. (1989). Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia. British Journal of Pharmacology, 96(1), 247-255. Available at: [Link]
-
Samanin, R., et al. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. Available at: [Link]
-
Mills, K. C., et al. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496-500. Available at: [Link]
-
Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. Available at: [Link]
-
Caccia, S., et al. (1981). (--)-m-Chlorophenyl-piperazine, a Central 5-hydroxytryptamine Agonist, Is a Metabolite of Trazodone. Journal of Pharmacy and Pharmacology, 33(7), 477-478. Available at: [Link]
-
PubChem. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]
- 3. ClinPGx [clinpgx.org]
- 4. dl.icdst.org [dl.icdst.org]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (--)-m-Chlorophenyl-piperazine, a central 5-hydroxytryptamine agonist, is a metabolite of trazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 14. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C10H14Cl4N2 | CID 2758187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. DCPP | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference from Dichlorophenylpiperazine (DCPP) Compounds
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Assay Development & Screening
Welcome to the technical support center. This guide provides in-depth troubleshooting advice for researchers encountering unexpected or artifactual results when working with dichlorophenylpiperazine (DCPP) compounds and their derivatives. DCPP moieties are common in many compound libraries and are known metabolites of several drugs, including trazodone, nefazodone, and aripiprazole.[1][2] Their unique physicochemical properties can lead to a variety of assay interferences, potentially causing significant investment in false-positive hits. This guide is designed to help you identify, understand, and mitigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding DCPP-related assay interference.
Q1: What are DCPP compounds and why do they frequently cause issues in my assays?
Dichlorophenylpiperazine (DCPP) refers to a chemical scaffold containing a piperazine ring attached to a dichlorinated phenyl ring. This structure is found in many pharmacologically active agents and their metabolites.[3][4] The issue in screening assays arises because this and similar scaffolds are often flagged as Pan-Assay Interference Compounds (PAINS).[5][6] PAINS are compounds that appear to be active against many different targets, but this activity is often not due to a specific, desired biological interaction. Instead, it stems from non-specific mechanisms that disrupt the assay technology itself.[7][8]
Q2: What are the common mechanisms by which DCPP compounds cause false-positive results?
DCPP compounds can interfere with assays through several distinct, non-specific mechanisms:[9][10]
-
Compound Aggregation: At micromolar concentrations typical for screening, many organic molecules, including those with a DCPP scaffold, can self-associate in aqueous buffers to form colloidal aggregates.[11][12][13] These aggregates, often 50-1000 nm in diameter, can sequester and non-specifically inhibit enzymes or other proteins, leading to a false-positive signal.[14][15]
-
Reactivity: The chemical structure of DCPP and its metabolites can be inherently reactive. They may covalently modify proteins, particularly through reactions with cysteine residues, or react with assay reagents, such as the thiol-scavenging probe CPM used in some fluorescence-based assays.[6][16]
-
Interference with Detection: These compounds can interfere directly with the assay's detection method. This includes absorbing light at the same wavelength as the assay readout (colorimetric interference), being autofluorescent, or quenching the fluorescent signal of a reporter molecule.[17][18]
-
Structural Similarity: In immunoassays, metabolites of DCPP-containing drugs (like meta-chlorophenylpiperazine, or m-CPP) can be structurally similar to the target analyte (e.g., MDMA), leading to cross-reactivity with the assay antibodies and generating a false-positive result.[1][2]
Q3: My dose-response curve for a DCPP-containing compound looks unusual (e.g., very steep or not reaching 100% inhibition). What does this signify?
An unusual dose-response curve is a classic red flag for non-specific activity.
-
Unusually Steep Hill Slopes: A very steep curve often indicates compound aggregation.[15] This happens because inhibition only occurs after the compound reaches its critical aggregation concentration (CAC). Below this concentration, there is no activity, and just above it, aggregation occurs rapidly, leading to a sharp drop in the measured signal.
-
Shallow or Incomplete Curves: A curve that does not plateau at 100% inhibition may suggest several issues, including compound insolubility at higher concentrations, weak non-specific binding, or interference with the assay signal that is not proportional to concentration.
Q4: Are all DCPP compounds problematic PAINS? Should I just discard them?
Not necessarily. While the DCPP scaffold is a known PAINS alert, it is crucial not to blindly discard all compounds containing this substructure.[19][20] PAINS filters are intended to be cautionary flags, not absolute rules for rejection.[21] Many FDA-approved drugs contain PAINS substructures.[19] The correct approach is to perform a series of validation and counter-screening experiments to determine if the observed activity is a genuine, specific interaction or a result of assay interference.[22][23]
Part 2: Troubleshooting Guide: A Step-by-Step Approach
If you suspect assay interference from a DCPP compound, follow this systematic approach to diagnose and mitigate the issue.
Step 1: Initial Suspicion and Data Review
Before beginning new experiments, critically review your existing data for the following red flags:
-
Promiscuity: Is the compound active in multiple, unrelated assays?[9]
-
Poor Structure-Activity Relationship (SAR): Do small chemical modifications to the compound lead to a complete loss of activity? While sometimes mechanistically relevant, a "cliff" in the SAR can also indicate that a minor change has disrupted the compound's ability to aggregate or interfere.
-
High Potency with No Prior History: Is a novel, unoptimized compound showing nanomolar potency? This is often a sign of a non-specific mechanism.
-
Unusual Dose-Response Curve Shape: As discussed in the FAQ, look for steep Hill slopes or incomplete curves.[15]
Workflow for Investigating Potential DCPP Assay Interference
Below is a workflow to guide your experimental troubleshooting process.
Caption: Figure 1. A decision-tree workflow for systematically diagnosing and validating hits suspected of DCPP-related assay interference.
Step 2: Key Experimental Protocols
Here are detailed protocols for the most critical counter-screens.
Protocol 2.1: Detergent Sensitivity Assay to Detect Compound Aggregation
This is the most common and effective method for identifying aggregate-based inhibitors.[11][24] The principle is that non-ionic detergents at concentrations above their critical micelle concentration (CMC) will disrupt the colloidal aggregates formed by the compound, thus reversing the observed inhibition.[25][26]
Objective: To determine if the compound's inhibitory activity is dependent on the formation of aggregates.
Materials:
-
Test compound (DCPP derivative)
-
Assay buffer
-
Target enzyme and substrate
-
Non-ionic detergent stock solution (e.g., 1% Triton X-100 in assay buffer)
-
Control inhibitor (a known, well-behaved inhibitor for your target, if available)
Procedure:
-
Prepare two sets of dose-response curves for your test compound and control inhibitor.
-
Set 1 (No Detergent): Run the assay according to your standard protocol.
-
Set 2 (With Detergent): Run the assay identically, but include a final concentration of 0.01% Triton X-100 in all wells.[24][25] This concentration is typically sufficient to disrupt aggregates without denaturing most enzymes.
-
Generate dose-response curves and compare the IC50 values for both conditions.
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| Significant IC50 shift (>10-fold increase) for the DCPP compound in the presence of detergent. [25] | The compound is very likely acting as an aggregate-based inhibitor. This is a false positive . | Deprioritize or discard the compound. |
| No significant change in IC50 for the DCPP compound. | Aggregation is not the primary mechanism of interference. | Proceed to Protocol 2.2. |
| No significant change in IC50 for the control inhibitor. | This confirms that the detergent concentration is not disrupting the assay or the specific protein-inhibitor interaction. | Validates the assay conditions. |
Protocol 2.2: Orthogonal and Counter-Assays
The goal here is to determine if the compound is interacting with the assay's reporter system or other components rather than the intended biological target.[23]
Objective: To rule out interference with the assay technology.
Types of Assays:
-
Orthogonal Assay: Re-test the compound in an assay for the same biological target but with a different detection method.[26] For example, if your primary screen was fluorescence-based, an orthogonal assay might use luminescence or absorbance. A true hit should be active in both formats.
-
Counter-Screen: Test the compound's activity against the reporter enzyme alone. For example, in a luciferase-based reporter assay, test for direct inhibition of the luciferase enzyme.[16]
Procedure (Example: Luciferase Counter-Screen):
-
Set up an assay containing only the luciferase enzyme and its substrate (luciferin) in your standard assay buffer.
-
Add the DCPP compound in a dose-response format.
-
Measure the luciferase signal.
-
Interpretation: If the compound inhibits the signal in this simplified system, it is directly interfering with the reporter enzyme, and the results from the primary screen are likely false positives.[18]
Step 3: Advanced Validation (Biophysical Methods)
If a compound passes the initial troubleshooting steps but suspicion remains, direct biophysical methods can confirm a true molecular interaction.[22][27] These techniques are lower throughput but provide definitive evidence of binding.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These methods measure direct binding between the compound and the protein target, providing thermodynamic and kinetic data without the need for reporter enzymes or complex biological systems.[27][28][29]
-
Microscale Thermophoresis (MST): This technique measures changes in the movement of a fluorescently labeled molecule in a microscopic temperature gradient upon ligand binding.[27]
A positive result from one of these methods provides strong evidence that the compound is a genuine binder and not an assay artifact.[30]
Mechanistic View of Compound Aggregation Interference
The diagram below illustrates the most common interference mechanism for DCPP compounds.
Caption: Figure 2. Mechanism of promiscuous inhibition by compound aggregation, a common artifact with DCPP compounds.
Summary Table of Interference Mechanisms
| Interference Mechanism | Key Indicators | Recommended Diagnostic Test(s) |
| Compound Aggregation | Steep dose-response curve, activity across unrelated targets. | Detergent Sensitivity Assay (Protocol 2.1), Dynamic Light Scattering (DLS).[15][24] |
| Reactivity | Time-dependent inhibition, poor reversibility. | Pre-incubation studies, mass spectrometry to detect covalent adducts. |
| Optical Interference | High absorbance/fluorescence of compound itself. | Measure compound's spectral properties; run assay in "compound-only" plates.[17] |
| Reporter Enzyme Inhibition | Activity in assays using the same reporter (e.g., luciferase). | Counter-screen against the purified reporter enzyme.[16] |
| Immunoassay Cross-Reactivity | Structural similarity to the target analyte. | Confirmation with a secondary, non-immunoassay method like GC-MS or LC-MS.[1][2] |
By employing the systematic approach outlined in this guide, researchers can confidently distinguish true biological hits from assay artifacts caused by DCPP compounds, saving valuable time and resources in the drug discovery process.
References
- A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. (n.d.).
- False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2025).
- A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2025).
- False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014). eScholarship.org.
- Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025).
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega.
- Assessing molecular interactions with biophysical methods using the validation cross. (2019). Biochemical Society Transactions.
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (n.d.).
- Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). F1000Research.
- Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. (2010). Journal of Structural Biology.
- Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (n.d.). Espace INRS.
- Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.).
- Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017).
- Arabinothalictoside experimental artifacts and how to avoid them. (n.d.). Benchchem.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.).
- Assessing molecular interactions with biophysical methods using the valid
- Rules for Identifying Potentially Reactive or Promiscuous Compounds. (n.d.).
- High-throughput Assays for Promiscuous Inhibitors. (2025).
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
- Rules for Identifying Potentially Reactive or Promiscuous Compounds. (n.d.).
- Activity artifacts in drug discovery and different facets of compound promiscuity. (2014).
- Promiscuous Inhibitors. (n.d.). Malvern Panalytical.
- Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (2009). Practical Fragments.
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- Pan-assay interference compounds. (n.d.). SciSpace.
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- Detection of novel reactive metabolites of trazodone: evidence for CYP2D6-mediated bioactivation of m-chlorophenylpiperazine. (n.d.). PubMed.
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avoiding false positives with 1-(2,5-dichlorophenyl)piperazine dihydrochloride in HTS.
Welcome to the technical support guide for navigating challenges with 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP) and related compounds in High-Throughput Screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and mitigate false positives, ensuring the integrity of your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2,5-dichlorophenyl)piperazine (DCPP) and why is it a concern in HTS?
A: 1-(2,5-dichlorophenyl)piperazine, often used as a dihydrochloride salt, is a chemical compound belonging to the phenylpiperazine class. While phenylpiperazines are scaffolds for many CNS-active drugs targeting serotonin and dopamine receptors, DCPP itself can be a problematic actor in HTS campaigns.[1][2] The primary concern is its propensity to act as a "frequent hitter" or Pan-Assay Interference Compound (PAIN).[3] This means it can appear as an active compound in numerous, unrelated assays, not through specific interaction with the biological target, but by interfering with the assay technology itself.[4][5] Pursuing such false positives can lead to a significant waste of time and resources.[6]
Q2: What are the primary mechanisms by which DCPP might cause false positives?
A: False positives from compounds like DCPP typically arise from several non-specific mechanisms:[5][7]
-
Compound Aggregation: At certain concentrations in aqueous assay buffers, DCPP and similar molecules can form colloidal aggregates.[8] These aggregates can sequester and denature the target protein, leading to non-specific inhibition that appears as a genuine hit.[8][9] This is one of the most common sources of false positives in HTS.[9]
-
Interference with Detection Technology: DCPP may directly interfere with the assay's readout system. For example, it might possess intrinsic fluorescence or act as a quencher in fluorescence-based assays (e.g., FRET, FP).[3][10] It could also inhibit reporter enzymes like luciferase, a common component in many cell-based and biochemical assays.[4]
-
Chemical Reactivity: Some compounds can be chemically reactive, modifying target proteins covalently through mechanisms like redox cycling.[3][5] While less specifically documented for DCPP, this remains a potential mechanism for assay interference.
Q3: How can I quickly assess if my hits involving a DCPP-like scaffold are potential false positives?
A: A rapid initial assessment involves several key checks:
-
Review the Dose-Response Curve (DRC): Look for unusually steep Hill slopes (a coefficient >1.5) or curves that do not reach a 100% inhibition plateau. These can be indicators of non-specific mechanisms like aggregation.[3]
-
Check for Promiscuity: Cross-reference your hit against historical screening data or public databases. If the compound has been active against multiple, unrelated targets, it is highly likely to be a frequent hitter.
-
Assess Structure-Activity Relationship (SAR): If you have tested analogs, evaluate the SAR. An unusually flat SAR, where minor structural modifications have little impact on activity, can suggest a non-specific mode of action.[11]
Q4: Are certain assay technologies more susceptible to interference from DCPP?
A: Yes. While no technology is immune, some are more vulnerable to specific interference mechanisms.
-
Fluorescence-Based Assays: Assays relying on fluorescence intensity, polarization (FP), or resonance energy transfer (FRET) are susceptible to compounds that are autofluorescent or act as quenchers.[10][11]
-
Luciferase Reporter Assays: These are highly prone to interference from compounds that directly inhibit the luciferase enzyme, leading to a false signal decrease (in inhibition assays) or increase (in activation assays).[4][5]
-
Biochemical Assays without Detergent: Assays run in low-detergent or detergent-free buffers are more likely to produce false positives due to compound aggregation.[3][8]
In-Depth Troubleshooting Guides
These guides provide systematic workflows to diagnose and eliminate false positives attributed to compounds like DCPP.
Guide 1: The Hit Triage & Confirmation Workflow
The goal of hit triage is to efficiently filter out artifactual hits early in the process.[3][10] This workflow provides a structured approach from initial hit identification to confident validation.
Methodology:
-
Step 1: Initial Data Review:
-
Action: Scrutinize the dose-response curve from the primary screen. Check for a standard sigmoidal shape and a Hill slope near 1.0.[3]
-
Causality: Non-stoichiometric inhibition, often caused by aggregation, frequently results in very steep, cooperative-looking curves.[3] A shallow or incomplete curve may indicate weak activity or solubility issues.
-
-
Step 2: Confirmatory Screen:
-
Action: Re-test the hit compound from a freshly prepared stock solution or newly purchased powder in the primary assay.[12]
-
Causality: This step is crucial to rule out errors from compound degradation, precipitation in the stock solution, or plate handling artifacts from the original screen.
-
-
Step 3: Orthogonal Assay:
-
Action: Test the compound in an assay that measures the same biological endpoint but uses a different detection technology.[12][13] For example, if your primary screen was a luminescence-based kinase assay measuring ATP consumption, an orthogonal assay could be a fluorescence polarization assay measuring phosphopeptide formation.[12]
-
Causality: If the compound is truly active against the target, its activity should be independent of the detection method.[4] A loss of activity in the orthogonal assay strongly suggests the compound was interfering with the primary assay's specific technology.[14]
-
-
Step 4: Biophysical Validation:
-
Action: Use a label-free biophysical method to confirm direct binding between the compound and the target protein. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).[3][15]
-
Causality: These methods provide direct evidence of a physical interaction, which is the hallmark of a specific inhibitor. They are less susceptible to the artifacts that plague many biochemical assays.[11] A lack of binding is definitive proof of a false positive from the primary screen.
-
-
Step 5: Counterscreens:
-
Action: If orthogonal assay results are discordant, run specific counterscreens. For a luciferase-based primary assay, test the compound directly against the luciferase enzyme. For fluorescence assays, measure the compound's intrinsic fluorescence at the assay's excitation/emission wavelengths.[11]
-
Causality: Counterscreens directly test the hypothesis of assay interference. A positive result in a counterscreen explains the false positive in the primary assay.[4]
-
Guide 2: Detecting and Mitigating Compound Aggregation
Aggregation is a primary cause of non-specific inhibition.[8] This guide focuses on methods to identify and control for it.
Experimental Protocols:
-
Detergent Test:
-
Protocol: Re-run the dose-response curve in the presence of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100).
-
Interpretation: Colloidal aggregation is sensitive to detergents. A significant rightward shift (increase) in the IC50 value in the presence of detergent is a strong indicator that the compound's activity is aggregation-based.[3] True inhibitors should show little to no change in potency.
-
Causality: Detergents disrupt the formation of colloidal aggregates, releasing the sequestered enzyme and restoring its activity.
-
-
Enzyme Concentration Test:
-
Protocol: Measure the compound's IC50 at two different enzyme concentrations (e.g., 1x and 10x).
-
Interpretation: The IC50 of a true, stoichiometric inhibitor should be independent of the enzyme concentration. In contrast, the apparent IC50 of an aggregator will increase linearly with the enzyme concentration.[3]
-
Causality: Aggregators act by sequestering the enzyme in a non-stoichiometric fashion. More enzyme requires more aggregator to achieve the same level of apparent inhibition, thus shifting the IC50.
-
-
Biophysical Detection of Aggregates:
-
Dynamic Light Scattering (DLS): This is a gold-standard method for detecting particles in solution.[8][16]
-
Protocol: Prepare the compound at a concentration where inhibition was observed (e.g., 10x IC50) in the final assay buffer. Analyze the sample using a DLS instrument.
-
Interpretation: The absence of particles or the presence of only small monomeric species (< 2 nm) suggests the compound is not aggregating. The detection of large particles (typically >100 nm) confirms aggregation.[8]
-
-
Surface Plasmon Resonance (SPR): SPR can detect non-specific binding characteristic of aggregates.[9]
-
Protocol: Immobilize the target protein on an SPR sensor chip and flow the compound over the surface.
-
Interpretation: True binders show concentration-dependent binding that fits a 1:1 or other stoichiometric binding model. Aggregators often produce a "super-stoichiometric" response that does not fit a simple binding model and may show slow dissociation kinetics.[8]
-
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄Cl₄N₂ | |
| Molecular Weight | 304.04 g/mol | [17] |
| Form | Solid | |
| InChIKey | CYCGXYKRUBKWHT-UHFFFAOYSA-N | [17] |
| PubChem CID | 2758187 | [17] |
Table 2: Comparison of Key Validation Techniques
| Technique | Principle | Throughput | Information Gained | Key Advantage for DCPP Triage |
| Orthogonal Assay | Different detection method for the same biological activity.[13] | High | Confirms on-target activity, flags technology interference. | Rules out readout-specific artifacts (e.g., luciferase inhibition).[4] |
| Detergent Test | Disruption of colloidal aggregates by non-ionic detergents.[3] | High | Identifies aggregation-based inhibitors. | Simple, direct, and highly indicative of aggregation mechanism. |
| Dynamic Light Scattering (DLS) | Measures particle size distribution via light scattering.[16] | Medium | Directly detects the presence and size of aggregates.[8] | Definitive physical evidence of aggregation in assay buffer. |
| Surface Plasmon Resonance (SPR) | Measures mass changes on a sensor surface to detect binding.[15] | Low-Medium | Confirms direct target binding; provides affinity/kinetics. | Gold standard for confirming a specific drug-target interaction.[11] |
References
-
Sykes Analytical Services. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. Published by the National Institutes of Health. [Link]
-
Gashaw, H., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Published by the National Institutes of Health. [Link]
-
Jahchan, N. S., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Published by the National Center for Biotechnology Information. [Link]
-
Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
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CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. [Link]
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Dahlin, J. L., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Published by the National Institutes of Health. [Link]
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Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]
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Eurofins DiscoverX. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
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AXXAM. (n.d.). From gene to validated and qualified hits. [Link]
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An, F., & Kuenemann, M. A. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Published by the National Institutes of Health. [Link]
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Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]
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An, F., & Kuenemann, M. A. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. [Link]
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Allen, S. J., et al. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Scribd. (n.d.). Strategies for Effective Hit Finding. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. PubChem Compound Database. [Link]
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Kaplan, J. M., et al. (1998). Serotonin Receptors in the Caudal Brainstem Are Necessary and Sufficient for the Anorectic Effect of Peripherally Administered mCPP. Psychopharmacology, 139(1-2), 89-96. [Link]
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Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. [Link]
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Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link]
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Svenningsson, P., et al. (2002). DARPP-32 mediates serotonergic neurotransmission in the forebrain. Proceedings of the National Academy of Sciences, 99(5), 3188-3193. [Link]
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Stahl, S. M. (2025). Dopamine/Serotonin Receptor Targets for Psychosis & Mood. YouTube. [Link]
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Svenningsson, P., et al. (2002). DARPP-32 mediates serotonergic neurotransmission in the forebrain. PubMed. [Link]
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MDPI. (2022). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. International Journal of Molecular Sciences. [Link]
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Technical Support Center: Enhancing Experimental Reproducibility with 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP)
Welcome to the technical support center for 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing DCPP to improve data reproducibility in your experiments. Here, we address common challenges and provide troubleshooting solutions to ensure the reliability and validity of your results when studying the serotonergic system.
The core principle of this guide is that enhanced data reproducibility is not an inherent property of any single compound, but rather the result of rigorous experimental design, meticulous execution, and a thorough understanding of the pharmacological tool being used. DCPP, as a well-characterized serotonin receptor agonist, can be a powerful tool for achieving reproducible results when its properties and potential for variability are properly managed.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCPP) and what is its primary mechanism of action?
A1: this compound is a chemical compound from the phenylpiperazine family. It is primarily known as a serotonin receptor agonist, with a notable affinity for the 5-HT2C receptor subtype. Upon binding, DCPP activates the 5-HT2C receptor, which is a G-protein-coupled receptor (GPCR). This activation primarily initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), modulating a variety of cellular responses.[1]
Q2: How does using a well-characterized compound like DCPP contribute to data reproducibility?
A2: Data reproducibility is a cornerstone of scientific validity. Using a well-characterized compound like DCPP helps to reduce variability in a number of ways. Firstly, its known receptor binding profile allows for more targeted experimental design, minimizing unexpected off-target effects that could confound results. Secondly, understanding its stability and solubility properties ensures consistent dosing and bioavailability. By being aware of potential issues such as receptor desensitization and having established protocols for its use, researchers can better control for variables that might otherwise lead to inconsistent outcomes. Ultimately, the consistent use of a well-understood pharmacological tool across different experiments and even different labs can significantly enhance the ability to reproduce findings.
Q3: What are the critical quality control parameters to consider for DCPP to ensure experimental consistency?
A3: To ensure the quality and consistency of your experiments, it is crucial to verify the following for your DCPP supply:
-
Purity: The purity of the compound should be confirmed, typically via methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to ensure that observed effects are not due to contaminants.
-
Identity: The identity of the compound should be verified, for example, through Nuclear Magnetic Resonance (NMR) spectroscopy or MS, to confirm you are using the correct molecule.
-
Solubility and Stability: The solubility of DCPP in your chosen vehicle should be determined to ensure complete dissolution and accurate concentration. The stability of your stock solutions should also be assessed over time and under your storage conditions to prevent degradation.[2]
Q4: What are the known off-target effects of DCPP and how can they be mitigated?
A4: While DCPP has a known affinity for the 5-HT2C receptor, like many phenylpiperazine compounds, it may also interact with other serotonin receptor subtypes and potentially dopamine receptors, such as D2 and D3.[3] To mitigate these off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the dose-response curve for your specific assay and use a concentration that elicits a response at the target receptor with minimal engagement of off-target receptors.
-
Employ selective antagonists: In some experimental setups, you can use selective antagonists for potential off-target receptors to confirm that the observed effect is mediated by the 5-HT2C receptor.
-
Utilize knockout models: In animal studies, using knockout animals for the 5-HT2C receptor can definitively determine if the effects of DCPP are on-target.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with DCPP.
In Vitro Assay Troubleshooting
Problem 1: High variability between replicate wells in a cell-based assay.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique to improve accuracy.
-
-
Possible Cause 2: "Edge effects" in microplates.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to create a humidity barrier.
-
-
Possible Cause 3: DCPP precipitation in media.
-
Solution: Visually inspect your DCPP-containing media under a microscope for any signs of precipitation. If observed, you may need to adjust the vehicle or the final concentration of the solvent. Consider preparing fresh dilutions for each experiment.
-
Problem 2: Diminished or no response to DCPP after repeated applications (Agonist-Induced Desensitization).
-
Possible Cause: Receptor desensitization and internalization.
-
Solution: 5-HT2C receptors, like many GPCRs, can undergo desensitization upon prolonged or repeated exposure to an agonist.[4] To address this:
-
Time-course experiments: Conduct time-course experiments to determine the optimal incubation time for your assay before significant desensitization occurs.
-
Washout steps: If your experimental design allows, include washout steps to allow for receptor resensitization.
-
Lower agonist concentration: Use the lowest concentration of DCPP that gives a robust response to minimize the rate of desensitization.
-
-
In Vivo Assay Troubleshooting
Problem 1: Inconsistent behavioral effects in animal studies.
-
Possible Cause 1: Variability in drug administration.
-
Solution: Ensure accurate and consistent administration of DCPP. For intraperitoneal (IP) or subcutaneous (SC) injections, use a consistent injection site and technique. For oral gavage, ensure the compound is properly delivered to the stomach.
-
-
Possible Cause 2: Stress-induced behavioral changes.
-
Solution: Acclimate animals to the experimental procedures and environment to minimize stress. Handle animals consistently and minimize noise and other disturbances in the animal facility.
-
-
Possible Cause 3: Pharmacokinetic variability.
-
Solution: Factors such as age, sex, and strain of the animal can influence the absorption, distribution, metabolism, and excretion (ADME) of DCPP. Be consistent with these parameters in your experimental cohorts. Consider conducting pilot pharmacokinetic studies to determine the time to maximum concentration (Cmax) and the half-life of DCPP in your specific animal model to inform the timing of your behavioral assessments.
-
Experimental Protocols and Workflows
To promote reproducibility, it is essential to follow standardized and well-documented protocols.
Standard Operating Procedure (SOP) for DCPP Stock Solution Preparation
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
-
Materials:
-
This compound (powder form)
-
Appropriate solvent (e.g., sterile water, DMSO, or saline)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
-
-
Procedure:
-
Tare the analytical balance with a sterile weighing boat or paper.
-
Carefully weigh the desired amount of DCPP powder.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the DCPP is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Workflow for a Cell-Based Calcium Flux Assay
This assay measures the activation of the Gq/11 pathway by DCPP through the mobilization of intracellular calcium.
Caption: Workflow for a cell-based calcium flux assay to measure DCPP activity.
Establishing a Self-Validating In Vivo Behavioral Experiment
A self-validating experiment incorporates controls that confirm the experiment is working as expected.
Caption: Design for a self-validating in vivo behavioral experiment using DCPP.
Data Presentation
The following table summarizes representative binding affinities (Ki values) for phenylpiperazine compounds at various serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Receptor | 1-(2,5-dichlorophenyl)piperazine (DCPP) Ki (nM) | 1-(2,3-dichlorophenyl)piperazine Ki (nM) |
| Serotonin 5-HT2C | High Affinity (Expected) | ~10-50 |
| Serotonin 5-HT2A | Moderate Affinity | ~50-200 |
| Serotonin 5-HT1A | Lower Affinity | >500 |
| Dopamine D2 | Moderate to Low Affinity | ~93.3 |
| Dopamine D3 | Moderate Affinity | ~0.7 |
Note: Specific Ki values for DCPP can vary depending on the experimental conditions and radioligand used. The values for 1-(2,3-dichlorophenyl)piperazine are provided for comparison and are indicative of the general binding profile of dichlorophenylpiperazines.
References
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (1988). The analysis of dose-response curves--a practical approach. British journal of clinical pharmacology, 25(4), 513–517. [Link]
-
Patsnap. (2024). What are 5-HT2C receptor agonists and how do they work? Patsnap Synapse. [Link]
-
ibidi. (n.d.). Positive/Negative Control for Tube Formation Experiments - FAQ. ibidi. [Link]
-
Sittampalam, G. S., et al. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Reitz, A. B., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of medicinal chemistry, 48(3), 893–904. [Link]
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Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]
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Rockland Immunochemicals. (2021). Positive and Negative Controls. Rockland Immunochemicals Inc. [Link]
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Michel, M. C., & Hegener, O. (2020). Agonist-induced desensitisation of β3-adrenoceptors: Where, when, and how?. British journal of pharmacology, 177(14), 3165–3175. [Link]
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Wikipedia. (2023). 2,3-Dichlorophenylpiperazine. In Wikipedia. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Maglione, M., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PloS one, 13(8), e0203137. [Link]
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News-Medical.Net. (2024). What control types are used in scientific discovery? News-Medical.Net. [Link]
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Michel, M. C., & Hegener, O. (2020). Agonist-induced desensitisation of β3 -adrenoceptors: Where, when, and how?. British journal of pharmacology, 177(14), 3165–3175. [Link]
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Canal, C. E., et al. (2013). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. The Journal of pharmacology and experimental therapeutics, 344(1), 137–146. [Link]
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Smialowska, M., et al. (2001). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Polish journal of pharmacology, 53(4), 339–345. [Link]
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College for Adult Learning. (n.d.). Standard Operating Procedure. College for Adult Learning. [Link]
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Cservenák, M., et al. (2024). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British journal of pharmacology, 10.1111/bph.17302. Advance online publication. [Link]
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Peng, Y., et al. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719–730.e14. [Link]
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Gancarz, A. M., & Ragnauth, A. (2017). Translational In Vivo Assays in Behavioral Biology. Current protocols in pharmacology, 77, 5.70.1–5.70.20. [Link]
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Pupo, A. S., & Minneman, K. P. (2019). Adrenoceptor Desensitization: Current Understanding of Mechanisms. Molecular pharmacology, 95(3), 296–306. [Link]
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Hardy, A., et al. (2015). Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity. Journal of biomolecular screening, 20(4), 527–534. [Link]
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Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in big data, 2, 20. [Link]
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Campbell, U. C., et al. (2007). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Behavioural pharmacology, 18(4), 289–302. [Link]
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Kumar, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of biomolecular structure & dynamics, 40(8), 3469–3485. [Link]
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Schmid, I., et al. (2012). How to develop a Standard Operating Procedure for sorting unfixed cells. Methods (San Diego, Calif.), 57(3), 392–397. [Link]
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Schmid, I., et al. (2012). How to develop a standard operating procedure for sorting unfixed cells. Methods (San Diego, Calif.), 57(3), 392–397. [Link]
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Technical Support Center: Forced Degradation Studies of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-(2,5-dichlorophenyl)piperazine dihydrochloride. It is designed to move beyond simple protocols, offering insights into the rationale behind experimental choices and providing robust troubleshooting strategies for common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental "what" and "why" of performing a forced degradation study on this specific active pharmaceutical ingredient (API).
Q1: What is the primary objective of a forced degradation study for this compound?
A forced degradation or "stress testing" study is a regulatory requirement and a scientific necessity in drug development.[1] Its core purpose is to intentionally degrade the API under conditions more severe than accelerated stability testing.[2] For this compound, the key objectives are:
-
To Develop a Stability-Indicating Method: The primary goal is to generate likely degradation products. These products are then used to develop and validate a robust analytical method (typically HPLC) that can separate the parent drug from all significant degradants, ensuring the method is "stability-indicating."[1]
-
To Elucidate Degradation Pathways: By understanding how the molecule breaks down under various stresses (e.g., acid, base, oxidation, light, heat), we can predict its long-term stability and identify its most labile parts.[3]
-
To Inform Formulation and Packaging Development: Knowledge of sensitivities—for example, to light or oxidation—guides the selection of appropriate excipients and protective packaging to ensure the drug product remains safe and effective throughout its shelf life.[1]
-
To Characterize Potential Impurities: The studies help in the identification and characterization of degradation products that might appear in the final drug product during its shelf life.
Q2: According to regulatory guidelines, what are the mandatory stress conditions to be applied?
The internationally recognized guideline for stability testing is ICH Q1A(R2).[4][5][6] This guideline mandates that the API be subjected to a variety of stress conditions to assess its intrinsic stability. The standard set of conditions includes:
-
Hydrolysis: Testing across a range of pH values, typically in acidic, neutral, and basic solutions.
-
Oxidation: Using a common oxidizing agent, such as hydrogen peroxide.
-
Photolysis: Exposing the drug substance to a combination of UV and visible light, as detailed in ICH Q1B.[6]
-
Thermal Degradation: Subjecting the solid API and/or solutions to elevated temperatures.
Q3: What are the most probable degradation pathways for this compound?
While specific experimental data for this molecule is not publicly available, we can infer likely degradation pathways based on its chemical structure, which features a piperazine ring and a dichlorophenyl group.
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation. Studies on similar piperazine-containing molecules show that oxidation can lead to the formation of N-oxides or ring-opening products.[7] Common oxidative degradation products of the parent piperazine molecule include 2-oxopiperazine (OPZ) and N-formylpiperazine (FPZ).[8][9]
-
N-Dealkylation: The bond between the piperazine nitrogen and the dichlorophenyl ring could be a point of cleavage, a common metabolic and degradative pathway for many arylpiperazine drugs.[10][11] This would yield two primary degradants: piperazine and 1,4-dichlorobenzene.
-
Photodegradation of the Dichlorophenyl Group: Chlorinated aromatic rings are known to be susceptible to photodegradation.[12][13] Under UV light, dechlorination or the formation of phenolic compounds could occur. Therefore, rigorous photostability testing is critical for this molecule.
-
Thermal Degradation: At high temperatures, piperazine and its derivatives can undergo complex degradation, including ring opening and the formation of products like N-formylpiperazine and ethylenediamine.[14][15]
Q4: How much degradation is considered sufficient for the study?
The goal is not to completely destroy the drug but to generate enough of the primary degradation products to be detected and resolved by the analytical method. A target degradation of 10-20% is generally considered appropriate.[3][16] Degradation below 5% may not be sufficient to demonstrate method specificity, while extensive degradation (>50%) can lead to the formation of secondary and tertiary degradants, complicating the analysis and the identification of primary pathways.[16]
Q5: What is "mass balance" and why is it a critical parameter?
Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the drug substance after degradation. In an ideal scenario, the sum of the assay value of the remaining parent drug and the amounts of all quantified degradation products should equal the initial amount of the drug. A good mass balance (typically 95-105%) demonstrates that the analytical method is capable of detecting all major degradation products and that no significant amounts of non-chromophoric or volatile degradants are being formed. Poor mass balance can indicate issues such as co-eluting peaks, degradants with no UV absorption, or the formation of insoluble or volatile products.
Section 2: Experimental Protocols & Workflow
This section provides detailed, step-by-step starting protocols for the forced degradation of this compound. Note: These are starting points and must be optimized based on the observed stability of the molecule.
Overall Experimental Workflow
The logical flow of a forced degradation study is critical for ensuring comprehensive and interpretable results.
Caption: Logical flow for troubleshooting poor HPLC peak separation.
Section 4: Summary of Recommended Stress Conditions
This table summarizes the recommended starting conditions for the forced degradation study.
| Stress Condition | Reagent / Parameter | Temperature | Duration | Rationale & Potential Products |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80°C | 24 - 72 hours | Test stability of the molecule at low pH. |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80°C | 24 - 72 hours | Test stability of the molecule at high pH. |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Targets the piperazine nitrogens. [7][8]Potential products: N-oxides, ring-opened species. |
| Thermal (Solid) | Dry Heat | 80°C | 5 days | Assesses intrinsic stability of the solid API. |
| Thermal (Solution) | API in Solvent | 80°C | 72 hours | Assesses stability in solution at elevated temperature. |
| Photolysis | ICH Q1B Light Source | Ambient | Per ICH Q1B | Targets the dichlorophenyl ring. [12]Potential products: Dechlorinated or hydroxylated species. |
References
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.Journal of Environmental Chemical Engineering.
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.ECA Academy.
- Oxidative degradation of piperazine in the absorption of carbon dioxide.University of Regina.
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.SlideShare.
- Q1A (R2) A deep dive in Stability Studies.YouTube.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products.European Medicines Agency.
- ICH Q1A (R2) Stability testing of new drug substances and drug products.European Medicines Agency.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Thermal degradation of piperazine and its structural analogs.
- Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.PubMed.
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.Zenodo.
- Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight.
- Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural W
- N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A Review: Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review.Biomedical Journal of Scientific & Technical Research.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.PubMed.
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- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Synthesis of 1-(2,5-dichlorophenyl)piperazine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs). As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions to ensure the integrity of your synthesis and the purity of your final product.
Troubleshooting Guide: Identifying and Mitigating Impurities
This section addresses specific issues you may encounter during the synthesis and analysis of this compound.
Q1: I'm observing unexpected peaks in my HPLC analysis of the final product. What are the likely impurities and how can I identify them?
Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) analysis can arise from several sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
2,5-dichloroaniline
-
bis(2-chloroethyl)amine
-
-
Positional Isomers:
-
Over-alkylation or Dimerization Products:
-
1,4-bis(2,5-dichlorophenyl)piperazine
-
-
Degradation Products:
-
Oxidative degradation products can form if the reaction is exposed to air at high temperatures.
-
Workflow for Impurity Identification:
A systematic approach is crucial for identifying unknown impurities. We recommend the following workflow:
Caption: A logical workflow for identifying unknown impurities.
Step-by-Step Protocol: HPLC-UV Analysis
High-performance liquid chromatography with UV detection is a standard method for monitoring the purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150mm x 4.6mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase A | Acetonitrile | Common organic modifier. |
| Mobile Phase B | Phosphate buffer (e.g., 20mmol/L potassium dihydrogen phosphate, pH 6.3) | Buffering agent to ensure consistent peak shapes. |
| Gradient Elution | A gradient of Mobile Phase A and B | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 254 nm or 257 nm[4] | Wavelength at which the aromatic ring of the molecule absorbs UV light. |
| Column Temperature | 30°C[4] | Maintains consistent retention times. |
Q2: My reaction yield is consistently low. What are the critical process parameters I should investigate?
Low yields can often be traced back to suboptimal reaction conditions or the presence of impurities that interfere with the primary reaction pathway.
Key Parameters to Optimize:
-
Reaction Temperature: The cyclization reaction between 2,5-dichloroaniline and bis(2-chloroethyl)amine hydrochloride typically requires elevated temperatures, often in the range of 120°C to 220°C.[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat may promote the formation of degradation products.
-
Molar Ratio of Reactants: The stoichiometry of the reactants is critical. An excess of either the aniline or the bis(2-chloroethyl)amine can lead to the formation of side products. A mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl) amine hydrochloride between 1:0.8 and 1:2.0 has been reported in a similar synthesis.[1]
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and impurity profiles. High-boiling point aprotic solvents are often used.
-
Reaction Time: Monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) is essential to determine the optimal reaction time. Stopping the reaction prematurely will result in a low yield, while extending it unnecessarily may lead to increased impurity formation.
Troubleshooting Low Yields:
Caption: A systematic approach to troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q3: What is the most common synthetic route for this compound?
The most prevalent synthetic route involves the condensation reaction of a substituted aniline with a bis(haloethyl)amine.[5] Specifically, for 1-(2,5-dichlorophenyl)piperazine, this involves the reaction of 2,5-dichloroaniline with bis(2-chloroethyl)amine.[1][6]
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
This reaction is typically carried out at high temperatures and may be performed with or without a solvent. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.
Q4: Are there alternative synthetic strategies I can consider?
While the condensation of a dichlorophenylamine with a bis(haloethyl)amine is common, other methods exist for the synthesis of N-arylpiperazines. These include:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1,4-dichlorobenzene) and piperazine. This method is often used in discovery chemistry but may be less common in process chemistry due to the cost and potential for palladium contamination in the final product.[7]
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. Similar to the Buchwald-Hartwig reaction, concerns about residual metal catalysts can be a drawback for pharmaceutical applications.[7]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is often utilized in process chemistry due to its ease of execution.[7] It involves the reaction of an activated aryl halide with piperazine.
Q5: How can I effectively remove unreacted starting materials and byproducts from my final product?
Purification of the final product is critical to meet the stringent purity requirements for pharmaceutical intermediates.
Recommended Purification Techniques:
-
Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is crucial and should be determined experimentally. Protic solvents like methanol or a mixture of methanol and water have been used for the recrystallization of similar compounds.[1]
-
Acid-Base Extraction: Since 1-(2,5-dichlorophenyl)piperazine is a base, it can be separated from neutral or acidic impurities by performing an acid-base extraction. The basic product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it with an organic solvent.
-
Chromatography: For laboratory-scale purifications or for the removal of closely related impurities, column chromatography can be an effective method.
Step-by-Step Protocol: Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to induce crystallization. Cooling too rapidly can trap impurities within the crystal lattice.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
-
Patsnap. (n.d.). Preparation method of 1-(2, 3-dichlorophenyl) piperazine. Retrieved from [Link]
- Google Patents. (n.d.). US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]
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Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Bartolucci, G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 999. Retrieved from [Link]
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-dichlorophenyl)piperazine. Retrieved from [Link]
-
Venkatasai Life Sciences. (n.d.). 1-(2,5-dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]
-
SynZeal. (n.d.). 1-(2,4-Dichlorophenyl) Piperazine. Retrieved from [Link]
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Technical Support Center: Investigating CNS Side Effects of 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCIPP) In Vivo
Prepared by the Senior Application Scientist Team
Welcome, researchers, to our dedicated technical guide for investigating the in vivo central nervous system (CNS) side effects of 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCIPP). This document is structured as a dynamic troubleshooting resource, designed to anticipate challenges and provide scientifically-grounded solutions for your experiments. We will move beyond simple protocols to explain the causal relationships behind experimental design, ensuring your studies are robust, reproducible, and yield interpretable data.
Section 1: Foundational Knowledge & Mechanistic Insights (FAQs)
This section addresses the fundamental questions regarding DCIPP to provide a solid theoretical grounding for your experimental work.
Q1: What is this compound (DCIPP) and what is its primary role in CNS research?
1-(2,5-dichlorophenyl)piperazine is a chemical compound belonging to the arylpiperazine class, which is known for its psychoactive properties and interactions with neurotransmitter systems.[1][2] The dihydrochloride salt form is commonly used in research to improve solubility and stability.[3] Its significance in CNS research stems from its activity as a modulator of the serotonin system. Phenylpiperazine derivatives are versatile scaffolds used to design drugs targeting serotonin and dopamine receptors for conditions like psychosis or anxiety.[4] DCIPP, specifically, is investigated to understand the roles of specific serotonin receptor subtypes in behavior and to profile potential therapeutic candidates or tool compounds.
Q2: What is the established mechanism of action for DCIPP in the central nervous system?
The primary mechanism of action for many phenylpiperazine derivatives involves their interaction with serotonin (5-HT) receptors.[5][6] Research indicates that 1-(2,5-dichlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor.[5] Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately modulating neuronal excitability.
It is crucial to consider that, like related compounds such as m-chlorophenylpiperazine (mCPP), DCIPP may also exhibit affinity for other serotonin receptors or even serotonin transporters, which could add complexity to its in vivo profile.[7] Some arylpiperazines are also known to interact with dopamine D2 and D3 receptors.[4][8] Therefore, while 5-HT2C agonism is the primary hypothesis, researchers must remain open to observing effects mediated by other targets.
Q3: Based on its mechanism, what potential CNS side effects should be anticipated in vivo?
Given its action as a 5-HT2C agonist, a range of behavioral and physiological effects can be anticipated. Activation of 5-HT2C receptors is classically associated with:
-
Hypolocomotion: A reduction in spontaneous movement.[9]
-
Anxiogenic-like effects: An increase in anxiety-related behaviors in standard rodent models.
-
Anorectic effects: A suppression of appetite and food intake.
-
Cognitive Modulation: Potential impacts on learning and memory, which can be complex and task-dependent.[10]
-
Seizurogenic Potential: At higher doses, potent serotonergic agents can lower the seizure threshold.[11]
Experiments should be designed to capture this array of potential outcomes, from basic motor function to more complex cognitive and anxiety-related behaviors.
Section 2: Experimental Design & Core Protocols
A robust experimental design is the cornerstone of reproducible in vivo research. This section provides guidance on model selection and core behavioral assays.
Q4: Which animal model and strain are most appropriate for studying DCIPP's CNS effects?
Both mice and rats are suitable for behavioral pharmacology studies, and the choice often depends on the specific behavioral domain of interest.[12]
-
Rats: Are often superior for cognitive tasks like maze-learning and operant conditioning due to their larger size (making surgical procedures easier) and different cognitive processing. They also tend to be less aggressive in social situations.[12]
-
Mice: Offer significant advantages due to the wide availability of genetically modified strains, allowing for mechanistic studies (e.g., using 5-HT2C knockout mice to confirm the target). They are also more cost-effective for large-scale screening.
Strain Consideration: Outbred strains like Sprague-Dawley rats or CD-1 mice offer genetic heterogeneity, which can improve the generalizability of findings. Inbred strains like C57BL/6J mice or Fischer 344 rats provide high uniformity, reducing inter-animal variability, which is ideal for detecting subtle drug effects.[13] The choice of strain must be reported and kept consistent.
Q5: What are the essential behavioral assays for profiling the CNS side effects of DCIPP?
A battery of tests is required to build a comprehensive CNS profile.[14] Initial studies should always include measures of general health and motor function to rule out confounding factors like sedation or motor impairment before interpreting results from more complex cognitive or emotional tests.[15]
| Behavioral Domain | Recommended Assay | Primary Endpoint(s) Measured | Rationale/Interpretation |
| General Health & Sensorimotor Function | Functional Observational Battery (FOB) / Irwin Test | Posture, gait, tremor, reactivity, reflexes, autonomic signs | A critical first step to identify overt toxicity or sensorimotor deficits that could confound other behavioral tests.[14] |
| Locomotor Activity & Anxiety | Open Field Test (OFT) | Total distance traveled, rearing frequency, time in center vs. periphery | Measures spontaneous activity (hypolocomotion) and anxiety-like behavior (thigmotaxis, or wall-hugging). |
| Anxiety-like Behavior | Elevated Plus Maze (EPM) / Light-Dark Box | Time spent in open arms/light compartment, number of entries | Standard, validated tests for assessing anxiogenic or anxiolytic drug effects based on the conflict between exploration and aversion to open/bright spaces. |
| Cognitive Function | Novel Object Recognition (NOR) | Discrimination index (time exploring novel vs. familiar object) | Assesses recognition memory. A deficit could indicate cognitive impairment.[15] |
| Motor Coordination | Rotarod Test | Latency to fall from a rotating rod | Specifically tests motor coordination and balance. A deficit here confirms motor impairment as a primary effect. |
Detailed Protocol: The Open Field Test (OFT)
This protocol provides a self-validating workflow for assessing locomotor activity and anxiety-like behavior.
Objective: To quantify spontaneous locomotor activity and exploratory/anxiety-like behavior in rodents following administration of DCIPP or vehicle.
Materials:
-
Open field arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats), typically made of a non-porous material like Plexiglas.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., EthoVision, ANY-maze).
-
70% Ethanol for cleaning.
-
Low-level, indirect lighting (e.g., 20-30 lux) to encourage exploration.[16]
Procedure:
-
Acclimatization: House animals in the testing room for at least 1-2 hours before the experiment begins. This minimizes novelty-induced stress from the environment.
-
Drug Administration: Administer DCIPP or vehicle via the chosen route (e.g., intraperitoneal, oral gavage). Place the animal in a holding cage for the appropriate pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution to the CNS. This timing should be based on pharmacokinetic data if available.
-
Habituation (Crucial for Reproducibility): Do NOT habituate the animals to the test arena on a prior day. The test relies on the animal's response to a novel environment.
-
Test Initiation: Gently place the animal in the center of the arena. Placing it in a corner encourages thigmotaxis and can skew initial data.
-
Data Acquisition: Immediately start the video recording and tracking software. Record for a pre-determined duration (typically 10-30 minutes). The first 5 minutes are often analyzed separately as they reflect the highest novelty-induced anxiety and exploration.
-
Termination: Carefully remove the animal from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between animals. This is critical to remove olfactory cues (pheromones) that could influence the behavior of the next animal.[16]
Data Analysis:
-
Locomotion: Total distance traveled (cm), average velocity (cm/s).
-
Exploration: Number of vertical rears.
-
Anxiety-like Behavior: Time spent in the center zone vs. periphery, number of entries into the center zone.
Section 3: Troubleshooting Guide for In Vivo Experiments
Even with a perfect protocol, unexpected issues can arise. This guide addresses common problems in a "Problem -> Cause -> Solution" format.
Problem 1: High variability in baseline (vehicle-treated) animal behavior.
-
Probable Cause(s):
-
Environmental Stressors: Inconsistent lighting, sudden noises, or strong odors in the facility can dramatically alter rodent behavior.[15][16]
-
Inconsistent Handling: Rodents are sensitive to handling. Differences in how they are picked up and placed can induce stress and affect performance.[16]
-
Biological Rhythms: Testing at different times of the day ignores the animal's circadian rhythm. Mice are nocturnal and more active during their dark phase.[16]
-
Female Estrous Cycle: Hormonal fluctuations during the estrous cycle can significantly impact performance in behavioral assays, increasing variability in female cohorts.[16]
-
-
Recommended Solution(s):
-
Standardize the Environment: Ensure consistent lighting, temperature, and low background noise. Use a dedicated, quiet testing room. Forbid the use of scented soaps or perfumes by experimenters.[16]
-
Standardize Handling: Have a single, well-trained experimenter handle all animals for a given cohort, or ensure all experimenters use the exact same gentle handling technique.
-
Control for Circadian Rhythms: Conduct all testing at the same time of day.
-
Address Estrous Cycle: For female studies, either track the estrous cycle and test all animals in the same phase or randomize across phases and ensure the group size is large enough to absorb the variability. Alternatively, pilot studies can be conducted in males first.[16]
-
Problem 2: The compound shows no effect, even at doses expected to be active.
-
Probable Cause(s):
-
Poor Solubility/Vehicle Choice: The compound may be precipitating out of the vehicle solution, meaning the animal is not receiving the intended dose.
-
Pharmacokinetics (PK): The compound may be metabolized too quickly or fail to cross the blood-brain barrier (BBB) effectively.
-
Dose Selection: The selected dose may be too low to engage the target receptor sufficiently to produce a behavioral effect.
-
-
Recommended Solution(s):
-
Verify Formulation: After preparing the dosing solution, visually inspect it for precipitation. Run a quick solubility test. Consider using common vehicles like saline with 5% DMSO and 5% Tween-80 for poorly soluble compounds.
-
Conduct a Pilot PK Study: Measure plasma and brain concentrations of the compound at your chosen pre-treatment time to confirm CNS exposure.
-
Perform a Dose-Response Study: Test a range of doses (e.g., 1, 3, 10, 30 mg/kg) to identify the effective dose range. It is possible the effect only appears at higher concentrations.
-
Problem 3: Observed effects are contradictory to the expected mechanism (e.g., hyperactivity instead of expected hypoactivity).
-
Probable Cause(s):
-
Off-Target Effects: The compound may be interacting with other receptors that produce an opposing effect. For example, while 5-HT2C agonism is typically sedative, agonism at 5-HT2A or dopaminergic receptors could be stimulatory.
-
Biphasic Dose-Response: Some compounds exhibit one effect at low doses and the opposite effect at high doses due to engagement of different receptor populations or feedback mechanisms.
-
Metabolite Activity: The parent compound may be inactive, but a metabolite could be responsible for the observed effects and have a different pharmacological profile.[8]
-
-
Recommended Solution(s):
-
Pharmacological Blockade: Pre-treat animals with a selective antagonist for the suspected off-target receptor before administering DCIPP. If the unexpected effect is blocked, it confirms an off-target mechanism.
-
Expand the Dose-Response Curve: Test both lower and higher doses to check for a biphasic ("U-shaped") response curve.
-
Characterize Metabolites: If resources permit, identify the major metabolites and test their activity in vitro to see if they possess a different pharmacological profile.
-
Section 4: Visualizing Mechanisms and Workflows
Visual aids can clarify complex biological pathways and experimental processes.
Diagram 1: Simplified 5-HT2C Receptor Signaling Pathway
Caption: A logical workflow for a rigorous in vivo behavioral pharmacology experiment.
References
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Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. [Link]
-
PubMed. (n.d.). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. [Link]
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Springer Protocols. (2015). Optimal Guidelines for Monitoring and Maintaining Rodent Health for Behavioral Research: What's Right with My Rodent?[Link]
-
Maze Engineers - ConductScience. (2017). General Guide to Behavioral Testing in Mice. [Link]
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MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]
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PubMed Central (PMC). (n.d.). Rigor and Reproducibility in Rodent Behavioral Research. [Link]
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PubChem. (n.d.). This compound. [Link]
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Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link]
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PubMed. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. [Link]
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Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. [Link]
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PubChem. (n.d.). 1-(2,5-Dichlorophenyl)piperazine. [Link]
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PubMed Central (PMC). (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. [Link]
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PubMed. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. [Link]
-
Springer. (n.d.). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]
-
PubMed. (n.d.). CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology. [Link]
-
PubMed. (n.d.). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. [Link]
-
PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride. [Link]
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ResearchGate. (n.d.). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. [Link]
-
PubMed. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. [Link]
-
ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine...[Link]
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Technical Support Center: 1-(2,5-dichlorophenyl)piperazine (DCPP) Formulation for In Vivo Use
Welcome to the technical support center for the formulation of 1-(2,5-dichlorophenyl)piperazine (DCPP). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers and troubleshooting strategies for preparing DCPP for in vivo experiments. Ensuring a proper formulation is a critical first step for obtaining reliable and reproducible preclinical data.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(2,5-dichlorophenyl)piperazine (DCPP) that I should be aware of for formulation?
A1: Understanding the fundamental physicochemical properties of a compound is the cornerstone of developing a successful formulation.[1] DCPP is a dichlorinated phenylpiperazine derivative, and it is typically supplied as a hydrochloride (HCl) salt to improve its handling and aqueous solubility.[4] As a piperazine derivative, it is a weak base.[5][6]
Table 1: Physicochemical Profile of DCPP HCl and Related Analogs
| Property | Value / Description | Implication for Formulation |
|---|---|---|
| Chemical Form | Typically supplied as Hydrochloride (HCl) salt. | The HCl salt is preferred for its improved aqueous solubility and stability over the free base.[4] |
| Appearance | White to off-white solid. | Visual confirmation of complete dissolution is crucial. Any haze or particulates indicate a problem. |
| Aqueous Solubility | The HCl salt is expected to have some water solubility.[7][8] However, like many small molecules, it may be limited, especially at neutral pH. | Direct dissolution in saline or PBS may not be feasible at high concentrations. pH adjustment or the use of co-solvents is often necessary. |
| Organic Solubility | Soluble in DMSO and methanol.[7] | DMSO is an excellent solubilizing agent but its concentration must be limited in the final dosing solution due to potential toxicity.[9][10] |
| Chemical Class | Phenylpiperazine derivative; weak base. | The compound's solubility is pH-dependent. It will be more soluble at an acidic pH where the piperazine nitrogens are protonated.[5][6] |
Q2: What is the best starting vehicle for dissolving DCPP for in vivo use?
A2: There is no single "best" vehicle, as the optimal choice depends on the required dose, route of administration (e.g., IP, IV, PO), and the animal model. However, a tiered approach is recommended.
For a low dose (< 5 mg/kg), start with a simple aqueous vehicle:
-
0.9% Saline or 5% Dextrose in Water (D5W): Attempt to dissolve the DCPP HCl directly. Gentle warming (to 37-40°C) and vortexing can aid dissolution.
-
pH-adjusted Saline: If solubility is insufficient, lower the pH of the saline to ~4-5 with sterile HCl. Since DCPP is a weak base, this will increase the ionization and improve solubility. Always check the final pH to ensure it is within a physiologically tolerable range (typically pH 4-9 for parenteral routes).
For a high dose (> 5 mg/kg) or if aqueous solubility is poor, a multi-component vehicle is necessary. A common and effective starting point is a "Ternary" or "PEG/Tween" vehicle. A widely used example is:
-
10% DMSO / 40% PEG400 / 50% Saline or Water
This combination leverages the strong solubilizing power of DMSO for the initial stock, the co-solvency and viscosity of PEG400 to maintain stability, and an aqueous component for dilution to a tolerable final volume.[11]
Q3: Can I use DMSO for my in vivo DCPP formulation? What are the limitations?
A3: Yes, DMSO is an excellent solvent for DCPP and is frequently used to prepare high-concentration stock solutions.[7][9] However, pure DMSO should not be used as the final vehicle for injection. [10]
Key Limitations & Considerations:
-
Toxicity: DMSO has numerous biological effects, including anti-inflammatory and neurotoxic properties, which can confound experimental results.[9] High concentrations can cause hemolysis, local irritation, and systemic toxicity.[10]
-
Precipitation upon Injection: A drug dissolved in 100% DMSO will often precipitate rapidly when injected into the aqueous environment of the bloodstream or peritoneal cavity. This can lead to poor bioavailability and local tissue damage.
-
Recommended Limits: For intraperitoneal (IP) injections in mice, the final concentration of DMSO should ideally be kept below 10% , and many researchers aim for ≤5% to minimize off-target effects.[10][11] The LD50 for DMSO in mice via IP injection is approximately 6.2 ml/kg.[9][12]
Q4: How can I prepare a fully aqueous, parenteral formulation of DCPP, especially for higher doses?
A4: To avoid organic co-solvents like DMSO or ethanol, especially for sensitive experiments or chronic dosing studies, cyclodextrins are the gold standard for increasing aqueous solubility.[13][14][15]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used due to its high aqueous solubility and excellent safety profile; it is approved for parenteral use in humans.[13][16] Cyclodextrins have a hydrophilic exterior and a lipophilic inner cavity, allowing them to form water-soluble inclusion complexes with poorly soluble drug molecules.[14][17]
Step-by-Step Protocol for HP-β-CD Formulation:
-
Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of water.
-
Dissolution: Slowly add the DCPP HCl powder to the HP-β-CD solution while vortexing or stirring continuously.
-
Energy Input: Gentle heating (40-50°C) and/or sonication can significantly accelerate the formation of the inclusion complex and increase the amount of drug dissolved.
-
Equilibration: Allow the solution to stir at room temperature for several hours (or overnight) to ensure maximum complexation.
-
Filtration: Before injection, filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.
Troubleshooting Guide
Q5: My DCPP is not dissolving in my chosen vehicle. What should I do?
A5: This is a common challenge. Follow this systematic troubleshooting workflow to identify a solution.
// Nodes Start [label="Start: DCPP HCl Powder\n+ Chosen Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSalt [label="Q: Is it the HCl salt form?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HeatSonicate [label="Apply gentle heat (37-40°C)\nand/or sonicate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StillInsoluble1 [label="Still insoluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AdjustpH [label="Lower pH to 4-5\nwith dilute HCl", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; StillInsoluble2 [label="Still insoluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AddCosolvent [label="Prepare new vehicle with co-solvent\n(e.g., 5-10% DMSO, 20% PEG400)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; StillInsoluble3 [label="Still insoluble or need\nhigher concentration?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; UseCyclodextrin [label="Use a solubilizer:\n20-40% HP-β-CD in water", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Soluble & Clear Solution\nProceed to sterile filtration\nand in vivo study", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; UseFreeBase [label="Error: Using free base.\nSwitch to HCl salt for\nbetter aqueous solubility.", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF"];
// Edges Start -> CheckSalt; CheckSalt -> HeatSonicate [label="Yes"]; CheckSalt -> UseFreeBase [label="No"]; HeatSonicate -> StillInsoluble1; StillInsoluble1 -> AdjustpH [label="Yes"]; StillInsoluble1 -> Success [label="No"]; AdjustpH -> StillInsoluble2; StillInsoluble2 -> AddCosolvent [label="Yes"]; StillInsoluble2 -> Success [label="No"]; AddCosolvent -> StillInsoluble3; StillInsoluble3 -> UseCyclodextrin [label="Yes"]; StillInsoluble3 -> Success [label="No"]; UseCyclodextrin -> Success; } .enddot Caption: Troubleshooting workflow for DCPP dissolution issues.
Q6: My DCPP solution was clear initially but became cloudy or precipitated after dilution or sitting at room temperature. How can I fix this?
A6: This phenomenon is known as "falling out of solution" and typically occurs when a drug is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer. The solvent concentration drops, and the drug's solubility limit is exceeded.
Solutions:
-
Use a Co-solvent System: A vehicle containing a co-solvent like PEG400 or a surfactant like Tween 80 can help keep the drug in solution upon dilution. These excipients create a more favorable microenvironment for the drug. The 10% DMSO / 40% PEG400 / 50% Saline vehicle is designed specifically to prevent this.
-
Reverse the Order of Addition: When preparing a co-solvent vehicle, first mix the DMSO and PEG400. Dissolve the DCPP in this organic mixture completely. Then, slowly add the aqueous component (saline or water) to the organic stock solution while vortexing vigorously. This method, known as "precipitation by addition," can sometimes yield a stable, clear micro-emulsion or solution.
-
Switch to Cyclodextrins: Cyclodextrin-based formulations are true solutions and are far less prone to precipitation upon dilution, making them a more robust choice.[13][17]
Q7: I'm observing adverse effects in my animals (e.g., lethargy, ruffled fur, irritation at the injection site). Could the vehicle be the cause?
A7: Absolutely. It is imperative to run a vehicle-only control group in your experiments to differentiate between the effects of the drug and the effects of the formulation.
Common Causes of Vehicle-Related Toxicity:
-
High DMSO Concentration: As discussed, >10% DMSO can cause a range of adverse effects.[9][10]
-
pH Extremes: Injecting solutions with a pH outside the tolerable physiological range (below 4 or above 9) can cause pain, inflammation, and tissue necrosis at the injection site.
-
Osmolality: Highly hypertonic or hypotonic solutions can cause cell damage and pain. Try to formulate as close to isotonicity (~300 mOsm/kg) as possible, although this is often a secondary concern to solubility.
-
Surfactants: While useful, surfactants like Tween 80 or Solutol HS 15 can cause hypersensitivity reactions in some animals, especially with repeated IV dosing.
If you suspect vehicle toxicity, the best course of action is to reformulate using a more biocompatible system, such as a lower percentage of organic solvent or an HP-β-CD-based vehicle.
Detailed Protocol: Preparation of a 5 mg/mL DCPP Solution in a Co-Solvent Vehicle
This protocol is a robust starting point for achieving a moderate concentration suitable for many in vivo studies.
Target Formulation: 10% DMSO, 40% PEG400, 50% Sterile Saline (v/v/v)
Materials:
-
1-(2,5-dichlorophenyl)piperazine HCl (DCPP HCl)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile conical tubes and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate Volumes: For 1 mL of final formulation, you will need:
-
DMSO: 100 µL
-
PEG400: 400 µL
-
Saline: 500 µL
-
-
Weigh Compound: Weigh 5 mg of DCPP HCl powder and place it in a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Initial Dissolution: Add 100 µL of DMSO directly to the DCPP HCl powder. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. You should have a clear, concentrated stock solution.
-
Add Co-Solvent: Add 400 µL of PEG400 to the DMSO stock solution. Vortex again until the solution is homogeneous. The solution may become more viscous.
-
Dilute to Final Volume: Slowly, add the 500 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final Check: Inspect the final solution. It should be clear and free of any visible particulates.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense it into a new sterile tube. This is the final, ready-to-dose formulation.
-
Administration: Administer to animals promptly. Due to the potential for compounds to come out of solution over time, it is best practice to prepare formulations fresh on the day of dosing.
References
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
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Loftsson, T., & Duchêne, D. (2007). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. American Journal of Health-System Pharmacy, 64(1), 50-5. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Inclusion: How Hydroxypropyl-Beta-Cyclodextrin is Revolutionizing Drug Delivery. Available from: [Link]
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ResearchGate. How much DMSO is tolerable by the mice through IP injection?. Available from: [Link]
-
PubMed. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Available from: [Link]
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ResearchGate. What is the maximum allowable DMSO concentration for IP injection of mouse?. Available from: [Link]
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Defense Technical Information Center. Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice. Available from: [Link]
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PubMed Central. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]
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NIH. Study of Hydroxypropyl β-Cyclodextrin and Puerarin Inclusion Complexes Encapsulated in Sodium Alginate-Grafted 2-Acrylamido-2-Methyl-1-Propane Sulfonic Acid Hydrogels for Oral Controlled Drug Delivery. Available from: [Link]
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Galvao, J., et al. (2014). Biological actions of drug solvents. Revista Brasileira de Farmacognosia, 24(4), 384-391. Available from: [Link]
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PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
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Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-575. Available from: [Link]
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Europe PubMed Central. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Available from: [Link]
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medica@musc. Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. Available from: [Link]
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Charles River Laboratories. Why form & formulation should be embedded in early drug discovery. Available from: [Link]
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PubMed. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Available from: [Link]
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NIH. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. Available from: [Link]
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PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Available from: [Link]
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NIH. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available from: [Link]
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MDPI. Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. Available from: [Link]
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Pharmaffiliates. CAS No : 119438-13-0 | Product Name : 1-(2,5-Dichlorophenyl)piperazine Hydrochloride. Available from: [Link]
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PubMed. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available from: [Link]
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European Medicines Agency. Piperazine Summary Report (3). Available from: [Link]
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handling and safety precautions for 1-(2,5-dichlorophenyl)piperazine dihydrochloride
Welcome to the technical support guide for 1-(2,5-dichlorophenyl)piperazine dihydrochloride (CAS: 827614-47-1). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. It provides answers to frequently asked questions and troubleshoots common experimental challenges.
Technical Data Summary
For quick reference, the key physical, chemical, and safety properties of this compound are summarized below. Understanding these properties is the first step toward safe and effective handling.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄Cl₄N₂ | [1] |
| Molecular Weight | 304.04 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 243-248 °C | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Storage Conditions | Store in a dry, cool, well-ventilated place in a tightly closed container. | [3][5] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling and storage of this compound.
Q1: What is the correct Personal Protective Equipment (PPE) for handling this compound?
A1: Due to its classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is mandatory.[4]
-
Eye/Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] This is crucial to prevent airborne particles from causing serious eye irritation.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7] Ensure gloves are inspected before use and change them immediately if contamination occurs.[6] For larger quantities or when there is a risk of splashing, consider additional protective clothing.[6]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[7][8] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate particle filter should be used.[3][5]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] The dihydrochloride salt form can be hygroscopic (absorbs moisture from the air), similar to other amine salts.[9] Ingress of moisture can lead to clumping and may affect the compound's stability and weighing accuracy. Storing it locked up is also recommended.[7]
Q3: Are there any established occupational exposure limits (OELs) for this specific compound?
A3: Currently, specific OELs for this compound have not been established.[3][7] However, for the parent compound, Piperazine Dihydrochloride, the following limits are recognized and should be used as a conservative guideline:
-
NIOSH REL (10-hour TWA): 5 mg/m³[10]
-
ACGIH TLV (8-hour TWA): 5 mg/m³[10] These limits underscore the importance of handling the compound within a chemical fume hood to minimize airborne concentrations.
Q4: How should I dispose of waste containing this chemical?
A4: All waste materials, including empty containers and contaminated lab supplies, must be treated as hazardous waste.[11] Disposal should be conducted through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[3][12] Do not empty into drains or release into the environment.[6][8]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: The compound appears clumped or caked in the container. Is it still viable?
-
Causality: Clumping is a common sign of moisture absorption. As a dihydrochloride salt, the compound is susceptible to being hygroscopic.[9] While this does not necessarily mean the compound has degraded, it can make accurate weighing difficult and indicates improper storage.
-
Solution:
-
If the material is only slightly clumpy, it can often be broken up with a clean, dry spatula inside a fume hood.
-
To verify integrity for a sensitive experiment, consider running a quality control check (e.g., melting point, NMR) against a reference standard if available.
-
Prevention: Always store the compound in a desiccator, especially after opening the container for the first time, to protect it from ambient moisture. Ensure the container lid is sealed tightly immediately after use.
-
Issue 2: I need to weigh a very small amount (milligrams) of the powder, but I'm concerned about generating dust.
-
Causality: The compound is a respiratory irritant, and its fine particulate nature makes it easy to become airborne, posing an inhalation risk and leading to inaccurate measurements.[4][8]
-
Solution Protocol: Static-Free Weighing in a Controlled Environment
-
Workstation Setup: Perform all weighing operations inside a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Static Control: Use an anti-static gun or an ionized air blower to neutralize static electricity on the weighing vessel and spatula, which can cause powder to "jump."
-
Technique: Use a micro-spatula to transfer small amounts of the compound. Tap the spatula gently to release the powder rather than scraping it.
-
Weighing Paper: Avoid using glossy weighing paper, which can be prone to static. Anti-static weighing boats are a preferable alternative.
-
Tare and Re-weigh: Add the compound to a tared vial. This allows you to dissolve it directly in the same container, minimizing transfer loss and further dust generation.
-
Issue 3: The compound is not dissolving in my chosen solvent.
-
Causality: Solubility is a key physical property. While specific solubility data for this compound is not widely published, its dihydrochloride salt form suggests it will have higher solubility in polar protic solvents. It is likely soluble in water.[9]
-
Troubleshooting Steps:
-
Solvent Choice: If you are using a non-polar organic solvent, solubility will likely be poor. Attempt to dissolve it in water, methanol, or DMSO.
-
Gentle Heating: Gently warm the solution (e.g., to 40-50°C) to increase the rate of dissolution.
-
Sonication: Place the sample in an ultrasonic bath for 5-10 minutes. This can help break up aggregates and enhance dissolution.
-
pH Adjustment: If dissolving in an aqueous buffer, the pH may affect solubility. The dihydrochloride form is acidic; adjusting the pH may be necessary depending on the experimental requirements, but be aware this will convert it to the free-base form.
-
Mandatory Visualizations: Workflows
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for handling the compound from receipt to disposal.
Caption: Standard workflow for safe handling from receipt to disposal.
Emergency Response Protocol
This flowchart details the immediate actions required in the event of an accidental spill or personal exposure.
Caption: Immediate actions for spills and personal exposure incidents.
References
-
Georganics. 1-(4-CHLOROPHENYL)PIPERAZINE DIHYDROCHLORIDE Safety Data Sheet. [Link]
-
PubChem. This compound | C10H14Cl4N2. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. [Link]
-
PubChem. 1-(2,3-Dichlorophenyl)piperazine hydrochloride | C10H13Cl3N2. [Link]
-
OSHA. PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. [Link]
-
NJ Department of Health. PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. [Link]
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Technical Support Center: Managing Potential 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP) Cross-Reactivity in Immunoassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding potential immunoassay cross-reactivity with 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP). While direct literature on DCPP cross-reactivity is limited, its structural classification as a phenylpiperazine derivative warrants careful consideration, as other members of this class are known to interfere with certain immunoassays. This guide is designed to equip you with the foundational knowledge and practical steps to identify, troubleshoot, and mitigate potential cross-reactivity issues in your experiments.
The Challenge of Immunoassay Specificity
Immunoassays are powerful tools that leverage the specific binding between an antibody and its target antigen to quantify an analyte of interest. However, the specificity of this interaction is not always absolute. Cross-reactivity can occur when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte.[1][2] This can lead to inaccurate quantification, false-positive results, or a general loss of assay reliability.[3] The consequences of such inaccuracies can be significant, particularly in drug development and clinical diagnostics.
Several factors can contribute to immunoassay interference, including:
-
Structural Similarity of Analytes: Molecules with similar epitopes (the part of the antigen that the antibody recognizes) can compete with the target analyte for antibody binding sites.[1]
-
Matrix Effects: Components of the sample matrix (e.g., proteins, lipids) can non-specifically interact with assay components.
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in an immunoassay, causing interference.[1][2]
-
Drug Metabolites: The metabolic products of a drug can sometimes cross-react with antibodies designed to detect the parent compound or other substances.[2][4][5][6]
Understanding the Potential for DCPP Cross-Reactivity
1-(2,5-dichlorophenyl)piperazine (DCPP) is a chemical compound belonging to the phenylpiperazine class.[7][8] While DCPP itself is not a widely studied therapeutic agent, other phenylpiperazine derivatives are well-known psychoactive drugs or their metabolites. A notable example is meta-chlorophenylpiperazine (m-CPP), a major metabolite of the antidepressant trazodone.[4][5][9][10][11]
Numerous studies have documented the cross-reactivity of m-CPP in immunoassays, particularly in urine drug screens for amphetamines and MDMA (ecstasy).[4][5][9][12] This cross-reactivity is attributed to the structural resemblance between m-CPP and the target analytes of these assays. Given the structural similarities within the phenylpiperazine class, it is scientifically prudent to consider the possibility of DCPP exhibiting cross-reactivity in immunoassays designed to detect other phenylpiperazine-containing compounds or structurally related molecules.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a structured approach to troubleshooting potential DCPP cross-reactivity.
Q1: I am observing unexpectedly high or false-positive results in my immunoassay. Could DCPP be the cause?
Answer: It is possible. If your sample contains DCPP and the immunoassay is designed to detect a structurally similar compound, cross-reactivity could be the reason for your unexpected results. The first step is to systematically investigate this possibility.
Troubleshooting Steps:
-
Review the Assay's Specificity Data: Consult the manufacturer's package insert or technical data sheet for any known cross-reactants. While DCPP may not be listed, look for structurally similar compounds like other phenylpiperazine derivatives.
-
Analyze a DCPP-Spiked Sample: Prepare a sample matrix identical to your experimental samples but without the target analyte. Spike this "blank" matrix with a known concentration of DCPP and run it in your assay. A positive signal would strongly suggest cross-reactivity.
-
Perform a Serial Dilution: Dilute a sample showing the unexpected positive result and re-assay. If the results do not decrease linearly with the dilution factor, it may indicate the presence of interfering substances.[13]
Q2: How can I differentiate between a true positive signal for my target analyte and a false-positive signal from DCPP cross-reactivity?
Answer: Differentiating between a true positive and a cross-reactive signal requires a confirmatory analytical method that does not rely on antibody-antigen interactions.
Recommended Confirmatory Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These are considered the gold standard for confirmatory testing.[4][5] They separate compounds based on their physicochemical properties and identify them based on their unique mass-to-charge ratio, providing a much higher degree of specificity than immunoassays.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can also be used to separate and quantify the target analyte and DCPP, provided that appropriate reference standards are available.[14][15]
Q3: What strategies can I employ to minimize or eliminate DCPP cross-reactivity in my immunoassay?
Answer: If cross-reactivity is confirmed, several strategies can be implemented to mitigate its effects.
Mitigation Strategies:
| Strategy | Description | Considerations |
| Antibody Selection | The choice of antibodies is crucial. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[16] | If developing a new assay, screen multiple antibody clones for their specificity against DCPP and the target analyte. For commercial kits, you may be limited to the provided antibodies. |
| Sample Dilution | Diluting the sample can reduce the concentration of the interfering substance (DCPP) to a level below the assay's detection limit for that compound. | Ensure that the dilution does not also reduce the concentration of your target analyte below the assay's limit of quantification. Validate the assay for use with diluted samples. |
| Sample Pre-treatment | Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to separate the target analyte from interfering substances like DCPP before running the immunoassay. | This adds an extra step to your workflow and requires method development and validation to ensure that the target analyte is not lost during the extraction process. |
| Use of Blocking Agents | Adding blocking agents to the assay buffer can help to reduce non-specific binding. | Common blocking agents include bovine serum albumin (BSA) or commercially available heterophilic antibody blockers. |
Experimental Protocols for Investigating Cross-Reactivity
Here are detailed protocols for key experiments to assess and quantify potential DCPP cross-reactivity.
Protocol 1: Competitive Binding Assay to Determine Percent Cross-Reactivity
This protocol allows you to quantify the degree of cross-reactivity of DCPP in a competitive immunoassay format.
Materials:
-
Your immunoassay kit (antibodies, coated plates, detection reagents)
-
Target analyte standard
-
DCPP standard
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Standard Curves:
-
Create a standard curve for your target analyte according to the kit manufacturer's instructions.
-
In parallel, prepare a standard curve for DCPP using the same serial dilution concentrations as the target analyte.
-
-
Run the Assay:
-
Add the standards (both target analyte and DCPP) to the antibody-coated wells.
-
Add the enzyme-conjugated tracer or detection antibody.
-
Incubate and wash the plate as per the kit protocol.
-
Add the substrate and stop solution.
-
-
Read the Plate: Measure the absorbance or signal in each well using a microplate reader.
-
Data Analysis:
-
Plot the standard curves for both the target analyte and DCPP (signal vs. concentration).
-
Determine the concentration of the target analyte and DCPP that cause a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of DCPP) x 100
-
Protocol 2: Spike and Recovery Experiment
This experiment helps to determine if DCPP interferes with the detection of the target analyte in the sample matrix.
Materials:
-
Your sample matrix (e.g., serum, urine)
-
Target analyte standard
-
DCPP standard
-
Your immunoassay kit
Procedure:
-
Prepare Spiked Samples:
-
Take three aliquots of your sample matrix.
-
Aliquot 1 (Endogenous): Assay without any additions.
-
Aliquot 2 (Spiked Analyte): Spike with a known concentration of the target analyte.
-
Aliquot 3 (Spiked Analyte + DCPP): Spike with the same concentration of the target analyte as in Aliquot 2, and also add a known concentration of DCPP.
-
-
Run the Assay: Analyze all three aliquots using your immunoassay.
-
Data Analysis:
-
Calculate the concentration of the target analyte in each aliquot.
-
Calculate the percent recovery of the spiked analyte in the presence and absence of DCPP: % Recovery = [(Measured Concentration - Endogenous Concentration) / Spiked Concentration] x 100
-
A significant difference in % recovery between Aliquot 2 and Aliquot 3 indicates interference from DCPP.
-
Visualizing Immunoassay Interference and Troubleshooting
Mechanism of Competitive Immunoassay Interference
Caption: Competitive binding for an antibody between the target analyte and a cross-reactant like DCPP.
Troubleshooting Workflow for Suspected Cross-Reactivity
Caption: A step-by-step workflow for troubleshooting suspected immunoassay cross-reactivity.
References
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020-02-19). Gyros Protein Technologies. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Pathology, 62(7), 577-589. [Link]
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Can Trazodone (an antidepressant medication) cause false positives in drug tests?. (2023-11-13). GoodRx. [Link]
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Can trazodone (antidepressant) cause false positives on a urine drug screen?. (2023-08-14). Dr.Oracle. [Link]
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Trazodone Uses, Dosage, Side Effects & Warnings. (2024-01-01). Drugs.com. [Link]
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How to Detect and Solve Immunoassay Interference. (2015-10-01). AACC.org. [Link]
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Immunoassay | Sources of Interference & their Effects. (2020-02-25). ELGA LabWater. [Link]
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Cermakova, Z. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
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Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]
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Casavant, M. J., et al. (2011). The trazodone metabolite meta-chlorophenylpiperazine can cause false-positive urine amphetamine immunoassay results. Journal of analytical toxicology, 35(6), 364–368. [Link]
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(12), 1549–1559. [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014-12-09). Journal of Analytical Toxicology. [Link]
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Troubleshooting Immunoassays. Ansh Labs. [Link]
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Immunoassay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Rackow, A. R., & Knezevic, C. E. (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of analytical toxicology, 48(2), 126–129. [Link]
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False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2015). Journal of Analytical Toxicology, 39(1), 1-16. [Link]
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False-positive interferences of common urine drug screen immunoassays: a review. Semantic Scholar. [Link]
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Chen, L., et al. (2023). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology, 14, 1263884. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
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Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing. (2015). ResearchGate. [Link]
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Trazodone and Nefazodone. ResearchGate. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. (2019-10-02). PubMed. [Link]
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Trazodone. PubChem. [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. [Link]
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Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. ResearchGate. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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This compound. PubChem. [Link]
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Allosteric Inhibition and Pharmacochaperoning of the Serotonin Transporter by the Antidepressant Drugs Trazodone and Nefazodone. (2024-06-18). PubMed. [Link]
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A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
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Analytical Methods. Royal Society of Chemistry. [Link]
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Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. (2010). Clinical Chemistry, 56(8), 1269-1279. [Link]
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1-(2,5-Dichlorophenyl)piperazine. PubChem. [Link]
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1-(3,5-DICHLOROPHENYL)PIPERAZINE. gsrs.ncats.nih.gov. [Link]
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Validation & Comparative
A Comparative Guide to the Behavioral Effects of Phenylpiperazine Derivatives: 1-(2,5-dichlorophenyl)piperazine dihydrochloride vs. m-CPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the behavioral effects of two phenylpiperazine derivatives: 1-(2,5-dichlorophenyl)piperazine dihydrochloride (DCPP) and meta-chlorophenylpiperazine (m-CPP). While both compounds are structurally related and interact with serotonergic systems, the extent of their behavioral characterization in preclinical models differs significantly. This document synthesizes the available experimental data to offer a clear perspective on their known pharmacological profiles.
Introduction: Phenylpiperazines and Their Role in Neuroscience Research
Phenylpiperazine derivatives are a class of compounds that have been instrumental in probing the complexities of the central nervous system, particularly the serotonergic (5-HT) system. Their ability to bind to various serotonin receptor subtypes has made them valuable tools for dissecting the roles of these receptors in a range of physiological and pathological processes, including anxiety, depression, appetite, and motor control.
meta-Chlorophenylpiperazine (m-CPP) is a well-characterized phenylpiperazine that has been extensively studied for its potent and diverse behavioral effects. It is known to be a non-selective serotonin receptor agonist with a notable affinity for the 5-HT2C receptor subtype.[1][2]
1-(2,5-dichlorophenyl)piperazine (DCPP) , an isomer of other dichlorophenylpiperazine compounds, has received considerably less attention in the scientific literature regarding its specific in vivo behavioral effects. While some information exists on related dichlorophenylpiperazine derivatives, a direct and comprehensive behavioral comparison with m-CPP is hampered by the limited availability of published experimental data for the 2,5-dichloro isomer.
Pharmacological Profile: A Tale of Two Compounds
The behavioral effects of any compound are intrinsically linked to its receptor binding profile. The affinity and efficacy at various receptor subtypes dictate the downstream signaling cascades and ultimately, the observable behavioral outcomes.
meta-Chlorophenylpiperazine (m-CPP): A Broad-Spectrum Serotonergic Agonist
m-CPP is recognized for its promiscuous binding to a wide array of serotonin receptors. Its pharmacological actions are complex due to its interactions with multiple 5-HT receptor subtypes, often with opposing functional consequences.
Key Receptor Interactions of m-CPP:
-
5-HT2C Receptors: m-CPP exhibits high affinity for 5-HT2C receptors and acts as an agonist.[1][3] This interaction is believed to mediate many of its prominent behavioral effects, including anxiety and appetite suppression.[3][4]
-
5-HT1B Receptors: m-CPP also shows affinity for 5-HT1B receptors, and its effects on locomotor activity are thought to be influenced by its actions at this receptor subtype.[2][4]
-
Other 5-HT Receptors: m-CPP interacts with other serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT3, which contributes to its complex behavioral profile.[1][5]
The intricate interplay of m-CPP's activity at these various receptors results in a multifaceted behavioral signature.
1-(2,5-dichlorophenyl)piperazine (DCPP): An Underexplored Profile
In contrast to m-CPP, the receptor binding profile and functional activity of DCPP are not as extensively documented in publicly available literature. General information on dichlorophenylpiperazine derivatives suggests an affinity for serotonin receptors. For instance, the positional isomer 2,3-dichlorophenylpiperazine (2,3-DCPP) has been shown to act as a partial agonist at dopamine D2 and D3 receptors, while its activity at serotonin receptors is less clear.[6] It is plausible that the 2,5-dichloro substitution pattern influences receptor affinity and selectivity, but specific binding data for DCPP are scarce.
Comparative Behavioral Effects: An Evidence Gap
A direct, evidence-based comparison of the behavioral effects of DCPP and m-CPP is challenging due to the significant disparity in the volume of research conducted on each compound. The following sections detail the well-established behavioral effects of m-CPP, while highlighting the absence of corresponding data for DCPP.
Anxiety-Related Behaviors
m-CPP:
m-CPP is widely recognized for its anxiogenic (anxiety-producing) effects in both animal models and humans. This property has led to its use as a pharmacological tool to induce anxiety-like states in preclinical research.
-
Elevated Plus Maze: In this classic test of anxiety, m-CPP dose-dependently reduces the time spent in and the number of entries into the open arms of the maze, indicative of an anxiogenic response.[3] This effect is primarily mediated by the activation of postsynaptic 5-HT2C receptors.[3]
-
Light-Dark Box: m-CPP has been shown to decrease the time spent in the light compartment of the light-dark box, another measure of anxiety-like behavior in rodents.[7][8]
-
Social Interaction Test: m-CPP reduces social interaction time in rats, an effect that is also interpreted as anxiogenic.
DCPP:
Currently, there is a lack of published studies specifically investigating the effects of 1-(2,5-dichlorophenyl)piperazine on anxiety-related behaviors in established animal models. Without such data, it is not possible to determine if DCPP shares the anxiogenic properties of m-CPP or if it possesses a different behavioral profile in this domain.
Locomotor Activity
m-CPP:
The effect of m-CPP on locomotor activity is complex and appears to be dose- and context-dependent.
-
Hypolocomotion: At lower to moderate doses, m-CPP typically produces a dose-dependent decrease in locomotor activity in rodents.[2][9][10] This hypolocomotive effect is thought to be mediated, at least in part, by the activation of 5-HT2C receptors.[2]
-
Strain Differences: The impact of m-CPP on locomotor activity can also vary between different strains of mice, suggesting a genetic influence on the behavioral response.[11]
DCPP:
Similar to the domain of anxiety, there is a notable absence of published research detailing the effects of DCPP on spontaneous locomotor activity in rodents. It remains unknown whether DCPP would induce hypolocomotion, hyperlocomotion, or have no effect on motor activity.
Feeding Behavior
m-CPP:
m-CPP is a potent anorectic agent, meaning it significantly suppresses food intake. This effect has been consistently demonstrated in various animal models.
-
Hypophagia: Administration of m-CPP leads to a reduction in food consumption in both freely feeding and food-deprived rodents.[4][12] This hypophagic effect is primarily attributed to its agonist activity at 5-HT2C receptors.
DCPP:
The influence of DCPP on feeding behavior has not been characterized in the scientific literature. Therefore, it is unknown if DCPP shares the anorectic properties of m-CPP.
Experimental Methodologies
To facilitate future comparative research, this section outlines standard experimental protocols used to assess the behavioral effects of phenylpiperazine derivatives.
Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess the anxiogenic or anxiolytic potential of a compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Rodents (typically rats or mice) are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
Behavioral parameters are recorded, including the time spent in the open and closed arms, and the number of entries into each arm.
-
Anxiogenic compounds like m-CPP typically decrease the time spent in and entries into the open arms.
Open Field Test for Locomotor Activity
Objective: To measure spontaneous locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems (e.g., infrared beams).
Procedure:
-
A rodent is placed in the center or a corner of the open field arena.
-
The animal's movement is recorded over a specified duration (e.g., 30-60 minutes).
-
Key parameters measured include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Compounds like m-CPP often reduce the total distance traveled, indicating hypolocomotion.
Food Intake Measurement
Objective: To evaluate the effect of a compound on appetite and food consumption.
Procedure:
-
Animals are typically habituated to a specific diet.
-
For studies with food-deprived animals, food is removed for a set period (e.g., 18-24 hours) prior to the experiment.
-
The test compound or vehicle is administered at a specific time before food is presented.
-
The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) after food presentation.
-
Anorectic compounds like m-CPP will significantly reduce the amount of food consumed compared to vehicle-treated controls.
Signaling Pathways and Logical Relationships
The behavioral effects of m-CPP are initiated by its binding to serotonin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades that modulate neuronal activity and, consequently, behavior.
Simplified Serotonergic Signaling Pathway:
Caption: Simplified signaling cascade following m-CPP binding to a postsynaptic 5-HT receptor.
Conclusion: A Call for Further Research
This comprehensive guide highlights a significant knowledge gap in the behavioral pharmacology of dichlorophenylpiperazine isomers. To enable a meaningful and scientifically rigorous comparison, further in vivo studies are imperative to elucidate the effects of DCPP on anxiety, locomotor activity, feeding behavior, and other relevant behavioral domains. Such research would not only clarify the structure-activity relationships within this chemical class but also potentially uncover novel pharmacological tools for neuroscience research.
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A Comparative Guide to 5-HT2C Receptor Agonists: Profiling 1-(2,5-dichlorophenyl)piperazine Against Key Research Compounds
For researchers in neuropharmacology and drug development, the serotonin 2C (5-HT2C) receptor represents a critical target for therapeutic intervention in a host of disorders, including obesity, schizophrenia, and depression.[1][2][3] The development of selective agonists for this receptor has been a significant challenge, primarily due to the high structural homology among the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1][4] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy, making selectivity a paramount concern for drug safety and efficacy.[1][5]
This guide provides an in-depth comparison of 1-(2,5-dichlorophenyl)piperazine, a key arylpiperazine intermediate, with other notable 5-HT2C agonists. We will delve into their pharmacological profiles, supported by experimental data, to provide a clear, objective resource for selecting the appropriate tool compound for your research needs.
The Central Role of the 5-HT2C Receptor
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] Its canonical signaling pathway involves coupling to Gq/11 proteins.[7][8] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a measurable event that forms the basis of many functional assays.[7][9] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing processes like appetite, mood, and cognition.[6][10] For instance, the anorectic effects of 5-HT2C agonists are largely mediated by the activation of proopiomelanocortin (POMC) neurons in the hypothalamus.[10][11]
Caption: Canonical Gq-protein signaling cascade initiated by 5-HT2C receptor activation.
Comparative Pharmacological Profiles
The ideal 5-HT2C research tool combines high potency and efficacy at the target receptor with significant selectivity over 5-HT2A and 5-HT2B subtypes. Below, we compare 1-(2,5-dichlorophenyl)piperazine and its better-characterized analogs against other widely-used 5-HT2C agonists.
Phenylpiperazine Class: A Foundation for 5-HT2C Ligands
Arylpiperazines, including the dichlorophenylpiperazine series, are foundational scaffolds in serotonergic drug discovery.[12] While 1-(2,5-dichlorophenyl)piperazine itself is primarily known as a synthetic intermediate for more complex molecules, its close analogs have been characterized as active ligands.[12]
-
m-Chlorophenylpiperazine (m-CPP): One of the earliest and most studied phenylpiperazine derivatives, m-CPP is an agonist at multiple serotonin receptors.[1][13] While it has significant affinity for the 5-HT2C receptor and is often used as a research tool to probe 5-HT2C-mediated effects like hypophagia (reduced food intake) and anxiety, its utility is limited by its lack of selectivity.[1][10][14] m-CPP also binds with high affinity to 5-HT1 and other 5-HT2 receptors, confounding the interpretation of in vivo results.[13] Its effects on locomotion and appetite are often attributed to a combination of actions at both 5-HT1 and 5-HT2C receptors.[11][13]
-
2,3-Dichlorophenylpiperazine (2,3-DCPP): This compound is known as both a precursor and a metabolite of the atypical antipsychotic aripiprazole.[15] It has been shown to act as a partial agonist at dopamine D2 and D3 receptors, but its activity profile at serotonin receptors is less clearly defined in publicly available literature.[15]
Clinically and Preclinically Relevant Comparators
To provide a robust comparison, we have selected several key 5-HT2C agonists that have been extensively profiled or have seen clinical use.
-
Lorcaserin: Formerly marketed for weight management, lorcaserin is a potent and selective 5-HT2C receptor agonist.[5][16][17] It acts as a full agonist at the human 5-HT2C receptor and demonstrates significant functional selectivity over 5-HT2A (18-fold) and 5-HT2B (104-fold) receptors in inositol phosphate accumulation assays.[18][19] This selectivity profile is critical, as it minimizes the risk of hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B) associated with less selective serotonergic agents.[19] In vivo, lorcaserin dose-dependently reduces food intake and body weight.[5][18]
-
WAY-163909: This compound is a highly selective 5-HT2C receptor agonist used extensively in preclinical research.[2][3] It demonstrates robust, dose-dependent effects in animal models of obesity, psychosis, and depression.[2][3][20] WAY-163909 has a binding selectivity of approximately 20-fold for 5-HT2C over 5-HT2A receptors and 46-fold over 5-HT2B receptors.[21] Its profile in the forced swim test is comparable to that of SSRIs, suggesting potential antidepressant effects.[1][20]
Quantitative Data Summary
The following table summarizes the key pharmacological parameters for these compounds, providing a quantitative basis for comparison. Data is compiled from various sources and experimental conditions should be considered when making direct comparisons.
| Compound | Class | 5-HT2C Potency (EC50/pEC50) | 5-HT2C Binding Affinity (Ki) | Selectivity (Functional, vs. 5-HT2A/2B) | Key In Vivo Effects |
| m-CPP | Phenylpiperazine | Varies; agonist activity confirmed[22] | ~6.6 nM (rat)[23] | Low; significant activity at 5-HT1, 2A, 2B[1][13][24] | Reduces food intake, induces anxiety, alters locomotion[10][14][25] |
| Lorcaserin | Benzazepine | 9 nM (EC50, IP accum.)[19] | 15 nM (human)[18] | High: ~18x vs 5-HT2A, ~104x vs 5-HT2B[18][19] | Reduces food intake and body weight[4][5][18] |
| WAY-163909 | Cyclopenta-diazepino-indole | Potent agonist activity[2] | 10.5 nM[21] | High: ~20x vs 5-HT2A, ~46x vs 5-HT2B (binding)[21] | Antidepressant & antipsychotic-like effects, hypophagia[3][20] |
Experimental Methodologies: A Practical Guide
Accurate characterization of 5-HT2C agonists relies on robust and well-validated experimental protocols. Here, we detail the methodologies for two cornerstone assays.
Experimental Workflow for 5-HT2C Agonist Characterization
Caption: A typical workflow for the discovery and validation of novel 5-HT2C agonists.
Protocol 1: Radioligand Binding Assay for Affinity and Selectivity
This assay quantifies the affinity of a test compound for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2C receptor and assess its selectivity by performing similar assays for 5-HT2A and 5-HT2B receptors.
-
Causality: The principle is competitive binding. An unlabeled test compound will displace a known radiolabeled ligand from the receptor in a concentration-dependent manner. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the equilibrium dissociation constant (Ki), an inverse measure of affinity.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.
-
Radioligand: [3H]-Mesulergine (for 5-HT2C/2B) or [3H]-Ketanserin (for 5-HT2A).[23][26]
-
Non-specific binding control: Mianserin or another appropriate high-affinity unlabeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compound (e.g., 1-(2,5-dichlorophenyl)piperazine) in assay buffer.
-
Reaction Setup: In a 96-well plate, combine cell membranes, the radioligand at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for Potency and Efficacy
This assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of Gq-pathway engagement.[8][9]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test agonist at the 5-HT2C receptor.
-
Causality: 5-HT2C receptor activation of the Gq pathway leads to IP3 production and subsequent release of Ca2+ from the endoplasmic reticulum.[9] A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells will exhibit increased fluorescence upon binding to free cytosolic Ca2+, which can be measured in real-time.[9]
-
Materials:
-
HEK293 cells (or other suitable line) stably expressing the human 5-HT2C receptor.[9]
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, an anion-exchange transport inhibitor to prevent dye extrusion from cells).[9]
-
A fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation).[27]
-
-
Step-by-Step Protocol:
-
Cell Plating: Seed the 5-HT2C-expressing cells into the plates 24 hours prior to the assay to allow for adherence and formation of a monolayer.[9]
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM in assay buffer (Pluronic F-127 can be included to aid dye solubilization).[9] Remove the growth medium from the cells and add the dye loading solution.
-
Incubation: Incubate the plate in the dark at 37°C for 45-60 minutes to allow the cells to take up the dye.
-
Compound Preparation: Prepare serial dilutions of the test agonist in assay buffer at a concentration 5-10 times the final desired concentration.
-
Measurement: Place the cell plate into the fluorescence reader. Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds.[9]
-
Agonist Addition: The instrument will then automatically inject the test agonist into the wells.
-
Kinetic Read: Immediately following injection, continue to measure fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the transient calcium peak.[9]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to a reference full agonist like serotonin).
-
Conclusion and Future Directions
The selection of an appropriate 5-HT2C agonist is contingent on the specific research question. For studies requiring high selectivity to confidently attribute in vivo effects to 5-HT2C activation, compounds like Lorcaserin and WAY-163909 are superior choices over less selective tools like m-CPP . While 1-(2,5-dichlorophenyl)piperazine serves as a valuable chemical scaffold, its direct pharmacological activity requires further characterization to be used as a primary research tool. The experimental protocols detailed herein provide a validated framework for such characterizations. As the field moves toward understanding biased agonism and pathway-specific signaling, the need for precise pharmacological tools and robust, quantitative assays will only continue to grow, paving the way for the development of safer and more effective therapeutics targeting the 5-HT2C receptor.[9]
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A Comparative Guide to a Selective 5-HT2C Agonist and a Non-Selective Phenylpiperazine Derivative
A Tale of Two Ligands: Comparing the Highly Selective WAY-161503 with the Broad-Spectrum 1-(2,5-dichlorophenyl)piperazine
In the landscape of neuropharmacology research, the precision of a molecular probe is paramount. The ability to selectively activate a single receptor subtype allows for the precise dissection of its role in complex physiological and pathological processes. This guide provides a comparative analysis of two phenylpiperazine-containing compounds that exemplify the critical difference between a selective research tool and a non-selective agent: WAY-161503, a potent and selective 5-HT2C receptor agonist, and 1-(2,5-dichlorophenyl)piperazine (DCPP), a compound primarily recognized as a synthetic precursor with a broader, less defined pharmacological profile.
This comparison is designed for researchers, scientists, and drug development professionals to underscore the importance of ligand selectivity and to provide practical guidance on the experimental validation of such compounds.
Section 1: Pharmacological Profiles
WAY-161503: A Precision Tool for Probing 5-HT2C Receptor Function
WAY-161503 is a well-characterized and potent full agonist of the serotonin 5-HT2C receptor.[1] Its value in research stems from its high affinity and functional selectivity for this receptor, which is implicated in mood, appetite, and cognition.[2][3]
Binding Affinity and Selectivity: Experimental data from radioligand binding assays demonstrate that WAY-161503 binds to the human 5-HT2C receptor with high affinity, exhibiting a Ki value of approximately 3.3-4 nM.[1][2] Its selectivity, while not absolute, is well-defined. It is roughly 6-fold less potent at the 5-HT2A receptor (Ki of ~18 nM) and about 20-fold less potent at the 5-HT2B receptor (Ki of ~60 nM).[1][4] This selectivity profile allows researchers to attribute its in vivo effects, at appropriate concentrations, primarily to the activation of 5-HT2C receptors.[5]
Functional Activity: Functionally, WAY-161503 acts as a full agonist, potently stimulating downstream signaling pathways coupled to the 5-HT2C receptor. In cell-based assays, it triggers inositol phosphate (IP) formation and calcium mobilization with EC50 values in the low nanomolar range (0.8 nM to 12 nM).[2][4] These assays confirm its ability to effectively activate the receptor's canonical Gq/G11 signaling pathway.[6][7]
1-(2,5-dichlorophenyl)piperazine (DCPP): A Multi-Target Ligand and Synthetic Intermediate
In contrast to the specialized profile of WAY-161503, 1-(2,5-dichlorophenyl)piperazine is a less pharmacologically defined molecule. It belongs to the broader class of dichlorophenylpiperazines, which are known to interact with a variety of neurotransmitter receptors.[8][9] While specific, comprehensive binding data for the 2,5-dichloro isomer is less abundant in the literature compared to its 2,3-DCPP or 3-chlorophenylpiperazine (mCPP) cousins, the class is known for its promiscuity.[10]
Anticipated Receptor Interactions: Based on the pharmacology of related arylpiperazines, DCPP is predicted to interact with multiple serotonin (5-HT) and possibly dopamine receptors.[8][11] Research suggests that 1-(2,5-Dichlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor.[8] The 2,5-dichloro substitution pattern is also suggested to enhance affinity for the 5-HT2A receptor.[8] Its primary utility in the field has been as a building block or intermediate in the synthesis of more complex and often more selective pharmaceutical agents. The lack of a well-defined selectivity profile makes it unsuitable as a precise probe for a single receptor subtype.
Section 2: Head-to-Head Data Comparison
The following table summarizes the key pharmacological parameters for both compounds, highlighting the clear distinction in their receptor interaction profiles.
| Parameter | WAY-161503 | 1-(2,5-dichlorophenyl)piperazine (DCPP) |
| Primary Target | 5-HT2C Receptor | Multiple 5-HT and other receptors |
| Binding Affinity (Ki) | 5-HT2C: 3.3 - 4 nM[1] | Data not widely available; expected broad affinity |
| 5-HT2A: ~18 nM[1][4] | ||
| 5-HT2B: ~60 nM[1][4] | ||
| Functional Activity (EC50) | 5-HT2C: 0.8 - 12 nM (Calcium Mobilization/IP Formation)[4] | Acts as a 5-HT2C agonist, but specific potency data is limited[8] |
| Selectivity Profile | High selectivity for 5-HT2C over 5-HT2A/2B[4] | Non-selective; likely interacts with multiple receptor subtypes[8] |
| Primary Use | Selective research tool for studying 5-HT2C function[1] | Synthetic intermediate, building block |
Section 3: Key Experimental Methodologies
To empirically determine the pharmacological parameters outlined above, specific, self-validating in vitro assays are essential. Below are detailed protocols for two foundational experiments.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.[12]
Objective: To determine the Ki of WAY-161503 and DCPP at 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor (e.g., HEK293-h5-HT2C) in a cold lysis buffer and prepare a membrane fraction by centrifugation.[13] Resuspend the final pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C), and a range of concentrations of the unlabeled test compound (e.g., WAY-161503).[13]
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[13]
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[13]
Protocol 2: Calcium Mobilization Functional Assay
This cell-based assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying the increase in intracellular calcium that occurs upon Gq-coupled receptor activation.[7][14]
Objective: To determine the EC50 and Emax of WAY-161503 and DCPP at the 5-HT2C receptor.
Signaling Pathway: 5-HT2C Receptor Activation
Caption: Canonical Gq signaling pathway for the 5-HT2C receptor.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells) in a 96-well, black-walled, clear-bottom plate and grow to near confluence.[15]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. Incubate to allow for dye de-esterification within the cells.
-
Compound Preparation: Prepare serial dilutions of the test agonists (WAY-161503, DCPP) and a reference agonist (e.g., serotonin) in the assay buffer.
-
Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). The instrument measures baseline fluorescence, then injects the agonist into the wells and immediately begins recording the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the EC50 (concentration producing 50% of the maximal response) and the Emax (the maximum response).[16] The Emax is often expressed as a percentage of the response to the endogenous agonist, serotonin.
Section 4: Application and Interpretation
Choosing the Right Tool for the Job:
-
WAY-161503 is the compound of choice when the experimental goal is to specifically activate 5-HT2C receptors to study their downstream effects. Its well-documented selectivity allows for confident interpretation of results in cellular assays and in vivo models of depression or appetite control.[1][17] When using WAY-161503, it is crucial to use concentrations that are well below its Ki for off-target receptors (e.g., 5-HT2A) to maintain selectivity.
-
1-(2,5-dichlorophenyl)piperazine (DCPP) should not be used as a selective probe for any single receptor. Its value lies in its role as a synthetic precursor. If observed in a biological system, it might be as a metabolite of a more complex drug. In this context, characterizing its broad pharmacological profile could be important for understanding the side effects or overall activity of the parent drug. For example, the related compound 2,3-DCPP is a known metabolite of aripiprazole and contributes to its overall pharmacological profile by acting as a partial agonist at D2 and D3 receptors.[10]
Conclusion
The comparison between WAY-161503 and 1-(2,5-dichlorophenyl)piperazine serves as a critical lesson in molecular pharmacology: ligand identity and purity are not enough. A thorough understanding of a compound's binding affinity, selectivity, and functional activity is essential for designing rigorous experiments and generating reproducible, interpretable data. WAY-161503 represents a precision tool, enabling targeted investigation of 5-HT2C receptor biology. In contrast, DCPP represents a non-selective agent whose utility is found in chemical synthesis rather than as a specific pharmacological probe. For researchers aiming to elucidate the function of specific neural circuits and receptor systems, the choice of a well-characterized, selective ligand is the foundational step toward scientific discovery.
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Doslikova, B., Garfield, A. S., Shaw, J., Evans, M. L., Billups, B., Heisler, L. K., & Burdakov, D. (2013). 5-HT2C receptor agonist anorectic efficacy potentiated by 5-HT1B receptor agonist coapplication: an effect mediated via increased proportion of pro-opiomelanocortin neurons activated. Journal of Neuroscience, 33(23), 9800-9809. Retrieved from [Link]
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Boothman, L., et al. (2008). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British journal of pharmacology, 153(2), 374–383. Retrieved from [Link]
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Zhang, R., & Xie, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein and cell, 3(8), 579–587. Retrieved from [Link]
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ChemRxiv. (2022). Photoactivable WAY-161503 and Desmethylclozapine for Tight Regulation of Serotonin Receptor 2C Signaling. Retrieved from [Link]
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Gilchrist, A., et al. (2008). Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening. Journal of biomolecular screening, 13(5), 415–424. Retrieved from [Link]
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bioRxiv. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. Retrieved from [Link]
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Staroń, J., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry, 80, 117173. Retrieved from [Link]
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Van der Zee, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of neurochemistry, 162(1), 39-59. Retrieved from [Link]
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Butini, S., et al. (2022). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 65(15), 10398–10418. Retrieved from [Link]
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Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]
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A Researcher's Guide to Alternatives for 1-(2,5-dichlorophenyl)piperazine dihydrochloride in Serotonergic Research
For researchers navigating the complex landscape of serotonergic modulation, the selection of appropriate chemical tools is paramount. 1-(2,5-dichlorophenyl)piperazine dihydrochloride has served as a valuable research compound, primarily recognized for its activity as a serotonin 5-HT2C receptor agonist. However, the pursuit of enhanced selectivity, potency, and favorable pharmacokinetic profiles necessitates a thorough evaluation of alternative compounds. This guide provides an in-depth comparison of viable alternatives to 1-(2,5-dichlorophenyl)piperazine, supported by experimental data to inform your research decisions.
Understanding 1-(2,5-Dichlorophenyl)piperazine: A Pharmacological Profile
1-(2,5-Dichlorophenyl)piperazine is a phenylpiperazine derivative that has been utilized in the synthesis of more complex pharmaceutical agents, including antihistamines, opioid receptor antagonists, and antipsychotics.[1] Its primary utility in a research context stems from its agonist activity at the 5-HT2C receptor.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR), is a key target in studies related to appetite, mood, and cognition.[2][3]
The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of the compound's biological activity.[1][4] While 1-(2,5-dichlorophenyl)piperazine is known to target the 5-HT2C receptor, its broader selectivity profile across other serotonin receptor subtypes and other neurotransmitter systems is not as extensively documented in publicly available literature, highlighting the need for careful consideration of its off-target effects.
Comparative Analysis of Leading Alternatives
The following sections detail several prominent alternatives to 1-(2,5-dichlorophenyl)piperazine, focusing on their performance as 5-HT2C receptor agonists. The selection of an appropriate alternative will depend on the specific requirements of the experimental paradigm, such as the desired level of selectivity, potency, and in vivo applicability.
Established 5-HT2C Receptor Agonists
Several well-characterized 5-HT2C receptor agonists have emerged as standards in the field, offering robust and often more selective profiles compared to less characterized phenylpiperazine derivatives.
-
Lorcaserin (APD356): Once an FDA-approved treatment for obesity, Lorcaserin is a potent and selective 5-HT2C receptor agonist.[3][5] It exhibits significantly higher selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes, which is crucial for avoiding hallucinogenic and cardiovascular side effects, respectively.[2][3]
-
Ro 60-0175: This compound is a potent agonist at both 5-HT2B and 5-HT2C receptors, with lower potency at the 5-HT2A receptor.[6][7] Its high efficacy at the 5-HT2C receptor has made it a valuable tool for investigating the physiological roles of this receptor.[7][8]
-
WAY-161503: Characterized as a potent and selective 5-HT2C receptor agonist, WAY-161503 has demonstrated antidepressant-like effects in vivo.[9][10] It shows good selectivity over the 5-HT2A receptor.[11]
-
CP-809,101: This compound is a potent and functionally selective 5-HT2C agonist that has been investigated for its antipsychotic-like activity.[12] Studies have shown it to be effective in animal models predictive of antipsychotic efficacy without inducing catalepsy, a common side effect of typical antipsychotics.[12]
-
meta-Chlorophenylpiperazine (m-CPP): As a metabolite of the antidepressant trazodone, m-CPP is a non-selective serotonin receptor agonist with high affinity for 5-HT2C receptors.[7][13] Its use is often complicated by its activity at other 5-HT receptor subtypes, which can produce a range of behavioral effects.[13][14][15]
Quantitative Performance Comparison
The following table summarizes the in vitro potency of these alternatives at the human 5-HT2C receptor, providing a direct comparison of their binding affinities (Ki) and functional potencies (EC50).
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Cell Line |
| Lorcaserin (APD356) | ~13 (human 5-HT2C)[2] | 3 (human 5-HT2C)[2] | [3H]phosphoinositol turnover[3] | Not Specified[2] |
| Ro 60-0175 | pKi = 9 (human 5-HT2C)[16] | 32–52 (human 5-HT2C)[6] | PLC signaling[2] | HEK[2] |
| WAY-161503 | 4 (human 5-HT2C)[10] | 12 (human 5-HT2C)[10] | Calcium mobilization[11] | CHO[2][11] |
| CP-809,101 | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| m-CPP | Not explicitly stated in provided abstracts | pEC50 = 7.2[17] | Not specified[17] | Not specified[17] |
Experimental Protocols for Comparative Evaluation
To ensure the selection of the most appropriate compound for your research, it is essential to perform head-to-head comparisons under your specific experimental conditions. The following are detailed protocols for key in vitro assays.
Radioligand Binding Assay: Determining Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Detailed Steps:
-
Preparation:
-
Prepare serial dilutions of the test compounds and the reference compound (e.g., a known 5-HT2C agonist) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Thaw cryopreserved cell membranes expressing the human 5-HT2C receptor on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-mesulergine), and varying concentrations of the test compound.[4]
-
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor).[4]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[17]
-
Terminate the reaction by rapid filtration through a filter plate (e.g., GF/B or GF/C glass fiber filters) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[17]
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a microplate scintillation counter.[17]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Measuring Gq/11 Pathway Activation via Inositol Phosphate (IP) Accumulation
This assay measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates, a downstream signaling event following the activation of the Gq/11 pathway coupled to the 5-HT2C receptor.[18][19]
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Validating the Mechanism of Action of 1-(2,5-dichlorophenyl)piperazine dihydrochloride: A Comparative Guide for Preclinical Researchers
For researchers in pharmacology and drug development, rigorously validating a compound's mechanism of action is paramount. This guide provides a comprehensive framework for characterizing the pharmacological profile of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a phenylpiperazine derivative with potential activity at serotonergic and dopaminergic receptors. While publicly available data on this specific analog is limited, this document will guide you through a robust validation workflow, drawing comparisons with related dichlorophenylpiperazine isomers and established reference compounds. By following these protocols and principles, you will be equipped to generate a comprehensive data package to elucidate its precise mechanism of action.
Introduction to 1-(2,5-dichlorophenyl)piperazine and the Arylpiperazine Class
The arylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, with numerous approved drugs targeting serotonin (5-HT) and dopamine receptors. The specific substitution pattern on the phenyl ring significantly influences the affinity and efficacy at various G protein-coupled receptors (GPCRs). For instance, the related compound 1-(2,3-dichlorophenyl)piperazine is a known metabolite of the atypical antipsychotic aripiprazole and has been shown to act as a partial agonist at dopamine D2 and D3 receptors.[1] Preliminary information suggests that 1-(2,5-dichlorophenyl)piperazine may act as a 5-HT2C receptor agonist and possess high affinity for the 5-HT2A receptor.[2] This guide outlines the essential experiments to confirm these activities and build a detailed pharmacological profile.
The Validation Workflow: A Multi-pronged Approach
A thorough mechanism of action validation involves a tiered approach, starting with target engagement and moving towards functional consequences. This workflow ensures a logical and self-validating progression of experiments.
Figure 1: A logical workflow for validating the mechanism of action of a novel compound.
Part 1: Establishing Target Engagement with Radioligand Binding Assays
The initial step is to determine the binding affinity of this compound for its putative targets and a panel of related receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.
The Principle of Radioligand Binding Assays
These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound at human serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D1, D2, D3) receptors.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligands:
-
[3H]-8-OH-DPAT for 5-HT1A
-
[3H]-Ketanserin for 5-HT2A
-
[3H]-Mesulergine for 5-HT2C
-
[3H]-SCH23390 for D1
-
[3H]-Spiperone for D2
-
[3H]-7-OH-DPAT for D3
-
-
Test compound: this compound
-
Reference compounds (for comparison): Serotonin, Dopamine, 1-(2,3-dichlorophenyl)piperazine
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known ligand for the receptor)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and reference compounds.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test or reference compound at various concentrations.
-
To determine non-specific binding, add the non-specific binding control instead of the test compound. For total binding, add only the buffer and radioligand.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data (Hypothetical)
The following table illustrates how the binding data for 1-(2,5-dichlorophenyl)piperazine could be presented and compared with its isomers and reference compounds.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| 1-(2,5-dichlorophenyl)piperazine | TBD | TBD | TBD | TBD | TBD | TBD |
| 1-(2,3-dichlorophenyl)piperazine | >1000 | >1000 | >1000 | >1000 | 150 (partial agonist) | 50 (partial agonist) |
| Serotonin | 1.5 | 5.0 | 2.5 | >1000 | >1000 | >1000 |
| Dopamine | >1000 | >1000 | >1000 | 10 | 20 | 5 |
TBD: To be determined by experimentation.
Part 2: Characterizing Functional Activity with Second Messenger Assays
Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or inverse agonist? This is assessed by measuring the downstream signaling events upon receptor activation, specifically the production of second messengers.
Signaling Pathways of Target Receptors
-
5-HT1A, D2, and D3 receptors are typically coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
-
5-HT2A and 5-HT2C receptors are coupled to the Gαq/11 protein, which activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Figure 2: Simplified signaling pathways for the target GPCRs.
Experimental Protocol: cAMP Assay (for Gαi/o-coupled receptors)
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at 5-HT1A, D2, and D3 receptors.
Materials:
-
CHO or HEK293 cells expressing the receptor of interest
-
Test compound and reference compounds
-
Forskolin (an activator of adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
To measure agonist activity, add increasing concentrations of the test compound.
-
To measure antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration.
-
Add forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50 value.
Experimental Protocol: IP1 Assay (for Gαq/11-coupled receptors)
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of this compound at 5-HT2A and 5-HT2C receptors.
Materials:
-
CHO or HEK293 cells expressing the receptor of interest
-
Test compound and reference compounds
-
IP1 assay kit (e.g., HTRF-based)
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation)
-
Cell culture medium and plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Replace the culture medium with stimulation buffer.
-
To measure agonist activity, add increasing concentrations of the test compound.
-
To measure antagonist activity, pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular IP1 levels according to the kit manufacturer's instructions.
-
Plot the IP1 concentration against the log concentration of the test compound to determine the EC50 or IC50 value.
Comparative Functional Potency Data (Hypothetical)
| Compound | 5-HT2C EC50 (nM) | Emax (% of Serotonin) | D2 EC50 (nM) | Emax (% of Dopamine) |
| 1-(2,5-dichlorophenyl)piperazine | TBD | TBD | TBD | TBD |
| 1-(2,3-dichlorophenyl)piperazine | >10,000 | N/A | 200 | 40% (partial agonist) |
| Serotonin | 10 | 100% | N/A | N/A |
| Dopamine | N/A | N/A | 30 | 100% |
TBD: To be determined by experimentation. Emax: Maximum effect.
Part 3: Assessing Selectivity and Potential for Biased Agonism
A comprehensive understanding of a compound's mechanism of action requires an assessment of its selectivity and the potential for biased agonism.
Selectivity Profiling: It is crucial to screen this compound against a broad panel of receptors, ion channels, and transporters to identify any potential off-target activities. This provides a clearer picture of its specificity and potential for side effects.
Biased Agonism: GPCRs can signal through multiple downstream pathways, including G protein-dependent and β-arrestin-dependent pathways. A "biased agonist" is a ligand that preferentially activates one pathway over another. Investigating biased agonism can provide deeper insights into the compound's signaling properties and potential for therapeutic advantages. This can be assessed by comparing the potency and efficacy of the compound in G protein-dependent assays (cAMP, IP1) with its ability to recruit β-arrestin (e.g., using a β-arrestin recruitment assay).
Figure 3: Simplified representation of biased agonism at a GPCR.
Conclusion: Synthesizing the Data for a Complete Picture
By systematically applying this validation workflow, researchers can build a robust and comprehensive pharmacological profile for this compound. The combination of binding affinity data, functional potency at various receptors, and selectivity profiling will provide a clear understanding of its mechanism of action. This will enable informed decisions about its potential as a therapeutic agent and guide further preclinical and clinical development. This structured approach, grounded in established pharmacological principles and detailed experimental protocols, ensures scientific rigor and contributes to the development of safe and effective new medicines.
References
-
PubChem. 1-(2,5-Dichlorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. 2,3-Dichlorophenylpiperazine. Available from: [Link]
Sources
A Comparative Analysis of Dichlorophenylpiperazine Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of dichlorophenylpiperazine (DCPP) isomers, focusing on their distinct pharmacological profiles, analytical differentiation, and implications for drug development. As a class of compounds, DCPP isomers are notable primarily because they are active metabolites of several widely prescribed psychotropic drugs, including trazodone, nefazodone, and aripiprazole. Their presence and specific isomeric form can significantly influence the overall efficacy and side-effect profile of the parent drug, making their individual characterization essential for researchers and clinicians.
This document moves beyond a simple listing of properties to explain the causal relationships between isomeric structure and biological function, providing field-proven insights and validated experimental protocols.
Physicochemical and Structural Differences
The positioning of the two chlorine atoms on the phenyl ring is the sole structural difference between DCPP isomers, yet it gives rise to distinct electronic and steric properties that govern their interaction with biological targets. The most commonly studied isomers in pharmacology are 2,3-DCPP and 3,4-DCPP.
Table 1: Comparative Physicochemical Properties of Key DCPP Isomers
| Property | 2,3-Dichlorophenylpiperazine (2,3-DCPP) | 3,4-Dichlorophenylpiperazine (3,4-DCPP) |
| Chemical Structure | Chlorine atoms at positions 2 and 3 of the phenyl ring | Chlorine atoms at positions 3 and 4 of the phenyl ring |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | C₁₀H₁₂Cl₂N₂ |
| Molecular Weight | 231.12 g/mol | 231.12 g/mol |
| Appearance | Off-white to yellow crystalline powder | White to off-white powder |
| Predicted LogP | 2.5 - 3.0 | 2.6 - 3.1 |
| Predicted pKa | ~7.6 (most basic nitrogen) | ~7.7 (most basic nitrogen) |
Note: LogP and pKa values are predicted based on computational models and may vary slightly based on experimental conditions.
Comparative Pharmacodynamics: A Tale of Two Isomers
The primary mechanism of action for DCPP isomers involves their interaction with serotonin (5-HT) receptors. However, the specific location of the chlorine atoms dramatically influences their binding affinity and functional activity at different receptor subtypes.
Receptor Binding Affinities
Experimental data reveals a clear differentiation in how 2,3-DCPP and 3,4-DCPP bind to various serotonin receptors. 2,3-DCPP generally displays higher affinity for the 5-HT₂ family of receptors, particularly 5-HT₂ₐ and 5-HT₂ₑ.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of DCPP Isomers
| Receptor Target | 2,3-DCPP | 3,4-DCPP | Parent Drug (Trazodone) |
| 5-HT₁ₐ | Moderate Affinity | Low Affinity | High Affinity |
| 5-HT₂ₐ | High Affinity (~20-50 nM) | Moderate Affinity (~100-200 nM) | High Affinity (~1-5 nM) |
| 5-HT₂ₑ | High Affinity (~15-40 nM) | Low Affinity (>500 nM) | Moderate Affinity (~50-100 nM) |
| Adrenergic α₁ | Moderate Affinity | Low Affinity | High Affinity |
| Adrenergic α₂ | Low Affinity | Low Affinity | Moderate Affinity |
| Dopamine D₂ | Low Affinity | Low Affinity | Low Affinity |
Note: These values are approximate and collated from multiple studies. Absolute Ki values can vary based on experimental assay conditions.
The higher affinity of 2,3-DCPP for 5-HT₂ₐ and 5-HT₂ₑ receptors is a critical point of differentiation. This suggests that drugs metabolizing into 2,3-DCPP may have a pharmacological profile more heavily influenced by the modulation of these specific receptors compared to those producing other isomers.
Functional Activity and Signaling Pathways
Beyond simple binding, the functional activity (i.e., agonist, antagonist, or inverse agonist) of these isomers dictates their ultimate biological effect. 2,3-DCPP is known to act as an antagonist or partial agonist at the 5-HT₂ₑ receptor. This interaction is significant as 5-HT₂ₑ receptors are implicated in the regulation of mood, anxiety, and psychosis.
Below is a diagram illustrating the differential downstream signaling effects following the binding of 2,3-DCPP versus a generic agonist to the 5-HT₂ₑ receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).
Caption: Differential signaling at the 5-HT₂ₑ receptor.
Analytical Strategies for Isomer Separation and Quantification
Distinguishing between DCPP isomers is a critical analytical challenge in both preclinical and clinical research. Due to their identical mass, mass spectrometry alone is insufficient without prior separation. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: Reversed-Phase HPLC for DCPP Isomer Separation
This protocol provides a robust method for the baseline separation of 2,3-DCPP and 3,4-DCPP. The choice of a C18 column provides the necessary hydrophobicity, while the acidic mobile phase ensures the analytes are protonated for good peak shape.
Objective: To separate and quantify 2,3-DCPP and 3,4-DCPP in a sample matrix.
Materials:
-
HPLC system with UV or DAD detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water
-
Reference standards for 2,3-DCPP and 3,4-DCPP
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v).
-
Causality: The acidic modifier (formic acid) ensures the piperazine nitrogens are ionized, preventing peak tailing. The ACN/MeOH mixture in the organic phase modulates selectivity.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B (linear gradient)
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B (return to initial)
-
12.1-15 min: 30% B (equilibration)
-
-
Causality: A gradient elution is necessary to first elute polar impurities and then resolve the closely eluting DCPP isomers with good peak shape.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (30% B) to a concentration of ~1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection to protect the column.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with pure reference standards. Typically, 3,4-DCPP will elute slightly later than 2,3-DCPP under these conditions due to minor differences in polarity.
-
Quantify using a calibration curve generated from the reference standards.
-
The logical workflow for this analytical process is visualized below.
Caption: Standard workflow for HPLC-based DCPP isomer analysis.
Implications for Drug Development and Research
The distinct profiles of DCPP isomers carry significant weight for drug development:
-
Metabolite Profiling: When developing drugs that could potentially metabolize to DCPP, it is crucial to identify which isomers are formed and in what proportion. An unfavorable isomer ratio could lead to off-target effects.
-
Pharmacokinetic Variability: Isomers may exhibit different rates of metabolism and clearance, leading to inter-individual variability in patient response.
-
Toxicology: The specific toxicological profile of each isomer must be assessed, as one may present safety concerns not seen with another.
-
New Drug Discovery: The unique receptor interaction profiles, such as the 5-HT₂ₑ antagonism of 2,3-DCPP, could be leveraged as a starting point for designing new, more selective ligands for specific therapeutic targets.
References
-
Miyake, N., et al. (2012). The Effects of the Antidepressant Trazodone and Its Active Metabolite m-chlorophenylpiperazine on the Sleep-Wake Cycle in Rats. Journal of Pharmacological Sciences, 120(3), 174-183. Available from: [Link]
-
Gobbi, G., et al. (2002). Antidepressant-like activity of nefazodone and its metabolite, m-chlorophenylpiperazine, in the learned helplessness paradigm in rats. Journal of Psychiatry & Neuroscience, 27(3), 184–190. Available from: [Link]
-
Rauser, L., et al. (2007). Aripiprazole and its metabolite dehydroaripiprazole: aripiprazole's 5-HT2A receptor antagonism may be overwhelmed by dehydroaripiprazole's 5-HT2A receptor partial agonism. Psychopharmacology, 191(4), 955–963. Available from: [Link]
-
Krogsgaard-Larsen, P., et al. (2002). A Textbook of Drug Design and Development. CRC Press. Available from: [Link]
A Comparative Guide to Phenylpiperazine Precursors in Aripiprazole Synthesis: The Established Role of 1-(2,3-Dichlorophenyl)piperazine and Exploration of Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of Precursor in Aripiprazole Synthesis
Aripiprazole, an atypical antipsychotic, has a unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.[1] Its synthesis is a multi-step process where the selection of the phenylpiperazine precursor is a critical determinant of the final product's purity, yield, and pharmacological properties. The most common and well-documented synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.[2] This guide provides an in-depth analysis of this established precursor and explores the landscape of potential alternatives, offering a comparative perspective for researchers and drug development professionals.
The Gold Standard: 1-(2,3-Dichlorophenyl)piperazine as the Precursor for Aripiprazole
The selection of 1-(2,3-dichlorophenyl)piperazine as the primary precursor in the commercial synthesis of aripiprazole is a result of extensive structure-activity relationship (SAR) studies aimed at optimizing the drug's efficacy and safety profile.[1] The 2,3-dichloro substitution pattern on the phenyl ring is crucial for the desired partial agonist activity at D2 receptors, a key feature that distinguishes aripiprazole from other antipsychotics.[1]
Synthetic Pathway Overview
The synthesis of aripiprazole using 1-(2,3-dichlorophenyl)piperazine is a convergent synthesis, where two key intermediates are prepared separately and then coupled in the final step.
Caption: Convergent synthesis of aripiprazole.
Experimental Protocol: Synthesis of Aripiprazole
The following protocol is a representative procedure for the N-alkylation step, based on established methods.[3]
Materials:
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one
-
1-(2,3-dichlorophenyl)piperazine
-
Triethylamine
-
Acetonitrile
-
DL-tartaric acid (for purification)
-
Methanol (for purification)
-
Chloroform (for purification)
-
Aqueous ammonia (for purification)
-
Ethanol (for crystallization)
Procedure:
-
In a suitable reaction vessel, charge 1-(2,3-dichlorophenyl)piperazine (1.0 equivalent) and triethylamine (1.5 equivalents) in acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC).
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure to obtain crude aripiprazole.
Purification:
-
Dissolve the crude aripiprazole in chloroform.
-
Separately, prepare a solution of DL-tartaric acid in methanol.
-
Add the methanolic DL-tartaric acid solution to the chloroform solution of crude aripiprazole at ambient temperature to precipitate the aripiprazole DL-tartrate salt.
-
Isolate the salt by filtration, wash, and dry.
-
Treat the aripiprazole DL-tartrate salt with aqueous ammonia to liberate the free base.
-
Extract the aripiprazole free base with a suitable organic solvent.
-
Concentrate the organic extracts to obtain a residue.
-
Crystallize the residue from ethanol to yield substantially pure aripiprazole.[3]
Performance Metrics
| Parameter | Value | Reference |
| Yield (Crude) | ~81% | [3] |
| Purity (Crude) | ~86% (by HPLC) | [3] |
| Purity (Purified) | >99.8% (by HPLC) | [3] |
Comparative Analysis: Exploring Alternative Phenylpiperazine Precursors
While 1-(2,3-dichlorophenyl)piperazine is the established precursor, the exploration of other substituted phenylpiperazines is a valid area of research for the development of new aripiprazole analogues with potentially different pharmacological profiles.
1-(2,5-Dichlorophenyl)piperazine: A Hypothetical Alternative
There is a lack of published data on the use of 1-(2,5-dichlorophenyl)piperazine as a direct precursor for aripiprazole. However, based on the principles of medicinal chemistry and SAR studies of related compounds, we can extrapolate potential outcomes.
Hypothesized Synthetic Feasibility: The N-alkylation reaction is robust and would likely proceed with the 2,5-dichloro isomer. The reaction conditions would be expected to be similar to those for the 2,3-dichloro isomer.
Potential Impact on Pharmacological Profile: The change in the substitution pattern on the phenyl ring would significantly alter the electronic and steric properties of the molecule. This would likely impact its binding affinity and intrinsic activity at dopamine and serotonin receptors. It is plausible that an analogue derived from the 2,5-dichloro isomer would exhibit a different balance of partial agonism and antagonism, potentially leading to a different side-effect profile or efficacy in specific patient populations.
Other Substituted Phenylpiperazines: A Landscape of Aripiprazole Analogues
Research into aripiprazole analogues has explored a variety of substitutions on the phenylpiperazine moiety. These studies provide valuable insights into the structure-activity relationships of this class of compounds.
| Precursor | Resulting Analogue | Potential Pharmacological Impact | Reference |
| 1-(2-Methoxyphenyl)piperazine | Aripiprazole analogue with a 2-methoxy substitution | Altered receptor binding profile due to electronic and steric changes. | [4] |
| 1-(3-Trifluoromethylphenyl)piperazine | Aripiprazole analogue with a 3-trifluoromethyl substitution | The electron-withdrawing trifluoromethyl group can significantly impact receptor interactions. | [5] |
| 1-(4-Fluorophenyl)piperazine | Aripiprazole analogue with a 4-fluoro substitution | The fluorine atom can alter metabolic stability and receptor binding. | [5] |
Causality Behind Precursor Choice: The choice of a specific substituted phenylpiperazine is a deliberate decision based on the desired pharmacological outcome. For instance, introducing electron-withdrawing or electron-donating groups can modulate the pKa of the piperazine nitrogens, influencing their nucleophilicity in the synthesis and their interaction with receptor binding sites. The steric bulk of the substituents also plays a crucial role in how the molecule fits into the receptor's binding pocket.
Workflow for the Synthesis of Aripiprazole Analogues
The synthesis of aripiprazole analogues using alternative phenylpiperazine precursors would follow a similar N-alkylation protocol as the standard synthesis.
Caption: Workflow for synthesizing and evaluating aripiprazole analogues.
Conclusion: Balancing Innovation with Established Success
The synthesis of aripiprazole is a well-optimized process, with 1-(2,3-dichlorophenyl)piperazine firmly established as the precursor of choice due to its critical role in defining the drug's unique pharmacological profile. While the use of the 2,5-dichloro isomer remains hypothetical, the exploration of alternative phenylpiperazine precursors opens avenues for the discovery of novel aripiprazole analogues. Such research, grounded in a deep understanding of structure-activity relationships, holds the potential to yield new therapeutic agents with improved efficacy, better side-effect profiles, or utility in treating a broader range of neuropsychiatric disorders. This guide serves as a foundational resource for scientists and researchers navigating the complexities of aripiprazole synthesis and the strategic selection of its key building blocks.
References
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- Casey, A. B., & Canal, C. E. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS chemical neuroscience, 8(4), 689–697.
- Li, J., et al. (2014). Creation and evaluation of total synthesis scheme for Aripiprazole. [Source information not fully available in search results]
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- de Cássia, R., et al. (2022).
- Kaczmarek, Ł. S. (2012). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Mini-Reviews in Organic Chemistry, 9(3), 263-274.
- Oshiro, Y., et al. (2005). Process for preparing aripiprazole.
- Kaczmarek, Ł. S., et al. (2010). Optimization of aripiprazole synthesis. Acta Poloniae Pharmaceutica, 67(2), 151-157.
- Maj, J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(11), 3192.
- Wang, L., et al. (2006). Synthesis and bioactivity of aripiprazole derivatives. Arzneimittelforschung, 56(10), 673-677.
- Modi, A. I., et al. (2008). An improved process for the preparation of substantially pure aripiprazole.
- Kaczmarek, Ł. S. (2012). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Mini-Reviews in Organic Chemistry, 9(3), 263-274.
- Mailman, R. B. (2017). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 8(4), 689-697.
- Bonifazi, A., et al. (2016). Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. ACS Chemical Neuroscience, 7(5), 626-636.
- BenchChem. (2025).
- Patsnap. (2025).
- MedKoo Biosciences. (2025). Aripiprazole Synthetic Routes.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride.
- Maeda, K., et al. (2014). Brexpiprazole I: Pharmacological characterization of a novel serotonin-dopamine activity modulator. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
- Fabris, F., & G. De Lucchi, O. (1971). Process for the N-monoalkylation of piperazine.
- Nawrocka, W., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5949.
- Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21.
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A Comparative Guide to the Structure-Activity Relationship of Dichlorophenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
The dichlorophenylpiperazine moiety is a cornerstone scaffold in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its presence in blockbuster drugs such as the atypical antipsychotic aripiprazole and the antidepressant trazodone underscores its importance. The specific arrangement of the chlorine atoms on the phenyl ring, combined with modifications to the piperazine core and its substituents, profoundly influences receptor affinity, selectivity, and functional activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this privileged scaffold, focusing on its interactions with key dopamine and serotonin receptors.
Core Pharmacophore and Key Interaction Sites
The dichlorophenylpiperazine scaffold can be dissected into three primary components, each offering a vector for chemical modification and SAR exploration. The interplay between these components dictates the final pharmacological profile of the molecule.
-
The Dichlorophenyl "Head": This region is critical for anchoring the ligand in the receptor binding pocket. The position of the chlorine atoms is a key determinant of receptor affinity and selectivity.
-
The Piperazine Core: This central linker provides a crucial basic nitrogen atom (N4), which is typically protonated at physiological pH and forms a key ionic interaction with a conserved aspartate residue in the binding pocket of aminergic GPCRs.
-
The "Tail" Moiety: Connected to the N4 of the piperazine, this is the region of greatest chemical diversity. The nature of the tail—its length, rigidity, and terminal functional groups—fine-tunes the interaction with the receptor, determining whether the compound acts as an agonist, antagonist, or partial agonist.
Caption: Key pharmacophoric elements of dichlorophenylpiperazines.
The Critical Role of Dichloro- Substitution Patterns
The substitution pattern on the phenyl ring dramatically influences receptor binding. While many patterns have been explored, the 2,3-dichloro arrangement has emerged as a particularly important motif for achieving high affinity at dopamine D2 and D3 receptors.
-
2,3-Dichlorophenyl Group: This substitution is a hallmark of many potent D2/D3 receptor ligands, including the active metabolite of aripiprazole and cariprazine.[1][2] Studies have consistently shown that the 2,3-dichloro-phenylpiperazine moiety, when connected to an appropriate tail via a butyl chain, provides the structural requirements for high-affinity binding to D3 receptors.[3] In one series of carboxamide derivatives, the 2,3-dichlorophenyl analogue displayed the highest D3 receptor affinity, reaching the subnanomolar range.[4] This high affinity is attributed to favorable steric and electronic interactions within the receptor's binding pocket.
-
3,4-Dichlorophenyl Group: The positional isomer, 3,4-dichlorophenylpiperazine, exhibits a distinctly different pharmacological profile. It has been shown to act as a serotonin releaser via the serotonin transporter (SERT) and as a β1-adrenergic receptor blocker, though its affinity for these targets is relatively modest.[2]
-
Other Substitutions: While less common in clinically used drugs, other patterns like 2,5- or 3,5-dichloro have been investigated. However, they generally do not confer the same high affinity for dopamine receptors as the 2,3-dichloro pattern.
Comparative Analysis of "Tail" Moieties
The tail region provides the greatest opportunity to modulate the pharmacological profile, particularly the balance between D2 and 5-HT1A receptor activity, a key feature of atypical antipsychotics.[5][6]
| Compound Series | Key Structural Feature | Primary Target(s) | Observed Activity | Reference |
| Arylcarboxamides | Butyl linker to an arylcarboxamide tail | Dopamine D3/D2 | High affinity D3 antagonists. D3 binding affinities (Ki) ranged from 0.6 to 1080 nM, with D3/D2 selectivities from 2 to 97-fold. | [3] |
| Fluorenylcarboxamides | Alkyl linker (C3-C5) to a fluorenylcarboxamide tail | Dopamine D3/D2/D4 | Potent D3 ligands with high selectivity over D2 and D4 receptors. The most potent analogue showed a D3/D2 selectivity of 64 and a D3/D4 selectivity of 1300. | [7] |
| Arylpyridylmethyls | Direct linkage to an arylpyridylmethyl tail | Dopamine D2 / Serotonin 5-HT1A | Resulted in compounds with equipotent D2 receptor antagonism and 5-HT1A receptor agonism. | [8] |
| Biaryl Derivatives | Butyl linker to various biaryl systems | Serotonin 5-HT1A/2A/7, Dopamine D2 | Affinity profiles suitable for antipsychotic or ASD treatment, combining 5-HT1A agonism with D2 antagonism. | [9] |
Key Insights from Tail Variations:
-
Linker Length: For many D3-selective antagonists, a four-carbon (butyl) chain linking the piperazine core to a terminal aryl amide group is optimal for high-affinity binding.[3][7]
-
Terminal Group Rigidity: Incorporating rigid or conformationally restricted groups in the tail, such as the fluorenyl or biaryl systems, can significantly enhance affinity and selectivity.[7][9]
-
Functional Group Nature: The presence of specific functional groups, like carboxamides, is crucial for establishing key hydrogen bonds and other interactions in the receptor's distal binding pocket, often determining antagonist versus agonist activity.
Experimental Protocols for Characterization
The determination of a compound's affinity and functional activity is paramount in any SAR study. Radioligand binding assays and functional assays are the gold standard methodologies.
Protocol 1: Radioligand Binding Assay for Dopamine D2/D3 Receptor Affinity
This protocol describes a competitive binding experiment to determine the inhibition constant (Ki) of a test compound.
Objective: To measure the affinity of a test compound for the D2 or D3 receptor by assessing its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human D2 or D3 receptors.[4][7]
-
Radioligand: [³H]-Spiperone (for D2) or [¹²⁵I]-Iodosulpride (for D3).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (dichlorophenylpiperazine derivatives) at various concentrations.
-
Non-specific binding control: Haloperidol (10 µM) or S-sulpiride (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Workflow:
Caption: Workflow for a typical radioligand binding assay.
Causality and Validation:
-
Why use stably transfected cells? This ensures a high and consistent density of the target receptor, providing a robust signal-to-noise ratio.[3][4]
-
Why use a non-specific binding control? A high concentration of an unlabeled drug (like haloperidol) is used to saturate all specific binding sites. The remaining radioactivity measured is considered non-specific and must be subtracted from all other measurements to isolate binding to the target receptor. This is a critical self-validating step.
-
Why convert IC50 to Ki? The IC50 value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing the inhibition constant (Ki), an intrinsic measure of the compound's affinity that is independent of assay conditions.
Future Directions and Off-Target Considerations
While the focus has been on dopamine and serotonin receptors, recent evidence indicates that dichlorophenylpiperazines can have other significant biological activities. For instance, cariprazine and its primary metabolite, 2,3-dichlorophenylpiperazine, have been identified as potent inhibitors of DHCR7, the final enzyme in the cholesterol biosynthesis pathway.[1] This off-target activity highlights the importance of comprehensive pharmacological profiling during drug development. Future research will likely focus on fine-tuning selectivity to minimize such off-target effects while retaining the desired polypharmacology that is beneficial for treating complex neuropsychiatric disorders.
References
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Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Kovacs, W. J., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology. Available at: [Link]
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Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Available at: [Link]
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Le, T., et al. (2002). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Cortes-Arroyo, D., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]
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PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Available at: [Link]
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Schwartz, D. P., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry. Available at: [Link]
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Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals. Available at: [Link]
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Adell, A., et al. (2019). Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone. Neuropharmacology. Available at: [Link]
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Stuchlík, J., et al. (2020). Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies. Pharmacological Reports. Available at: [Link]
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comparing synthetic routes for 1-(2,5-dichlorophenyl)piperazine efficiency.
As a Senior Application Scientist, this guide provides a comparative analysis of synthetic routes to 1-(2,5-dichlorophenyl)piperazine, a key intermediate in pharmaceutical research.[1] The efficiency and practicality of a synthetic pathway are paramount in drug development, influencing scalability, cost, and environmental impact. This document delves into the mechanistic underpinnings, practical execution, and comparative performance of established methods for arylpiperazine synthesis, tailored for researchers and drug development professionals.
Introduction to 1-(2,5-dichlorophenyl)piperazine
1-(2,5-dichlorophenyl)piperazine is a substituted arylpiperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its N-aryl derivatives are integral components of numerous FDA-approved drugs.[2] The specific substitution pattern of the dichlorophenyl group influences the molecule's pharmacological properties, making it a valuable building block for targeting the central nervous system.[1][3] The primary challenge in its synthesis lies in the efficient formation of the aryl carbon-nitrogen (C-N) bond.
Core Synthetic Strategies for Aryl C-N Bond Formation
The construction of the C-N bond between the 2,5-dichlorophenyl ring and the piperazine moiety can be approached through several distinct chemical strategies. This guide will compare three prominent methods:
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[4]
-
Ullmann Condensation: A classical copper-catalyzed method, representing an older but often cost-effective approach.[5]
-
Nucleophilic Aromatic Substitution (SNAr): A metal-free method that relies on the activation of the aryl halide by electron-withdrawing groups.[6][7]
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability in forming C-N bonds.[4] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods by allowing for the use of a wider range of substrates under relatively mild conditions.[4]
Mechanistic Principle & Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 1-bromo-2,5-dichlorobenzene) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center. A strong base deprotonates the coordinated amine, forming a palladium amido complex.[8]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[8] This allows for the coupling of less reactive aryl chlorides, although aryl bromides or iodides are typically more efficient.[8]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
1-bromo-2,5-dichlorobenzene
-
Piperazine (use of an excess is common)
-
Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst precursor.
-
A suitable phosphine ligand (e.g., BINAP, Xantphos).
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃)).[8]
-
Anhydrous toluene or dioxane as the solvent.[8]
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 1-bromo-2,5-dichlorobenzene and piperazine.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2,5-dichlorophenyl)piperazine.
-
Workflow Visualization
Sources
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- 2. researchgate.net [researchgate.net]
- 3. CAS 1013-27-0: 1-(2,5-Dichlorophenyl)piperazine [cymitquimica.com]
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- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
A Cross-Validation Guide to the Cellular Effects of 1-(2,5-dichlorophenyl)piperazine
In the landscape of contemporary cancer research, the identification of novel therapeutic agents with robust and reproducible anti-neoplastic activity is paramount. This guide provides an in-depth, comparative analysis of the cellular effects of 1-(2,5-dichlorophenyl)piperazine (DC-P), a compound of interest from the phenylpiperazine class. Phenylpiperazine derivatives have garnered significant attention for their diverse biological activities, including their potential as anticancer agents.[1][2][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a cross-validation of DC-P's effects in a panel of well-characterized cancer cell lines and comparing its performance against established chemotherapeutic agents.
The rationale for this guide is rooted in the critical need for rigorous preclinical evaluation of investigational compounds. It is well-established that the efficacy of a potential drug can vary significantly across different cancer types, a phenomenon often linked to the unique genetic and molecular landscapes of individual tumors. Therefore, a cross-validation approach using a diverse panel of cell lines is not merely a suggestion but a necessity for robust and translatable findings.
This guide will delve into the mechanistic underpinnings of DC-P's action, drawing parallels with the known pharmacology of similar compounds that have been shown to induce apoptosis and cell cycle arrest in cancer cells.[1][5] We will present detailed, field-proven protocols for key cellular assays, provide a comparative analysis of DC-P's performance against doxorubicin and cisplatin, and visualize the intricate signaling pathways and experimental workflows.
The Rationale for Cell Line Selection
A robust cross-validation study hinges on the selection of a diverse and representative panel of cell lines. For this guide, we have chosen four human cancer cell lines, each originating from a different tissue and representing a distinct cancer type:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and serves as a valuable model for hormone-responsive breast cancers.
-
A549: A human lung carcinoma cell line, widely used as a model for non-small cell lung cancer (NSCLC).
-
HCT116: A human colorectal carcinoma cell line, characterized by its microsatellite instability and mutations in key oncogenes.
-
U-87 MG: A human glioblastoma-astrocytoma cell line, representing one of the most aggressive forms of brain cancer.
The selection of these cell lines is further supported by data from the Cancer Cell Line Encyclopedia (CCLE), which indicates a broad expression of serotonin receptors across a multitude of cancer types.[6] Given that phenylpiperazines are known to interact with serotonin receptors, these cell lines provide a suitable platform to investigate the potential anti-cancer effects of DC-P.
Comparative Efficacy Analysis
To contextualize the anti-cancer potential of 1-(2,5-dichlorophenyl)piperazine, its cytotoxic effects were compared with two standard-of-care chemotherapeutic agents: doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay following a 72-hour treatment period.
It is important to note that while the IC50 values for doxorubicin and cisplatin are based on published literature, the values for DC-P are illustrative and based on the general observation that dichlorophenylpiperazine derivatives exhibit significant cytotoxic activity.[2] This hypothetical data serves to demonstrate the comparative analysis framework.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | U-87 MG (Glioblastoma) IC50 (µM) |
| 1-(2,5-dichlorophenyl)piperazine (DC-P) | 15.5 | 25.2 | 18.9 | 12.8 |
| Doxorubicin | 0.5 - 1.5 | 0.4 - 1.0 | 0.2 - 0.8 | 0.6 - 2.0 |
| Cisplatin | 5.0 - 10.0 | 3.0 - 8.0 | 4.0 - 9.0 | 2.0 - 7.0 |
Note: The IC50 values for Doxorubicin and Cisplatin are presented as ranges to reflect the variability reported in the literature.
Mechanistic Deep Dive: Signaling Pathways and Experimental Workflows
The phenylpiperazine scaffold is a well-established pharmacophore known to interact with serotonin receptors. Specifically, 1-(2,5-dichlorophenyl)piperazine is postulated to act as a 5-HT2C receptor agonist. In the context of cancer, the activation of serotonin receptors can modulate key signaling pathways that govern cell proliferation, survival, and apoptosis.
Postulated Signaling Pathway of 1-(2,5-dichlorophenyl)piperazine in Cancer Cells
Caption: Postulated 5-HT2C receptor signaling cascade initiated by DC-P.
Experimental Workflow for Cross-Validation
The following diagram outlines the systematic approach to cross-validating the effects of DC-P across the selected cancer cell lines.
Caption: Workflow for cross-validating the effects of DC-P.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of the findings, the following detailed protocols for the key cellular assays are provided.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (DC-P, doxorubicin, cisplatin) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This guide provides a framework for the systematic cross-validation of 1-(2,5-dichlorophenyl)piperazine's anti-cancer effects. The illustrative data suggests that DC-P exhibits cytotoxic activity across a panel of diverse cancer cell lines, warranting further investigation. The proposed mechanistic pathway, centered on the 5-HT2C receptor, offers a testable hypothesis for future studies.
To build upon this foundation, it is recommended to:
-
Experimentally determine the IC50 values of DC-P in a broader panel of cancer cell lines.
-
Validate the engagement of the 5-HT2C receptor through receptor binding assays or by using specific antagonists.
-
Investigate the downstream signaling events proposed in the pathway diagram using techniques such as Western blotting to assess the phosphorylation status of key proteins like ERK and Akt.
-
Conduct in vivo studies using xenograft models to evaluate the anti-tumor efficacy of DC-P in a more complex biological system.
By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, the research community can effectively evaluate the therapeutic potential of 1-(2,5-dichlorophenyl)piperazine and other novel anti-cancer agents.
References
-
Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed. (2019). Retrieved from [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. (2024). Retrieved from [Link]
-
Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed. (2021). Retrieved from [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (2018). Retrieved from [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Retrieved from [Link]
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Effect of a novel piperazine compound on cancer cells. (n.d.). Retrieved from [Link]
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Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
1-(2,5-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2758188 - PubChem. (n.d.). Retrieved from [Link]
-
1-(2,5-dichlorophenyl)piperazine Dihydrochloride | C10H14Cl4N2 - PubChem. (n.d.). Retrieved from [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (2024). Retrieved from [Link]
-
Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - MDPI. (n.d.). Retrieved from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved from [Link]
-
The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity - Broad Institute. (2012). Retrieved from [Link]
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The 5-HT2A serotoninergic receptor is expressed in the MCF-7 human breast cancer cell line and reveals a mitogenic effect of serotonin - PubMed. (2006). Retrieved from [Link]
-
Breast Cancer Cell Line Classification and Its Relevance with Breast Tumor Subtyping - PMC - PubMed Central. (2017). Retrieved from [Link]
-
A Novel Report of Serotonin Receptors Antagonists Inducing Apoptosis in Hu- man Lung Carcinoma Cells - JScholar. (n.d.). Retrieved from [Link]
-
SEROTONIN'S PROLIFERATIVE EFFECTS ON LUNG CANCER CELL LINES - CORE. (n.d.). Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Dichlorophenylpiperazine Derivatives
For researchers and drug development professionals navigating the complex landscape of neuropharmacology and oncology, the arylpiperazine scaffold represents a privileged structure with significant therapeutic potential. Within this class, dichlorophenylpiperazine derivatives have emerged as a focal point of investigation due to the profound influence of chlorine substitution on their pharmacological profiles. This guide provides a comparative analysis of the in vivo efficacy of dichlorophenylpiperazine isomers, synthesizing preclinical data from studies in central nervous system (CNS) disorders and oncology.
Comparative In Vivo Efficacy in CNS Disorders: Antidepressant-like Effects
The serotonergic system is a key target for the treatment of depression. Phenylpiperazine derivatives have been extensively studied for their ability to modulate serotonin receptors. Recent research has highlighted the potential of dichlorophenylpiperazine derivatives as novel antidepressants.
One study investigated a novel arylpiperazine, compound 27 , a derivative of 2,3-dichlorophenylpiperazine, for its antidepressant-like effects.[1] The study demonstrated that this compound exhibits significant efficacy in a well-established preclinical model of depression, the forced swim test.
In Vivo Efficacy Data: Compound 27 (2,3-Dichlorophenylpiperazine Derivative)
| Compound | Dose (mg/kg) | Animal Model | Efficacy Endpoint | Result | Reference |
| Compound 27 | 10 | ICR Mice | Immobility Time (FST) | 12% decrease | [1] |
| 30 | 23% decrease | [1] | |||
| 90 | 58% decrease (statistically significant) | [1] | |||
| Duloxetine (Positive Control) | 20 | Significant decrease | [1] |
Experimental Protocol: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility.
Methodology:
-
Animal Model: Male ICR mice are randomly assigned to treatment groups (vehicle, compound 27 at various doses, and a positive control like duloxetine).
-
Acclimation: Animals are allowed to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: The test compounds or vehicle are administered intragastrically for 7 consecutive days.
-
Forced Swim Apparatus: A transparent cylindrical container (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 10 cm.
-
Test Procedure: On the final day of treatment, mice are placed individually into the cylinder for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for each group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like efficacy.
Experimental Workflow: Forced Swim Test
Caption: Workflow for assessing the antidepressant-like effects of a compound using the Forced Swim Test.
Comparative In Vivo Efficacy in Oncology
Arylpiperazine derivatives have also garnered attention for their potential as anticancer agents.[2] The substitution pattern on the phenyl ring, including the presence of chlorine atoms, has been shown to be a critical determinant of cytotoxic activity.[2] While comprehensive in vivo comparative data is sparse, preliminary findings suggest that dichlorophenylpiperazine derivatives are promising candidates for further development.
One review highlights that arylpiperazine derivatives with chlorine substituents on the benzene ring exhibit notable cytotoxic activity.[2] Furthermore, a derivative of 3,4-dichlorophenylpiperazine has demonstrated promising antitumor activity in vivo.[2]
In Vivo Efficacy Data: Dichlorophenylpiperazine Derivatives in Oncology (Qualitative)
| Compound Class | Cancer Model | Efficacy Endpoint | Result | Reference |
| 3,4-Dichlorophenylpiperazine Derivative | Not specified | Antitumor Activity | Promising | [2] |
Note: The available literature provides a qualitative assessment of the in vivo antitumor activity without specific quantitative data for direct comparison.
Experimental Protocol: Tumor Xenograft Study
Tumor xenograft models are a cornerstone of preclinical oncology research, used to evaluate the efficacy of novel anticancer agents in a living organism.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., breast adenocarcinoma MCF-7) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Groups: Once tumors reach the desired size, mice are randomized into treatment groups (vehicle control, test compound at various doses, and a positive control).
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). Body weight is also monitored as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Experimental Workflow: Tumor Xenograft Study
Caption: General workflow for evaluating the in vivo antitumor efficacy of a compound using a xenograft model.
Mechanistic Insights: Signaling Pathways
The therapeutic effects of dichlorophenylpiperazine derivatives are underpinned by their interactions with specific molecular targets.
In the context of CNS disorders , the antidepressant-like effects of the 2,3-dichlorophenylpiperazine derivative, compound 27, are attributed to its activity at both the 5-HT1A and sigma-1 receptors .[1] The 5-HT1A receptor is a well-validated target for anxiolytics and antidepressants, while the sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions, including the modulation of neurotransmitter systems.
For oncology , the anticancer activity of arylpiperazine derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways .[2][3] Some derivatives have also been shown to induce apoptosis and inhibit tubulin polymerization, a mechanism shared by several established chemotherapeutic agents.[2]
Signaling Pathway: 5-HT1A and Sigma-1 Receptor Modulation
Caption: Proposed mechanism of action for the antidepressant-like effects of a 2,3-dichlorophenylpiperazine derivative.
Conclusion
This guide provides a synthesized comparison of the in vivo efficacy of dichlorophenylpiperazine derivatives in CNS disorders and oncology, based on the currently available scientific literature. While a direct head-to-head comparison of 1-(2,5-dichlorophenyl)piperazine derivatives is not yet published, the data on related isomers underscore the therapeutic potential of this chemical class. The 2,3-dichlorophenylpiperazine derivative, compound 27, demonstrates significant antidepressant-like activity in preclinical models, while 3,4-dichlorophenylpiperazine derivatives show promise as anticancer agents.
Further research, including direct comparative studies of the different dichlorophenylpiperazine isomers, is warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for clinical development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support these future research endeavors.
References
- Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. (URL not available)
- A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
- 1-(2,5-Dichlorophenyl)piperazine hydrochloride | 119438-13-0 - Benchchem. (URL not available)
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. [Link]
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Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. [Link]
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In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of - American Journal of Translational Research. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]
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A Comparative Guide to Validated HPLC Methods for the Quantification of 1-(2,5-dichlorophenyl)piperazine
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 1-(2,5-dichlorophenyl)piperazine, a key intermediate in the synthesis of several active pharmaceutical ingredients. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only a robust, validated HPLC-UV method but also a comparative analysis against other analytical techniques, empowering you to make informed decisions for your specific analytical challenges.
The Imperative for Validated Quantification
1-(2,5-dichlorophenyl)piperazine is a critical building block in medicinal chemistry. Its purity and concentration in reaction mixtures and final products directly impact the yield, purity, and safety of the target drug substance. Consequently, a precise and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[2][3]
Pillar 1: A Validated HPLC-UV Method as the Gold Standard
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the analysis of pharmaceutical compounds due to its specificity, sensitivity, and robustness. For a molecule like 1-(2,5-dichlorophenyl)piperazine, which contains a chromophore (the dichlorophenyl group), HPLC-UV is an ideal analytical choice.
Proposed HPLC Method Parameters
The following method is a robust starting point for the quantification of 1-(2,5-dichlorophenyl)piperazine. The selection of these parameters is based on the chemical properties of the analyte and common practices in reverse-phase chromatography.
| Parameter | Recommended Condition | Rationale |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar phenylpiperazine moiety, ensuring good separation from polar impurities. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.3) (62:38, v/v) | A mixture of organic solvent (acetonitrile) and an aqueous buffer provides optimal polarity for elution. The phosphate buffer maintains a consistent pH, ensuring reproducible retention times. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic resolution. |
| Detection Wavelength | 257 nm | This wavelength corresponds to a high absorbance region for the dichlorophenyl group, maximizing sensitivity.[4] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures stable retention times and peak shapes.[4] |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening on the column. |
Step-by-Step Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[6]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of a placebo (all components except the analyte).
-
Prepare a solution of the 1-(2,5-dichlorophenyl)piperazine standard.
-
Prepare a spiked sample containing the analyte and potential impurities or related substances.
-
Inject all three solutions into the HPLC system.
-
-
Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and well-resolved from other peaks.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a stock solution of the 1-(2,5-dichlorophenyl)piperazine standard.
-
Create a series of at least five dilutions of the stock solution, covering a range of 50-150% of the expected sample concentration.
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[7]
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125430 |
| 75 | 188145 |
| 100 | 250860 |
| 125 | 313575 |
| 150 | 376290 |
| Correlation Coefficient (r²) | 0.9999 |
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]
Table 2: Example Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 119.4 | 99.5% |
Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[6]
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
-
Table 3: Example Precision Data
| Precision Level | %RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.20% |
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1.
-
LOQ is typically determined at an S/N of 10:1.
-
-
Acceptance Criteria: The LOQ should be verified by demonstrating acceptable precision (%RSD ≤ 10%) at this concentration.
Table 4: Example LOD and LOQ Data
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.1 | 3.2 |
| LOQ | 0.3 | 10.5 |
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Protocol:
-
Vary key chromatographic parameters one at a time, such as:
-
Mobile phase composition (±2%)
-
Column temperature (±5°C)
-
Flow rate (±0.1 mL/min)
-
-
Analyze a sample under each modified condition and evaluate the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations.
HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Pillar 2: Comparative Analysis of Alternative Quantification Methods
While HPLC-UV is a robust and widely accessible technique, other methods may be suitable depending on the specific analytical need.
Overview of Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly specific and sensitive. However, it may require derivatization for non-volatile or thermally labile compounds. Piperazine derivatives can often be analyzed directly by GC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.
Head-to-Head Comparison
Table 5: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS |
| Specificity | Good; relies on chromatographic separation and UV absorbance. | Excellent; based on both retention time and mass fragmentation pattern. | Excellent; based on retention time and mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Very High (pg/mL to fg/mL range). |
| Cost (Instrument) | Low to Moderate. | Moderate to High. | High. |
| Cost (Operational) | Low. | Moderate. | High. |
| Complexity | Low. | Moderate. | High. |
| Sample Throughput | High. | Moderate. | Moderate. |
| Derivatization | Not typically required. | May be required for some compounds. | Not typically required. |
Decision-Making Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the routine, accurate, and cost-effective quantification of 1-(2,5-dichlorophenyl)piperazine in drug development and quality control, a validated HPLC-UV method stands as the gold standard. Its reliability, simplicity, and high throughput make it an invaluable tool for any analytical laboratory. The detailed validation protocol provided in this guide serves as a robust template for ensuring data integrity and regulatory compliance.
While HPLC-UV is highly suitable for most applications, alternative methods like GC-MS and LC-MS offer enhanced sensitivity and specificity, which may be crucial for trace-level impurity analysis or studies involving complex biological matrices. The choice of analytical method should always be guided by the specific requirements of the study, balancing the need for performance with practical considerations of cost and complexity.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]
-
Title: HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance Source: Mastelf URL: [Link]
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Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: LinkedIn URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: What Is HPLC Method Robustness Assessment and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: HPLC Separation Robustness and Ruggedness Source: Agilent URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]
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Title: A Review on Analytical Methods for Piperazine Determination Source: NTU Journal of Pure Sciences URL: [Link]
- Title: Detection method of 1- (2, 3-dichlorophenyl)
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- 4. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
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- 7. pharmtech.com [pharmtech.com]
A Researcher's Guide to 1-(2,5-Dichlorophenyl)piperazine Dihydrochloride: A Comparative Analysis of Synthesis, Pharmacology, and Analytical Methodologies
This guide provides an in-depth technical review of 1-(2,5-dichlorophenyl)piperazine dihydrochloride, a significant chemical intermediate and research tool. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple product description to offer a comparative analysis against its key structural isomers. We will explore the nuances of its synthesis, dissect its pharmacological mechanism of action, and detail the validated analytical protocols necessary for its characterization, providing a holistic understanding of its utility and standing within the broader class of phenylpiperazines.
Introduction and Physicochemical Profile
Phenylpiperazines are a class of chemical compounds characterized by a piperazine ring attached to a phenyl group. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] 1-(2,5-Dichlorophenyl)piperazine is a member of this family, distinguished by the specific placement of two chlorine atoms on the phenyl ring. This substitution pattern is not arbitrary; it significantly influences the molecule's electronic properties and steric configuration, which in turn dictates its biological activity.[2]
This compound is primarily supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media, making it more amenable for use in experimental settings.[3][4] It serves as a versatile building block for the synthesis of more complex molecules, including potential antihistamines, antipsychotics, and other pharmacologically active agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,5-dichlorophenyl)piperazine;dihydrochloride | [3] |
| CAS Number | 827614-47-1 | [3][4] |
| Molecular Formula | C₁₀H₁₄Cl₄N₂ | [3] |
| Molecular Weight | 304.04 g/mol | [3][4] |
| Canonical SMILES | C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl | [3] |
| Physical Appearance | White to off-white crystalline solid | [1] |
| Primary Use | Research chemical, synthetic intermediate | [4] |
Synthesis and Manufacturing Overview
The synthesis of dichlorophenylpiperazines is typically achieved through a nucleophilic substitution reaction. The general strategy involves the condensation of a substituted dichloroaniline with a piperazine precursor. This approach allows for modularity, where different isomers can be produced by simply selecting the corresponding dichloroaniline starting material.
Caption: General workflow for the synthesis of dichlorophenylpiperazines.
Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)piperazine
This protocol is adapted from a published procedure for a structural isomer and represents a standard method for this class of compounds.[5]
-
Reaction Setup: To a stirred solution of 2,5-dichloroaniline (1 eq.) and bis(2-chloroethyl)amine (1 eq.) in xylene (approx. 15 mL per gram of aniline), add p-toluene sulfonic acid (0.1 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.).
-
Causality Note: p-Toluene sulfonic acid acts as an acid catalyst to protonate the amine, facilitating the reaction. The phase-transfer catalyst is crucial for improving the reaction rate between the organic-soluble aniline and the less soluble amine salt.
-
-
Heating: Heat the resulting mixture to reflux (typically 130-135°C) for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Adjust the pH to approximately 6-7 with a base, such as aqueous ammonia, to neutralize the catalyst and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic compounds with a suitable solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,5-dichlorophenyl)piperazine free base.
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and bubble hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the dihydrochloride salt. Filter and dry the resulting solid.
Pharmacological Profile: A Focus on Serotonergic Signaling
Phenylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) receptors.[2] In vitro studies indicate that 1-(2,5-dichlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[2]
Activation of the 5-HT2C receptor by an agonist like 2,5-DCPP initiates a specific intracellular signaling cascade. This pathway is critical for regulating mood, appetite, and other neurological processes.
Caption: Simplified 5-HT2C receptor signaling pathway initiated by an agonist.
The binding of 2,5-DCPP to the 5-HT2C receptor induces a conformational change, activating the associated Gq/11 protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol to stimulate the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.[2]
Comparative Analysis with Structural Analogs
The pharmacological activity of a phenylpiperazine is highly dependent on the substitution pattern of the phenyl ring. A comparative analysis of 2,5-DCPP with its isomers and the widely studied m-chlorophenylpiperazine (mCPP) reveals critical structure-activity relationships (SAR).
Table 2: Comparative Pharmacological Profiles of Phenylpiperazine Analogs
| Compound | Primary Target(s) | Reported Activity | Key Applications / Notes | Source(s) |
| 1-(2,5-Dichlorophenyl)piperazine (2,5-DCPP) | 5-HT2C Receptor | Agonist | Research tool for probing 5-HT2C function; synthetic building block. | [2] |
| 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) | Dopamine D₂ & D₃ Receptors; Serotonin Receptors | Partial Agonist (D₂/D₃) | Precursor and metabolite of the antipsychotic drug Aripiprazole. | [6] |
| 1-(3,4-Dichlorophenyl)piperazine (3,4-DCPP) | Serotonin Transporter (SERT); β₁-Adrenergic Receptor | Serotonin Releaser; β₁-Blocker (low affinity) | Demonstrates how shifting chlorine positions can completely change the mechanism from receptor agonism to transporter interaction. | [6] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Serotonin Receptors (multiple subtypes) | Agonist/Partial Agonist | Widely used as a serotonergic challenge agent in clinical research; active metabolite of several antidepressants (e.g., Trazodone). | [7][8] |
This comparison underscores a crucial principle in drug design: seemingly minor structural modifications can lead to profound changes in pharmacological function. While 2,5-DCPP is a 5-HT2C agonist, its 2,3-isomer shifts activity towards dopamine receptors and is a key component of Aripiprazole.[6] The 3,4-isomer changes the mechanism entirely to serotonin release.[6] This makes 2,5-DCPP a more specific tool for researchers wishing to isolate and study 5-HT2C receptor-mediated pathways, as compared to the less specific actions of a compound like mCPP.
Analytical Methodologies for Quality Control
Accurate and reliable analytical methods are paramount for verifying the identity, purity, and concentration of research compounds. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of dichlorophenylpiperazines.
Caption: Standard workflow for the HPLC analysis of 2,5-DCPP diHCl.
Experimental Protocol: HPLC Analysis
This protocol is based on a validated method for a closely related isomer, providing a robust starting point for analysis.[9]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 3.
-
Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL). Prepare a working standard by diluting the stock solution (e.g., to 0.1 mg/mL).
-
Sample Preparation: Prepare the test sample by dissolving it in the diluent to achieve the same nominal concentration as the working standard.
-
Injection: Inject equal volumes (e.g., 10 µL) of the diluent (as a blank), the working standard, and the test sample into the chromatograph.
-
Data Acquisition and Analysis: Record the chromatograms. The primary peak in the sample chromatogram should have the same retention time as the standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Table 3: Recommended HPLC Parameters
| Parameter | Recommended Setting | Source |
| Chromatographic Column | Octadecylsilane (C18) bonded silica, e.g., 4.6 mm x 250 mm, 5 µm particle size | [9] |
| Mobile Phase A | Acetonitrile / Disodium Hydrogen Phosphate Buffer | [9] |
| Mobile Phase B | Acetonitrile / Phosphoric Acid | [9] |
| Elution Mode | Gradient Elution | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection Wavelength | 254 nm | [9] |
| Column Temperature | 30°C | [9] |
Conclusion and Future Perspectives
This compound is more than a mere chemical reagent; it is a specific and valuable tool for neuropharmacological research. Its targeted agonism at the 5-HT2C receptor distinguishes it from other isomers like 2,3-DCPP and 3,4-DCPP, which exhibit markedly different pharmacological profiles centered on dopamine agonism and serotonin release, respectively. This guide has provided a comprehensive framework for its synthesis, elucidated its mechanism of action through the Gq/11 signaling pathway, and detailed a robust HPLC method for its analytical characterization.
For researchers in drug discovery and neuroscience, 2,5-DCPP serves as a precise probe for dissecting the roles of the 5-HT2C receptor system. Future studies may leverage its specific profile to develop novel therapeutics or to further understand the intricate structure-activity relationships that govern ligand-receptor interactions within the vast and vital family of phenylpiperazines.
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Chemsrc. (n.d.). CAS#:119438-13-0 | 1-(2,5-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
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PubMed. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Retrieved from [Link]
- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
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NIH National Library of Medicine. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]
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PubMed. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Retrieved from [Link]
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A Researcher's Guide to the Behavioral Pharmacology of Dichlorophenylpiperazines: A Comparative Analysis and Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the behavioral pharmacology of dichlorophenylpiperazines, with a specific focus on 2,3-dichlorophenylpiperazine (2,3-DCPP). Given the limited direct behavioral research on 2,3-DCPP, this document offers a comparative analysis with the extensively studied analog, meta-chlorophenylpiperazine (m-CPP), and presents a detailed methodological framework for future behavioral characterization.
Introduction: The Dichlorophenylpiperazine Landscape
The phenylpiperazine class of compounds has yielded numerous centrally active agents. Among these, dichlorophenylpiperazines are of significant interest to neuropharmacologists. 2,3-Dichlorophenylpiperazine (2,3-DCPP) is notably a primary metabolite of the atypical antipsychotic aripiprazole, a widely prescribed medication for schizophrenia and bipolar disorder[1][2]. Understanding the intrinsic pharmacological and behavioral effects of 2,3-DCPP is crucial for a complete comprehension of aripiprazole's therapeutic and side-effect profile.
However, a direct meta-analysis of 2,3-DCPP's behavioral effects is currently not feasible due to a scarcity of dedicated in-vivo behavioral studies. To address this knowledge gap, this guide adopts a dual approach. First, it synthesizes the known pharmacology of 2,3-DCPP and contrasts it with its structural and pharmacological analog, meta-chlorophenylpiperazine (m-CPP), for which a wealth of behavioral data exists. Second, it provides a detailed, practical guide for researchers, outlining robust experimental protocols to systematically investigate the behavioral profile of 2,3-DCPP and other novel phenylpiperazine derivatives.
Part 1: A Tale of Two Analogs: The Pharmacology of 2,3-DCPP and m-CPP
The subtle difference in the positioning of chlorine atoms on the phenyl ring between 2,3-DCPP and m-CPP results in markedly different pharmacological profiles, which in turn are expected to produce distinct behavioral outcomes.
2,3-Dichlorophenylpiperazine (2,3-DCPP): A Dopaminergic Focus
2,3-DCPP is primarily characterized by its activity at dopamine receptors. It has been identified as a partial agonist at both D2 and D3 dopamine receptors[1]. This profile is significant as the dopamine D3 receptor is a key target in research on psychostimulant addiction and motivated behaviors[3][4]. The development of selective D3 ligands has been a major goal in medicinal chemistry, with the 2,3-dichlorophenylpiperazine moiety serving as a common scaffold in the design of such compounds[3][4][5][6][7]. While its serotonergic activity is not as clearly defined as that of m-CPP, its role as a metabolite of aripiprazole, which has a complex serotonergic profile, suggests that interactions with serotonin receptors cannot be entirely ruled out[1].
| Receptor Subtype | Reported Affinity (Ki) / Activity | Source(s) |
| Dopamine D2 | Partial Agonist | [1][8][9][10] |
| Dopamine D3 | Partial Agonist; High Affinity (Subnanomolar in some analogs) | [3][4][5] |
| Serotonin Receptors | Not well characterized, but presumed to be less potent than at dopamine receptors | [1] |
meta-Chlorophenylpiperazine (m-CPP): The Serotonergic Counterpart
In contrast to 2,3-DCPP, m-CPP's behavioral effects are largely attributed to its complex interactions with the serotonin system. It acts as a non-selective serotonin receptor agonist with notable affinity for 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C receptors, and also shows activity at the serotonin transporter[11][12]. This broad-spectrum serotonergic activity has made m-CPP a widely used pharmacological tool to probe serotonin function in both preclinical and clinical studies[12].
Its behavioral profile in rodents is well-documented and is characterized by:
-
Anxiogenic-like effects: m-CPP reliably induces anxiety-like behaviors in animal models such as the elevated plus-maze and the social interaction test. This effect is thought to be primarily mediated by the stimulation of postsynaptic 5-HT2C receptors[13][14][15][16][17].
-
Hypolocomotion: Acute administration of m-CPP typically leads to a dose-dependent decrease in locomotor activity[18][19][20][21][22].
-
Depressogenic-like effects: Some studies suggest that m-CPP can induce behaviors indicative of a depressive-like state in rodents, potentially through stimulation of 5-HT2A receptors[23].
| Behavioral Effect | Primary Mediating Receptor(s) | Typical Dose Range (Rats/Mice, IP) | Source(s) |
| Anxiogenesis | 5-HT2C | 0.1 - 2.5 mg/kg | [13][24] |
| Reduced Locomotor Activity | 5-HT1 family and 5-HT2C | 0.3 - 10 mg/kg | [22] |
| Hypophagia (Reduced Food Intake) | 5-HT2C / 5-HT1B | 1 - 5 mg/kg | [18] |
Part 2: A Methodological Blueprint for Behavioral Characterization
The following section provides detailed, step-by-step protocols for a core battery of behavioral assays to elucidate the psychoactive properties of dichlorophenylpiperazines like 2,3-DCPP. The causality behind experimental choices is explained to ensure the generation of robust and interpretable data.
Foundational Principles of Experimental Design
-
Animal Selection: The choice of species (typically rats or mice) and strain is critical, as inter-strain differences in response to psychoactive compounds are common[21]. Both male and female animals should be included to investigate potential sex differences.
-
Acclimation: Animals should be allowed to acclimate to the testing room for at least 60 minutes prior to any behavioral assessment to reduce stress-induced confounds[25].
-
Blinding and Randomization: To ensure objectivity, the experimenter should be blind to the treatment conditions, and animals should be randomly assigned to treatment groups.
-
Dose-Response Relationship: A range of doses should be tested to establish a clear dose-response curve for any observed behavioral effect.
Diagram 1: General Workflow for a Preclinical Behavioral Study
Caption: A generalized workflow for conducting preclinical behavioral pharmacology studies.
Core Behavioral Assays: A Step-by-Step Guide
-
Scientific Rationale: The EPM is a widely validated test for assessing anxiety-like behavior in rodents. It leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms, while anxiogenic compounds have the opposite effect[26][27]. Given m-CPP's known anxiogenic effects, the EPM is a critical first-line assay for 2,3-DCPP.
-
Detailed Experimental Protocol:
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated 50-55 cm from the floor. It consists of two open arms and two closed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide, with 15 cm high walls for the closed arms)[28].
-
Pre-Test Procedure: Acclimate the animal to the testing room for at least 1 hour. Handle the animals for several days prior to testing to reduce handling stress[27].
-
Test Procedure:
-
Data Collection: Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Post-Test: Return the animal to its home cage. Thoroughly clean the maze with a 70% ethanol solution between trials to eliminate olfactory cues[30].
-
-
Scientific Rationale: The FST is a common screening tool for antidepressant efficacy. It is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to reduce the duration of immobility[25][31]. This test would be crucial to determine if 2,3-DCPP possesses antidepressant or pro-depressant properties.
-
Detailed Experimental Protocol:
-
Apparatus: A transparent cylinder (e.g., for mice: 25 cm high, 10 cm in diameter) filled with water (24°C ± 1°C) to a depth where the animal cannot touch the bottom or escape[25].
-
Pre-Test Procedure: Acclimate the animal to the testing room for at least 1 hour.
-
Test Procedure:
-
Data Collection: The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Post-Test: Remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage, potentially with a heat source, until it is fully dry and has resumed normal activity[25].
-
-
Scientific Rationale: The CPP paradigm is used to assess the rewarding or aversive properties of a drug. It is a form of Pavlovian conditioning where the animal learns to associate a specific environment with the effects of a drug[34][35][36]. If a drug is rewarding, the animal will spend more time in the drug-paired environment. If it is aversive, the animal will avoid it. This is a critical assay to determine the abuse potential of 2,3-DCPP, especially given its action on the dopamine system.
-
Detailed Experimental Protocol:
-
Apparatus: A multi-compartment chamber, typically with two larger conditioning compartments distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller central compartment[34][37][38].
-
Three-Phase Procedure:
-
Phase 1: Pre-Conditioning (Baseline Preference): For 1-3 days, allow the animal to freely explore all compartments of the apparatus for 15 minutes. Record the time spent in each compartment to establish any initial preference[37]. A counterbalanced design is crucial, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half.
-
Phase 2: Conditioning: This phase typically lasts for 4-8 days. On alternating days, administer the drug (e.g., 2,3-DCPP) and confine the animal to one compartment for a set period (e.g., 30-45 minutes). On the other days, administer the vehicle (e.g., saline) and confine the animal to the opposite compartment[36][37].
-
Phase 3: Post-Conditioning (Test): On the test day, the animal is placed back in the central compartment in a drug-free state and allowed to freely explore the entire apparatus for 15 minutes.
-
-
Data Collection: The primary measure is the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase. A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion. Locomotor activity during the test can also be measured[39][40].
-
Diagram 2: Hypothesized Signaling Pathway of 2,3-DCPP
Caption: Hypothesized signaling cascade of 2,3-DCPP as a D2/D3 partial agonist.
Conclusion: Charting the Course for Future Research
The existing literature establishes 2,3-dichlorophenylpiperazine as a pharmacologically active metabolite of aripiprazole with significant partial agonist activity at D2 and D3 dopamine receptors. However, its behavioral profile remains largely uncharted territory. This guide provides a scientifically grounded framework for closing this knowledge gap. By employing a systematic battery of behavioral assays, such as the elevated plus-maze, forced swim test, and conditioned place preference paradigm, researchers can effectively delineate the anxiogenic/anxiolytic, depressant/antidepressant, and rewarding/aversive properties of 2,3-DCPP.
A thorough behavioral characterization is not merely an academic exercise; it is essential for understanding the full clinical picture of aripiprazole and for guiding the development of novel D3-selective ligands for neuropsychiatric disorders. The comparative data from the well-studied serotonergic agent m-CPP serves as a valuable benchmark, highlighting how subtle structural modifications can dramatically alter neuropharmacological and behavioral effects. Future research built upon the methodologies outlined herein will be instrumental in transforming 2,3-DCPP from a pharmacological curiosity into a well-understood modulator of brain function and behavior.
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[The mouse forced swim test.]([Link] Forced-swim-test)
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2,5-dichlorophenyl)piperazine Dihydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2,5-dichlorophenyl)piperazine Dihydrochloride, ensuring the safety of laboratory personnel and the preservation of environmental integrity. Our approach moves beyond a simple checklist, delving into the causal reasoning behind each step to foster a culture of intrinsic safety and regulatory adherence.
Hazard Profile and Regulatory Imperative
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a synthetic organic compound that demands careful handling throughout its lifecycle.
1.1. Intrinsic Hazards Based on Globally Harmonized System (GHS) classifications found in safety data sheets (SDS), this compound presents several key hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, particularly as a dust or aerosol.[1][2][3]
While specific ecotoxicity data for this exact compound is limited, the precautionary principle and data on related piperazine and chlorinated aromatic compounds necessitate treating it as potentially harmful to the environment.[1][4][5] Therefore, under no circumstances should this chemical be disposed of via sink or standard waste streams.[6][7]
1.2. The Regulatory Landscape: EPA and OSHA The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
-
EPA (RCRA): Provides a "cradle-to-grave" framework for tracking hazardous waste from its generation to its final disposal.[9][11] Laboratories are classified as generators of hazardous waste and must comply with regulations regarding waste classification, accumulation, and disposal.[9][12]
-
OSHA: The "Laboratory Standard" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP). This plan must include procedures for the safe handling and disposal of hazardous chemicals.[13][14]
Due to its irritant properties, this compound must be managed as a regulated, hazardous chemical waste to comply with these federal mandates.
| Hazard Classification | GHS Code | Description | Primary Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Avoid skin contact; wear appropriate gloves.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles or face shield.[1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Handle in a well-ventilated area or fume hood.[1][3] |
| Disposal Directive | P501 | Dispose of contents/container to an approved waste disposal facility.[1] | Segregate as hazardous chemical waste. |
The Core Directive: Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and compliance. Each step is a critical control point in the waste management process.
2.1. Phase 1: Pre-Disposal Planning & Preparation
Proper disposal begins before the waste is even generated.
-
Obtain EPA ID Number: Your institution must have an EPA Identification Number to generate and manage hazardous waste.[11]
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab where hazardous waste will be stored.[6][12] This area must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Procure a Designated Waste Container:
-
Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with halogenated organic compounds. Do not use metal containers for acidic dihydrochloride salt solutions.[6][11]
-
Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tightly-fitting lid.[8]
-
-
Prepare the Hazardous Waste Label: Before adding any waste, affix a hazardous waste label to the container. The label MUST include:
2.2. Phase 2: Personal Protective Equipment (PPE)
Adherence to a strict PPE regimen is non-negotiable. The causality is simple: to prevent the chemical's known hazards from causing harm.
-
Eye/Face Protection: Wear chemical safety goggles conforming to NIOSH or EN 166 standards. A face shield is recommended if there is a splash risk.[1][3]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed immediately if contaminated.[3][16]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill clean-up of the solid material), use a full-face respirator with an appropriate particle filter. All handling of the solid should ideally occur within a chemical fume hood.[1][13]
2.3. Phase 3: Waste Collection & Segregation
This phase is critical for preventing dangerous chemical reactions.
-
Direct Transfer: Carefully transfer waste this compound, including residual amounts in weighing boats or contaminated pipette tips, directly into the designated hazardous waste container.
-
Segregation is Key:
The diagram below illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Workflow
2.4. Phase 4: Container Management & Final Disposal
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[1][8]
-
Storage in SAA: Store the sealed container in your designated SAA, ensuring it is away from heat sources or incompatible chemicals.[4][6]
-
Full Container Protocol: Once the container is full (do not overfill; 90% capacity is a good rule of thumb), it must be moved from the SAA to your institution's Central Accumulation Area (CAA) within three days.[6][11]
-
Professional Disposal: The final step is managed by your institution's Environmental Health & Safety (EHS) office, which arranges for a licensed hazardous waste contractor to transport the waste for final disposal.[8][9] The most common and appropriate method for this type of compound is high-temperature incineration at a permitted facility.[8][18]
The overall disposal workflow is summarized in the following diagram.
Caption: End-to-End Disposal Workflow
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Evacuate and Alert: Clear the immediate area of personnel and inform your supervisor or EHS officer.[4]
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[18] For a solution, cover with an inert absorbent material like vermiculite or sand.[16]
-
Collection: Using appropriate tools (e.g., tongs, non-sparking scoop), collect the spilled material and absorbent into your designated hazardous waste container.[4][16]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[16]
By integrating this comprehensive, causality-driven disposal protocol into your standard operating procedures, you not only ensure compliance with federal and local regulations but also build a foundational pillar of trust and safety within your laboratory. The responsible management of chemical waste is a direct reflection of scientific integrity and professional excellence.
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A Comprehensive Guide to the Safe Handling of 1-(2,5-dichlorophenyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(2,5-dichlorophenyl)piperazine Dihydrochloride. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations.
Understanding the Risks: Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[1][2]
The signal word for this chemical is "Warning" .[1] It is crucial to understand these hazards to appreciate the importance of the protective measures outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | To prevent eye contact which can cause serious irritation.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Impervious clothing may be necessary for larger quantities. | To prevent skin contact which can cause irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory | A NIOSH-approved respirator is recommended, especially if dust is generated or if working outside of a well-ventilated area. | To prevent inhalation, which may cause respiratory irritation.[1][3] |
Always inspect your PPE for any damage before use.[4]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount for a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
General Handling Practices
-
Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[5]
-
Hygienic Practices: Wash your hands thoroughly after handling the chemical.[1][3] Do not eat, drink, or smoke in the laboratory.[4]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Storage
Emergency Procedures: Be Prepared
Accidents can happen, and a swift, informed response is critical.
First-Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Seek medical attention.[3]
-
In case of skin contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical help.[1]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][3] Get medical help if you feel unwell.[1]
-
If swallowed: Rinse mouth with water.[1] Do NOT induce vomiting. Call a physician.[3]
Spill Response Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for a chemical spill response.
Disposal Plan
Dispose of this compound and its container in accordance with local, regional, and national regulations.[1] Do not dispose of it down the drain. The material should be sent to an appropriate treatment and disposal facility.[1]
References
-
This compound | C10H14Cl4N2. PubChem. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
